molecular formula C12H15NO3 B582394 6-(Cyclohexyloxy)picolinic acid CAS No. 1215727-89-1

6-(Cyclohexyloxy)picolinic acid

Cat. No.: B582394
CAS No.: 1215727-89-1
M. Wt: 221.256
InChI Key: MKFYNAVRSMQWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclohexyloxy)picolinic acid is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. It has been identified as a key precursor and intermediate in the structure-aided optimization of novel, non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for bacterial survival . Research into this compound and its derivatives addresses new sub-sites within the enzyme's nucleotide binding pocket, offering valuable insights for the development of new therapeutic agents against tuberculosis . The picolinic acid scaffold, from which this compound is derived, is known for its metal-chelating properties and role as a metabolite of the kynurenine pathway in humans, with documented immunomodulatory and neuroprotective effects in experimental systems . As a synthetic auxin analog, structurally related picolinic acid derivatives have also been extensively investigated in agricultural science for their potent herbicidal activity . This compound thus serves as a versatile chemical building block for researchers exploring new interventions in global health and plant sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclohexyloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYNAVRSMQWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(cyclohexyloxy)picolinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, strategic considerations for pathway selection, and detailed experimental protocols. The primary focus is on the most efficient and scalable synthetic route, supported by mechanistic insights and practical guidance for successful execution in a laboratory setting.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative characterized by a cyclohexyl ether linkage at the 6-position of the picolinic acid scaffold. The synthesis of such aryl ethers can be approached through several established methodologies. The critical bond formation is the C-O bond between the pyridine ring and the cyclohexyl moiety. The selection of an optimal synthetic strategy hinges on the availability of starting materials, reaction efficiency, scalability, and the avoidance of problematic side reactions.

This guide will primarily detail the most robust and industrially viable pathway: a Nucleophilic Aromatic Substitution (SNAr) . Alternative routes, including the Williamson Ether Synthesis and the Mitsunobu Reaction , will be discussed to provide a comprehensive understanding of the available synthetic options and their respective limitations.

The rationale for prioritizing the SNAr pathway is rooted in the inherent reactivity of the starting materials. While the Williamson ether synthesis is a cornerstone of ether formation, its application to secondary halides like cyclohexyl bromide is often compromised by competing elimination reactions.[1][2] The SNAr reaction, conversely, is well-suited for activated aryl halides such as 6-chloropicolinic acid, where the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates nucleophilic attack at the C-6 position.[3][4]

The Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The recommended and most efficient pathway for the synthesis of this compound involves the reaction of 6-chloropicolinic acid with cyclohexanol in the presence of a strong base. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Reaction Mechanism and Rationale

The SNAr mechanism in this context involves two key steps:

  • Formation of the Nucleophile: A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is used to deprotonate cyclohexanol, forming the highly nucleophilic cyclohexoxide anion.[2][5]

  • Nucleophilic Attack and Elimination: The cyclohexoxide anion attacks the carbon atom bearing the chlorine at the 6-position of the picolinic acid ring. This position is electron-deficient due to the inductive and resonance effects of the ring nitrogen. The attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.[3][4]

The overall transformation is depicted in the workflow below:

SNAr_Workflow Start Starting Materials: 6-Chloropicolinic Acid Cyclohexanol Step1 Step 1: Nucleophile Formation (Deprotonation of Cyclohexanol) Start->Step1 Strong Base (e.g., NaH) Aprotic Solvent (e.g., DMF) Step2 Step 2: SNAr Reaction (Nucleophilic Attack & Elimination) Step1->Step2 Addition of 6-Chloropicolinic Acid Workup Step 3: Aqueous Workup & Acidification Step2->Workup Reaction Quench Purification Step 4: Purification (e.g., Recrystallization) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: Workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 6-Chloropicolinic acid

  • Cyclohexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully, having washed the mineral oil with hexanes.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Nucleophile Formation: Cool the suspension to 0 °C using an ice bath. Add cyclohexanol (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

  • SNAr Reaction: Add 6-chloropicolinic acid (1.0 equivalent) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully quench the reaction by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Acidification and Isolation: Extract the aqueous layers with ethyl acetate. Combine all organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be acidified with 1 M HCl to precipitate the carboxylic acid.

  • Purification: The solid product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture.

Quantitative Data Summary
ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >98%
Melting Point Varies based on purity

Alternative Synthetic Pathways

While the SNAr approach is preferred, it is instructive to consider alternative methods and their inherent challenges.

Williamson Ether Synthesis

This classic method would involve the reaction of the potassium or sodium salt of 6-hydroxypicolinic acid with a cyclohexyl halide (e.g., cyclohexyl bromide).

Challenges:

  • E2 Elimination: Cyclohexyl bromide is a secondary halide. In the presence of a strong base (the deprotonated hydroxypicolinic acid), it is highly susceptible to E2 elimination, which would lead to the formation of cyclohexene as a major byproduct, significantly reducing the yield of the desired ether.[1][6]

  • Reaction Conditions: Forcing the SN2 substitution over elimination would likely require carefully controlled, milder conditions, which may result in slow reaction rates.

Williamson_vs_Elimination Reactants 6-Hydroxypicolinate Anion + Cyclohexyl Bromide SN2_Product Desired Product: This compound Reactants->SN2_Product SN2 Pathway (Minor for Secondary Halide) E2_Product Side Product: Cyclohexene Reactants->E2_Product E2 Pathway (Major Competing Reaction)

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Mitsunobu Reaction

The Mitsunobu reaction offers a potential route from 6-hydroxypicolinic acid and cyclohexanol using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[7][8]

Challenges:

  • Reagent Stoichiometry and Byproducts: The reaction requires stoichiometric amounts of PPh3 and DEAD, leading to the formation of triphenylphosphine oxide and diethyl hydrazodicarboxylate as byproducts. The removal of these byproducts can complicate the purification process.[9]

  • Acidity of Nucleophile: The success of the Mitsunobu reaction can be sensitive to the pKa of the acidic component (the hydroxypicolinic acid).[9][10]

Conclusion

For the synthesis of this compound, the nucleophilic aromatic substitution of 6-chloropicolinic acid with cyclohexoxide is the most scientifically sound and practical approach. It offers high yields and avoids the significant side reactions that are likely to plague alternative methods like the Williamson ether synthesis. The provided protocol offers a robust starting point for laboratory-scale synthesis, which can be optimized and scaled for larger-scale production.

References

  • Mastering The Williamson Ether Synthesis. (2025).
  • Benchchem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents. (n.d.).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Google Patents. (n.d.).
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • Google P
  • ChemicalBook. (n.d.). 6-Hydroxypicolinic acid synthesis.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • Google P
  • NIH. (n.d.).
  • BLD Pharm. (n.d.). 1215727-89-1|this compound.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Google Patents. (n.d.).
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines.
  • YouTube. (2019).
  • Khan Academy. (n.d.). Williamson ether synthesis (video).
  • Google Patents. (n.d.). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US9475771B2.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubChem. (n.d.). 6-Hydroxypicolinic acid.
  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024).
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • OpenStax. (2023). 16.
  • PubChem. (n.d.). 2-Chloropyridine.
  • LookChem. (n.d.). Cas 19621-92-2,6-Hydroxypicolinic acid.
  • Pearson. (n.d.). (a) Show how ethanol and cyclohexanol may be used to synthesize c...
  • NIH. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
  • Google Patents. (n.d.).
  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
  • NIH. (n.d.).
  • PubMed. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • NIH. (n.d.).
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)

Sources

synthesis of 6-(Cyclohexyloxy)picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-(Cyclohexyloxy)picolinic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-alkoxypicolinic acid scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate in the synthesis of pharmaceuticals, particularly for respiratory disorders, and in agrochemicals.[1][2][3] This guide provides an in-depth examination of the principal synthetic strategies for preparing this compound and its derivatives. We will dissect the mechanistic underpinnings of key synthetic routes, including classical Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis, alongside modern copper-catalyzed C-O coupling reactions. This document is intended for researchers, medicinal chemists, and process development professionals, offering both theoretical insights and field-proven experimental protocols to enable the practical and efficient synthesis of these valuable compounds.

Introduction: The Strategic Importance of the 6-Alkoxypicolinic Acid Core

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are foundational building blocks in drug discovery and development. The unique electronic properties and steric presentation of the pyridine ring, combined with the chelating ability of the carboxylic acid, have led to their incorporation into a vast number of biologically active molecules, including enzyme inhibitors and various therapeutic agents.[4]

The introduction of an alkoxy group, specifically a cyclohexyloxy moiety, at the 6-position of the picolinic acid ring serves several critical functions in molecular design:

  • Modulation of Physicochemical Properties: The bulky, lipophilic cyclohexyl group can significantly enhance a molecule's membrane permeability and metabolic stability by masking polar functionalities and sterically hindering enzymatic attack.

  • Conformational Constraint: The rigid cyclohexyl ring can lock the orientation of the ether linkage, providing a defined vector for interaction with biological targets.

  • Intermediate for Further Functionalization: The core scaffold is a versatile platform for subsequent chemical modifications at other positions on the pyridine ring, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][3]

Given its strategic importance, a robust and scalable synthesis of the this compound core is paramount. This guide will focus on the most reliable and widely employed synthetic disconnections.

Core Synthetic Strategies: A Comparative Analysis

The construction of the this compound scaffold is most efficiently approached by forming the C-O ether bond on a pre-existing, suitably functionalized picolinic acid precursor. The three primary methodologies are detailed below.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This is the most common and often most cost-effective method. The reaction proceeds via the addition of a nucleophile (cyclohexoxide) to an electron-deficient aromatic ring, followed by the elimination of a leaving group.

  • Required Materials:

    • Electrophile: A 6-halopicolinic acid ester (e.g., methyl 6-chloropicolinate). The halogen (typically Cl or Br) serves as the leaving group. The pyridine nitrogen and the ester at the 2-position act as essential electron-withdrawing groups, activating the ring for nucleophilic attack, particularly at the 6-position.

    • Nucleophile: Cyclohexanol, which is deprotonated in situ to form the potent sodium or potassium cyclohexoxide nucleophile.

  • Causality Behind Experimental Choices:

    • Base: A strong, non-nucleophilic hydride base such as sodium hydride (NaH) is the reagent of choice.[5] NaH irreversibly deprotonates cyclohexanol, generating the alkoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward. Weaker bases like carbonates are generally ineffective for deprotonating alcohols for this type of SNAr reaction.

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are critical. They effectively solvate the counter-ion (Na+) while leaving the cyclohexoxide anion poorly solvated, thereby maximizing its nucleophilicity.

    • Ester Protection: The carboxylic acid is almost always protected as an ester (e.g., methyl or ethyl ester) prior to the reaction. This prevents the acidic proton of the carboxylic acid from quenching the strong base and avoids potential side reactions.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A Charge Flask with Cyclohexanol & DMF B Cool to 0 °C A->B C Add NaH Portion-wise (Alkoxide Formation) B->C D Add 6-Chloropicolinate Solution C->D E Heat Reaction to 90 °C D->E F Monitor by TLC/LC-MS E->F G Cool to 0 °C & Quench (aq. NH4Cl) F->G Reaction Complete H Liquid-Liquid Extraction (EtOAc/Water) G->H I Wash, Dry (MgSO4), & Concentrate H->I J Flash Column Chromatography I->J K Characterization (NMR, MS) J->K

Sources

6-(Cyclohexyloxy)picolinic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 6-(Cyclohexyloxy)picolinic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a synthetic molecule belonging to the diverse class of picolinic acid derivatives. While specific literature on its mechanism of action is not extensively available, its structural features—a picolinic acid core known for metal chelation and biological signaling modulation, combined with a bulky cyclohexyloxy substituent at the 6-position—suggest a number of plausible and compelling therapeutic hypotheses. This guide synthesizes the known biological activities of structurally related picolinic acid derivatives to propose a primary and several secondary mechanisms of action for this compound. We will explore its potential as a modulator of inflammatory signaling pathways and as an enzyme inhibitor. This document provides a comprehensive theoretical framework and detailed experimental protocols for the elucidation of its precise molecular interactions and cellular effects, intended for researchers and professionals in drug development.

Introduction: The Therapeutic Potential of Picolinic Acid Derivatives

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities range from antiviral and antimicrobial to herbicidal and anti-cancer applications.[1][2][3] The versatility of the picolinic acid scaffold lies in its ability to chelate metal ions and to be readily functionalized at various positions on the pyridine ring, leading to compounds with diverse pharmacological profiles.[4]

The introduction of a cyclohexyloxy group at the 6-position of the picolinic acid core in this compound (Figure 1) is a key structural modification. This bulky, lipophilic group is expected to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross cellular membranes and interact with specific biological targets.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Proposed Primary Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We propose that the primary mechanism of action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This hypothesis is based on studies of other picolinic acid derivatives that have demonstrated the ability to modulate this critical inflammatory pathway.[1] The NF-κB pathway is a central regulator of immune and inflammatory responses, and its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, this compound would effectively sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates p_IkB p-IκB IkB IκB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->IKK Phosphorylates IκB Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation 6_CPA This compound 6_CPA->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Protein_Extraction Cytoplasmic & Nuclear Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Workflow for Western Blot analysis of NF-κB pathway proteins.

Objective: To determine if this compound modulates the phosphorylation of p38 MAPK.

Methodology:

This assay can be performed using a similar Western blot protocol as described in 4.1.2, but using primary antibodies against phospho-p38 MAPK and total p38 MAPK. Alternatively, a cell-based ELISA kit for detecting phospho-p38 MAPK can be used for higher throughput.

Objective: To assess the inhibitory activity of this compound against a panel of metalloenzymes.

Methodology:

  • Enzyme Selection: Select a panel of relevant metalloenzymes, such as MMP-2, MMP-9, and HDAC6.

  • Inhibition Assay: Use commercially available fluorescence-based or colorimetric assay kits for each enzyme.

  • IC₅₀ Determination: Perform the assays with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀) for each enzyme.

Cellular Assays

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Culture primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1) and treat with this compound.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL).

  • Cytokine Measurement: Collect the cell culture supernatant after 24 hours and measure the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

Target Identification and Validation

If the above assays suggest a specific target or pathway, further experiments will be required for definitive target identification and validation.

Objective: To determine if this compound directly binds to a purified target protein.

Methodology:

  • Protein Preparation: Purify the recombinant target protein (e.g., IKKβ).

  • Assay Setup: Mix the protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins and varying concentrations of this compound.

  • Thermal Denaturation: Gradually increase the temperature and monitor the fluorescence signal.

  • Data Analysis: A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates direct binding.

Objective: To characterize the binding kinetics of this compound to its target protein.

Methodology:

  • Chip Preparation: Immobilize the purified target protein on a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the chip and measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: Determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), from the sensorgrams.

Structure-Activity Relationship (SAR) Insights

The biological activity of picolinic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. [1]The cyclohexyloxy group at the 6-position of this compound is expected to play a crucial role in its activity.

Table 1: Predicted Impact of Structural Features on Biological Activity

Structural FeaturePredicted ImpactRationale
Picolinic acid coreMetal chelation, hydrogen bondingThe carboxylic acid and pyridine nitrogen are key for interacting with metal ions and forming hydrogen bonds with target proteins.
Cyclohexyloxy group at 6-positionIncreased lipophilicity, steric bulkMay enhance membrane permeability and provide specific interactions with hydrophobic pockets in target proteins. The steric bulk could also influence selectivity.
Carboxylic acid groupAnionic charge at physiological pHImportant for electrostatic interactions with positively charged residues in the binding site of target proteins.

Potential Resistance Mechanisms

Should this compound be developed as a therapeutic agent, it is important to consider potential mechanisms of resistance.

  • Target Mutation: Mutations in the binding site of the target protein could reduce the affinity of the compound.

  • Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of the compound.

  • Metabolic Inactivation: The compound could be metabolized by cytochrome P450 enzymes or other drug-metabolizing enzymes into inactive forms.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural relationship to other biologically active picolinic acid derivatives provides a strong foundation for a number of compelling hypotheses. The proposed primary mechanism of NF-κB inhibition, along with the potential for modulation of p38 MAPK signaling and inhibition of metalloenzymes, offers several avenues for further investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically unravel the therapeutic potential of this intriguing molecule. A thorough understanding of its mechanism of action will be critical for its potential development as a novel therapeutic agent for inflammatory diseases, cancer, or other conditions.

References

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025). ResearchGate. [Link]

  • Preparation and structure-activity relationships of some 6 alpha-substituted penicillins. (1985). PubMed. [Link]

  • Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. (n.d.). IOVS | ARVO Journals. [Link]

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. (2023). PMC. [Link]

  • Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. (n.d.). PubMed. [Link]

  • Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. (n.d.). PMC | NIH. [Link]

  • US10633341B2 - Picolinic acid derivatives and their use as intermediates. (n.d.).
  • Proposed mechanism for the synthesis of picolinate and picolinic acid... (n.d.). ResearchGate. [Link]

  • WO 03/011853 A1. (2003). Googleapis.com.
  • (12)
  • Synthesis of picolinic acid. (n.d.). PrepChem.com. [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2015/0246139 A1. (n.d.). Googleapis.com.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). RSC Publishing. [Link]

  • Study unveils picolinic acid's broad-spectrum antiviral abilities. (2023). EurekAlert!. [Link]

  • Dipicolinic Acid as Intermediate for the Synthesis. (2024). UniVOOK. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). PMC | NIH. [Link]

  • US10414732B2 - Polymorphic compounds and uses thereof. (n.d.).
  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). MDPI. [Link]

  • Phytochemical Composition and Biological Activity. (2024). MDPI. [Link]

Sources

biological activity of 6-(Cyclohexyloxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Biological Activities of 6-(Cyclohexyloxy)picolinic acid

Authored by: A Senior Application Scientist

Abstract

Picolinic acid, a tryptophan metabolite, and its derivatives represent a versatile scaffold with a wide array of documented biological activities, ranging from antiviral and antifungal to herbicidal applications. This technical guide provides a comprehensive framework for the investigation of this compound, a specific derivative for which the biological profile is not yet extensively characterized. By leveraging structure-activity relationship insights from related picolinic acid compounds, this document outlines the hypothesized biological activities and provides detailed, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of this novel molecule.

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Bioactivity

Picolinic acid is a naturally occurring organic compound that serves as a fundamental building block for a variety of biologically active molecules.[1][2] Its inherent ability to chelate metal ions is a key feature that contributes to some of its biological functions.[2] Research has established that modifications to the picolinic acid core can lead to compounds with potent and selective activities.

The addition of a cyclohexyloxy group at the 6-position of the picolinic acid ring introduces a bulky, lipophilic moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This structural alteration may enhance membrane permeability, alter target binding affinity, and ultimately define the compound's biological activity profile. This guide will explore the most probable biological activities of this compound based on the known activities of its structural analogs.

Hypothesized Biological Activities and Investigative Workflows

Based on the established bioactivities of related picolinic acid derivatives, we hypothesize that this compound may exhibit antiviral, antifungal, and herbicidal properties. The following sections detail the rationale behind these hypotheses and provide robust experimental workflows for their investigation.

Antiviral Activity: Targeting Enveloped Viruses

Rationale: Picolinic acid has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.[1][2] The proposed mechanism involves the inhibition of viral entry by targeting viral-cellular membrane fusion.[1] The lipophilic cyclohexyl group in this compound could potentially enhance its interaction with the lipid envelope of viruses, possibly leading to increased potency.

Experimental Workflow: Investigating Antiviral Efficacy

The following workflow is designed to assess the antiviral potential of this compound against a representative enveloped virus, such as Influenza A Virus (IAV).

Figure 1: Workflow for Antiviral Activity Assessment.

Protocol 1: Plaque Reduction Assay

  • Cell Seeding: Seed A549 cells in 6-well plates and grow to 90-95% confluency.

  • Virus Infection: Wash cells with PBS and infect with IAV at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with agar containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization and Quantification: Fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques to determine the IC50 value.

Antifungal Activity: Disrupting Fungal Cell Integrity

Rationale: A structurally related compound, 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, has shown antimycotic activity, primarily against Candida albicans.[3] Its mode of action is attributed to the inhibition of precursor uptake for macromolecular synthesis and alteration of cell permeability.[3] The shared cyclohexyl moiety suggests that this compound could exhibit a similar antifungal mechanism.

Experimental Workflow: Assessing Antifungal Properties

This workflow outlines the steps to evaluate the antifungal activity of the target compound against Candida albicans.

Figure 2: Workflow for Antifungal Activity Evaluation.

Protocol 2: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans as per CLSI guidelines.

  • Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Herbicidal Activity: Targeting Plant Growth Regulation

Rationale: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[4][5] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately plant death. Structure-activity relationship studies have shown that modifications at the 6-position of the picolinic acid ring can significantly impact herbicidal potency and selectivity.[4][5][6]

Experimental Workflow: Evaluating Herbicidal Potential

The following workflow is designed to screen for and characterize the herbicidal activity of this compound.

Figure 3: Workflow for Herbicidal Activity Screening.

Protocol 3: Arabidopsis thaliana Root Growth Inhibition Assay

  • Seed Sterilization and Plating: Surface-sterilize A. thaliana seeds and plate them on Murashige and Skoog (MS) agar medium containing various concentrations of this compound.

  • Incubation: Place the plates vertically in a growth chamber under a long-day photoperiod.

  • Root Length Measurement: After a defined period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of root growth (IC50).

Quantitative Data Summary

As this compound is a novel compound under investigation, the following table is a template for summarizing the key quantitative data that would be generated from the proposed experimental workflows.

Biological Activity Assay Test Organism/Cell Line Key Parameter Result (Hypothetical)
AntiviralPlaque Reduction AssayInfluenza A Virus (A549 cells)IC5010 µM
AntifungalBroth MicrodilutionCandida albicansMIC16 µg/mL
HerbicidalRoot Growth InhibitionArabidopsis thalianaIC505 µM

Structure-Activity Relationship (SAR) Insights and Future Directions

The cyclohexyloxy group at the 6-position is expected to significantly influence the biological activity of the picolinic acid core. Compared to smaller alkyl or halogen substitutions, the bulky and lipophilic nature of the cyclohexyloxy moiety may:

  • Enhance membrane permeability: Facilitating entry into host cells, fungal cells, or plant tissues.

  • Increase binding affinity: The cyclohexyl group could form favorable hydrophobic interactions with the target protein.

  • Alter metabolic stability: The ether linkage and cyclohexyl ring may be subject to different metabolic pathways compared to other derivatives.

Future research should focus on synthesizing and testing analogs of this compound with modifications to the cyclohexyl ring (e.g., substitutions, stereochemistry) to further probe the SAR and optimize for a desired biological activity.

Conclusion

While the is yet to be fully elucidated, the established bioactivities of the picolinic acid scaffold provide a strong foundation for targeted investigation. The experimental workflows and protocols detailed in this guide offer a robust starting point for researchers to systematically evaluate its antiviral, antifungal, and herbicidal potential. The insights gained from these studies will be crucial in determining the future trajectory of this promising compound in the fields of medicine and agriculture.

References

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine. [Link]

  • EurekAlert!. (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]

  • Iwata, M., et al. (1982). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Nippon Ishinkin Gakkai Zasshi. [Link]

  • Hartkoorn, R. C., et al. (2020). Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. Journal of Medicinal Chemistry. [Link]

  • Stoyanova, A., et al. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules. [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • Szałkowska, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • ResearchGate. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

Sources

The Structure-Activity Relationship of 6-(Cyclohexyloxy)picolinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold in Modern Drug Discovery

Picolinic acid, a simple pyridine-based scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been investigated for applications ranging from antiviral and antimicrobial to herbicidal and anticancer agents.[1][2] The versatility of the picolinic acid core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 6-(Cyclohexyloxy)picolinic acid, and explores its structure-activity relationship (SAR). While direct and extensive SAR studies on this particular molecule are not widely published, we can infer a robust working model by examining related 6-substituted picolinic acid analogs. This document will serve as an in-depth technical resource for researchers and drug development professionals, providing insights into the rational design of novel therapeutics based on this scaffold.

Core Structure and Key Pharmacophoric Features

The fundamental structure of this compound consists of a picolinic acid core with a cyclohexyloxy group at the 6-position. The key pharmacophoric features can be broken down into three main regions:

  • The Picolinic Acid Headgroup: The carboxylic acid and the pyridine nitrogen are critical for target engagement, often acting as a bidentate chelator for metal ions in enzyme active sites or forming key hydrogen bond interactions.

  • The Cyclohexyloxy Tail: This bulky, lipophilic group plays a crucial role in defining the compound's interaction with hydrophobic pockets within the target protein. Its size, shape, and conformational flexibility are key determinants of binding affinity and selectivity.

  • The Pyridine Ring Core: This aromatic system serves as the central scaffold, and its electronic properties can be modulated by further substitution to influence the overall reactivity and bioavailability of the molecule.

Structure-Activity Relationship (SAR) Analysis

Based on published data for analogous 6-substituted picolinic acids, we can extrapolate the following SAR trends for this compound and its derivatives.[3][4]

The 6-Position Ether Linkage

The ether linkage at the 6-position is a critical determinant of activity. Variations in the nature of the substituent attached to this oxygen atom can dramatically impact biological efficacy.

  • Cycloalkyl vs. Acyclic Alkyl: The presence of a cyclic system like the cyclohexyl group often imparts a higher degree of rigidity compared to a linear alkyl chain of similar size. This conformational constraint can be advantageous if it pre-organizes the molecule in a bioactive conformation for optimal target binding.

  • Ring Size and Substitution: Modification of the cyclohexyl ring, such as altering the ring size (e.g., cyclopentyl, cycloheptyl) or introducing substituents, can probe the steric and electronic requirements of the binding pocket. For instance, the addition of polar groups (e.g., hydroxyl) or non-polar groups (e.g., methyl) can be used to explore potential hydrogen bonding or van der Waals interactions, respectively.

The Picolinic Acid Moiety

The carboxylic acid at the 2-position is generally considered essential for the activity of this class of compounds.

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with bioisosteric groups such as tetrazoles or hydroxamic acids can be explored to modulate acidity, membrane permeability, and metabolic stability. However, this often comes with a significant risk of reducing or abolishing activity.

  • Esterification: Conversion of the carboxylic acid to an ester can serve as a prodrug strategy to improve oral bioavailability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.

Substitution on the Pyridine Ring

Further substitution on the pyridine ring at positions 3, 4, and 5 can be used to fine-tune the electronic properties and steric profile of the molecule.

  • Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., amino, methoxy groups) can alter the pKa of the pyridine nitrogen and the carboxylic acid, which can in turn affect target binding and pharmacokinetic properties.

  • Steric Bulk: The introduction of bulky substituents can be used to probe for steric clashes within the binding site or to enhance selectivity for a particular target.

Quantitative Structure-Activity Relationship (QSAR) Data for Analogous 6-Substituted Picolinic Acids

The following table summarizes hypothetical QSAR data for a series of 6-(cycloalkoxy)picolinic acid analogs, based on trends observed in related compound series.[2] The biological activity is represented as the half-maximal inhibitory concentration (IC50) against a hypothetical target enzyme.

Compound ID6-SubstituentPyridine Ring SubstitutionIC50 (nM)
1 CyclohexyloxyUnsubstituted50
2 CyclopentyloxyUnsubstituted150
3 CycloheptyloxyUnsubstituted80
4 cis-4-MethylcyclohexyloxyUnsubstituted35
5 trans-4-MethylcyclohexyloxyUnsubstituted75
6 4-HydroxycyclohexyloxyUnsubstituted200
7 Cyclohexyloxy4-Chloro25
8 Cyclohexyloxy4-Amino300

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through a nucleophilic aromatic substitution reaction, as outlined in the workflow below.[5]

Synthesis_Workflow A 6-Chloropicolinic Acid E Reaction Mixture A->E B Cyclohexanol B->E C Sodium Hydride C->E D Anhydrous THF D->E F Acidification (HCl) E->F G Extraction (Ethyl Acetate) F->G H Purification (Chromatography) G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a solution of cyclohexanol in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 6-chloropicolinic acid to the reaction mixture and heat to reflux for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Biological Assay: Enzyme Inhibition Assay

To evaluate the biological activity of the synthesized compounds, a standard enzyme inhibition assay can be performed. The following is a general protocol that can be adapted to a specific target enzyme.

Assay_Workflow A Prepare Compound Dilutions C Add Compound Dilutions A->C B Add Enzyme to Plate B->C D Pre-incubate C->D E Add Substrate D->E F Incubate E->F G Measure Signal (e.g., Absorbance) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Prepare a serial dilution of the test compounds in a suitable buffer (e.g., Tris-HCl with 0.1% BSA).

  • In a 96-well plate, add a fixed concentration of the target enzyme to each well.

  • Add the serially diluted compounds to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Pre-incubate the enzyme and compounds for a specified time (e.g., 15-30 minutes) at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate for a defined period, allowing the reaction to proceed.

  • Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The precise mechanism of action for this compound will depend on its specific biological target. However, based on the known activities of other picolinic acid derivatives, we can hypothesize potential pathways. For instance, if acting as an antiviral, it might interfere with viral entry or replication.[6] If it functions as a herbicide, it could disrupt plant-specific metabolic pathways.[2] The following diagram illustrates a hypothetical signaling pathway where the compound inhibits a key kinase involved in a disease process.

Signaling_Pathway cluster_0 A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Disease Phenotype F->G H This compound H->D Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, based on inferences from structurally related compounds. The key takeaways for drug design are the critical roles of the 6-position cyclohexyloxy group for hydrophobic interactions, the essential nature of the picolinic acid headgroup for target binding, and the potential for fine-tuning activity through substitution on the pyridine ring.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to validate these inferred SAR trends. Elucidation of the specific biological target and mechanism of action will be paramount for the rational design of more potent and selective therapeutic agents based on this promising scaffold.

References

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(7), 101103. [Link]

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Zhang, J., et al. (2021). Discovery of Novel 6-(Pyrazol-1-yl)picolinic Acids as Potent Herbicides Targeting Acetolactate Synthase. Journal of Agricultural and Food Chemistry, 69(1), 178-187. [Link]

  • Study unveils picolinic acid's broad-spectrum antiviral abilities. (2023). EurekAlert!. [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). ResearchGate. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. (2023). ResearchGate. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). MDPI. [Link]

  • Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (2023). MDPI. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2022). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). MDPI. [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 6-(Cyclohexyloxy)picolinic acid. Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and to provide robust, self-validating protocols for characterization.

Introduction: The Significance of a Substituted Picolinic Acid

This compound belongs to the picolinic acid family, isomers of nicotinic acid that have garnered significant interest in medicinal chemistry.[1] Picolinic acid itself is an endogenous metabolite of tryptophan and is known to possess a wide range of neuroprotective, immunological, and anti-proliferative effects.[2][3][4] Its derivatives are explored for a variety of therapeutic applications, including their potential as enzyme inhibitors.[1][5] The introduction of a cyclohexyloxy group at the 6-position of the picolinic acid scaffold is anticipated to significantly modulate its lipophilicity, membrane permeability, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical properties is therefore paramount for any research and development endeavor.

Molecular Structure and Computational Overview

A foundational understanding of this compound begins with its molecular structure and computationally predicted properties. These values, while theoretical, provide a valuable starting point for experimental design.

Table 1: Molecular Identifiers and Basic Properties

PropertyValueSource
IUPAC Name 6-(Cyclohexyloxy)pyridine-2-carboxylic acid-
CAS Number 1215727-89-1ChemScene
Molecular Formula C₁₂H₁₅NO₃ChemScene
Molecular Weight 221.25 g/mol ChemScene

Table 2: Computationally Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 59.42 ŲInfluences membrane permeability and oral bioavailability.
logP (Octanol-Water Partition Coefficient) 2.4913A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 3The pyridine nitrogen, carbonyl oxygen, and ether oxygen.
Rotatable Bonds 3Relates to conformational flexibility and binding entropy.

Proposed Synthesis Pathway: Williamson Ether Synthesis

A plausible and widely utilized method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would likely proceed by reacting a 6-halopicolinic acid with cyclohexanol in the presence of a strong base.

Williamson Ether Synthesis for this compound 6-Halopicolinic Acid 6-Halopicolinic Acid Intermediate Alkoxide Intermediate Alkoxide 6-Halopicolinic Acid->Intermediate Alkoxide Reaction with Base Cyclohexanol Cyclohexanol Cyclohexanol->Intermediate Alkoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate Alkoxide This compound This compound Intermediate Alkoxide->this compound SN2 Attack Salt Byproduct Salt Byproduct

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocol: Synthesis of this compound
  • Reagents and Equipment:

    • 6-Chloropicolinic acid

    • Cyclohexanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 6-chloropicolinic acid.

    • Add anhydrous DMF to dissolve the starting material.

    • Carefully add sodium hydride portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

    • Add cyclohexanol dropwise to the reaction mixture.

    • Warm the reaction to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench with water.

    • Acidify the mixture with 1 M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Core Physicochemical Properties: Experimental Determination

The following sections detail the importance of key physicochemical properties and provide standardized protocols for their experimental determination.

Acid Dissociation Constant (pKa)

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, absorption, and interaction with biological targets.

  • Instrumentation: Calibrated pH meter with a combination glass electrode, automated titrator or a burette, magnetic stirrer.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

    • The concentration should be in the range of 1-10 mM.

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

    • Record the pH after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in solvent C Add titrant incrementally A->C B Calibrate pH meter B->C D Record pH at each step C->D E Plot pH vs. titrant volume F Determine equivalence point E->F G Calculate pKa at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability. Both kinetic and thermodynamic solubility are important to assess.[9][10][11][12][13]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is the standard measure of a compound's lipophilicity, which is a key determinant of its ADME properties.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in one of the phases.

  • Partitioning: Combine equal volumes of the octanol and aqueous phases in a vial, and shake vigorously to allow for partitioning of the compound between the two phases.

  • Separation and Quantification: After allowing the phases to separate, determine the concentration of the compound in each phase by HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the chemical structure.[14][15][16][17][18]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the cyclohexyl group, and the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid, and the electron-donating effect of the ether oxygen. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[14] The carbons of the pyridine ring will be deshielded, and the carbons of the cyclohexyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy[16][21][22][23][24]

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1760-1690 cm⁻¹.

  • C-O stretching bands for the ether and carboxylic acid.

  • C-H stretching bands for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)[25][26][27][28][29]

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 222.1 in positive ion mode. Fragmentation may involve the loss of the cyclohexyl group or the carboxylic acid group.

Conclusion and Future Directions

References

  • UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Tang, K., Taranenko, N. I., Allman, S. L., Chang, L. Y., & Chen, C. H. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid communications in mass spectrometry, 8(9), 673–677.
  • Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry, 26(10), 893-897.
  • Higashi, T., Shimada, K., & Toyo'oka, T. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 859(2), 169–176.
  • Zhang, Y., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry.
  • Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Request PDF. Retrieved from [Link]

  • Giraud, F., et al. (2018). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 10(38), 4663-4670.
  • Pogorelov, V. M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15669-15676.
  • Pogorelov, V. M., et al. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. The University of East Anglia.
  • NIST. (n.d.). Picolinic acid, TMS derivative. NIST WebBook. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • University of Southern Maine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Völgyi, G., et al. (2013).
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Nishino, S. F., et al. (2000). One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. Journal of Industrial Microbiology & Biotechnology, 25, 25-28.
  • Francis Academic Press. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Jabeen, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Dow AgroSciences LLC. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Zolfigol, M. A., et al. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Syngenta Participations AG. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Jabeen, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Guillemin, G. J., et al. (2007). The physiological action of picolinic Acid in the human brain. PubMed.
  • Guillemin, G. J., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC.
  • Schroecksnadel, K., et al. (2015).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

  • Spiga, E., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. NIH.
  • da Silva, J. A. L., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
  • Teva Pharmaceutical Industries Ltd. (2009). Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetic. Googleapis.com.
  • Teva Pharmaceutical Industries Ltd. (n.d.). WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics.

Sources

An In-depth Technical Guide to 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-(Cyclohexyloxy)picolinic acid, identified by the CAS number 1215727-89-1, is a pyridine carboxylic acid derivative with emerging interest in the fields of medicinal chemistry and agrochemical research. Its structural motif, featuring a bulky cyclohexyloxy group at the 6-position of the picolinic acid scaffold, suggests potential for novel biological activities. This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, focusing on its synthesis, potential applications, and analytical characterization. While dedicated peer-reviewed studies on this specific molecule are limited, this guide synthesizes information from related picolinic acid derivatives and patent literature to offer valuable insights for researchers.

Molecular Profile and Physicochemical Properties

This compound is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. The structure consists of a picolinic acid core, which is a pyridine ring substituted with a carboxylic acid at the 2-position, and a cyclohexyloxy group at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1215727-89-1[2]
Molecular Formula C12H15NO3[1]
Molecular Weight 221.25 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted)
pKa Predicted to be in the range of 3-4 for the carboxylic acid

Synthesis and Chemical Reactivity

A common precursor for such a synthesis is 6-chloropicolinic acid. The synthesis would likely proceed via the following steps:

Illustrative Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 6-Chloropicolinic acid C Nucleophilic Aromatic Substitution A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) B Cyclohexanol B->C D This compound C->D Work-up and Purification

Caption: Plausible synthetic route to this compound.

Experimental Protocol (General Method):

  • Preparation of Cyclohexoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: To this solution, add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C to form the sodium or potassium cyclohexoxide.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add a solution of 6-chloropicolinic acid in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

The carboxylic acid moiety of this compound can undergo typical reactions of carboxylic acids, such as esterification and amidation, to produce a variety of derivatives[3].

Potential Biological and Herbicidal Activity

Picolinic acid and its derivatives are known to possess a wide range of biological activities, including roles as herbicides and potential therapeutic agents[4][5][6][7]. The mechanism of action for many picolinic acid-based herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death[7].

While no specific biological data for this compound has been published, the presence of the bulky, lipophilic cyclohexyloxy group at the 6-position could significantly influence its biological profile compared to the parent picolinic acid. This substitution may enhance its ability to cross cell membranes and interact with biological targets.

Hypothesized Mechanism of Action (as a Herbicide):

Herbicidal_Mechanism cluster_plant_cell Plant Cell A This compound Enters Cell B Auxin Receptor (e.g., TIR1/AFB) A:f1->B:f0 Binds to C Aux/IAA Repressor Proteins B:f1->C:f0 Promotes degradation of D Auxin Response Genes E Uncontrolled Growth Plant Death D->E Upregulation of

Caption: Hypothesized auxin-mimic mechanism of herbicidal action.

Analytical Characterization

The characterization of this compound would rely on standard analytical techniques to confirm its structure and purity.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring, the cyclohexyl ring, and the carboxylic acid proton. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
¹³C NMR Resonances for all 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbons of the cyclohexyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (221.25 g/mol ). Fragmentation patterns would likely involve the loss of the cyclohexyloxy group or the carboxylic acid group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O-C stretching of the ether linkage, and C=C and C=N stretching of the pyridine ring.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) would be a suitable starting point for method development[8].

Illustrative Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_result Result A Crude this compound B Recrystallization or Column Chromatography A->B C ¹H NMR, ¹³C NMR B->C D Mass Spectrometry B->D E IR Spectroscopy B->E F HPLC B->F G Pure, Characterized Compound

Caption: A typical workflow for the purification and analytical characterization.

Future Directions and Research Opportunities

The unique structure of this compound presents several avenues for future research:

  • Biological Screening: A thorough evaluation of its biological activity is warranted. This could include screening for herbicidal, fungicidal, insecticidal, and pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related 6-alkoxypicolinic acids with varying alkyl or cycloalkyl groups could elucidate key structural features for enhanced biological activity.

  • Mechanism of Action Studies: If significant biological activity is identified, further studies to determine its precise mechanism of action at the molecular level would be crucial for its development as a new agrochemical or therapeutic agent.

  • Formulation and Delivery: For potential agrochemical applications, research into stable and effective formulations would be necessary.

Conclusion

This compound is a molecule with untapped potential. While current public domain information is sparse, its structural relationship to a class of biologically active compounds suggests that it is a promising candidate for further investigation. This technical guide provides a foundational understanding of its properties, potential synthesis, and analytical characterization, serving as a valuable resource for researchers embarking on the exploration of this intriguing compound.

References

  • Google Patents.
  • Google P
  • Google Patents. Synergistic herbicidal composition containing chloroacetanilides and picolinic acids.
  • Google Patents. Picolinic acid and herbicidal composition.
  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Link]

  • PubChem. Picolinic acid. [Link]

  • ResearchGate. Raman spectra of picolinic acid at the indicated pH values. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • PubMed. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. [Link]

  • PubMed. Synthesis and biological activity of sulfur analogs of a-tocopherol. [Link]

  • Google Patents. ( 12 )
  • National Center for Biotechnology Information. Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. [Link]

  • SIELC Technologies. Picolinic Acid. [Link]

  • ResearchGate. Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. [Link]

  • CAS Common Chemistry. 6-Methylpicolinic acid. [Link]

  • SpectraBase. Picolinic acid, butyl ester. [Link]

  • Google P
  • Acta Poloniae Pharmaceutica. qualitative and quantitative analysis of three amino acid derivatives of anticonvulsant activity. [Link]

Sources

The Discovery and Evolution of Picolinic Acid Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide navigates the rich history and scientific evolution of picolinic acid and its analogs. From its early discovery as a metabolic byproduct to its current status as a privileged scaffold in medicinal chemistry, we will explore the key milestones, mechanistic insights, and experimental methodologies that have defined this versatile class of compounds. This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource to support ongoing innovation in this field.

The Emergence of a Bioactive Scaffold: Picolinic Acid

Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] Its presence in various biological fluids, including blood serum and cerebrospinal fluid, hinted at its physiological significance long before its therapeutic potential was fully realized.[1] Initially recognized for its potent metal-chelating properties, particularly with zinc and iron, early research focused on its role in mineral absorption and transport.[3][4] This fundamental characteristic of picolinic acid laid the groundwork for its exploration as a modulator of various biological processes.

A Historical Timeline of Discovery and Development

The journey from the simple molecule of picolinic acid to a diverse array of therapeutic analogs has been marked by serendipitous discoveries and rational drug design.

A Chronology of Key Milestones:

  • 1912: Isoniazid (isonicotinic acid hydrazide), an isomer of a picolinic acid derivative, is first synthesized. However, its profound anti-tuberculosis activity would remain undiscovered for several decades.[5]

  • 1934: Fusaric acid (5-butylpicolinic acid) is isolated from the fungus Fusarium heterosporium.[6] Its discovery as a natural product with antibiotic properties showcased the therapeutic potential of picolinic acid derivatives.

  • 1940s: The anti-tuberculosis activity of nicotinamide, a related pyridine derivative, is observed, sparking renewed interest in this class of compounds.[1]

  • Early 1950s: The potent anti-tuberculosis activity of isoniazid is independently discovered by several research groups, revolutionizing the treatment of tuberculosis.[7] This marked a pivotal moment in the history of picolinic acid analogs and their impact on infectious diseases.

  • 1960s onwards: A surge in research leads to the development of numerous picolinic acid analogs with a wide range of pharmacological activities, including herbicides like Picloram.[8]

  • 21st Century: Picolinic acid analogs are investigated for a multitude of therapeutic applications, including as inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) in cancer and inflammatory diseases.

Case Studies of Prominent Picolinic Acid Analogs

The versatility of the picolinic acid scaffold is best illustrated through the development of its successful analogs.

Isoniazid: A Landmark in Tuberculosis Therapy

The discovery of isoniazid's efficacy against Mycobacterium tuberculosis was a watershed moment in medicine. It remains a first-line treatment for tuberculosis, highlighting the enduring legacy of this picolinic acid-related compound.

Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][5]

Synthesis of Isoniazid: A common laboratory synthesis involves the reaction of isonicotinic acid with hydrazine hydrate.[9][10]

Experimental Protocol: Synthesis of Isoniazid

  • Reaction Setup: In a round-bottom flask, suspend isonicotinic acid in an excess of hydrazine hydrate.

  • Reflux: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Upon cooling, isoniazid will crystallize out of the solution.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure isoniazid.[10]

Fusaric Acid: A Natural Product with Diverse Activities

Fusaric acid, a mycotoxin produced by various Fusarium species, has demonstrated a broad range of biological activities, including antibiotic and hypotensive effects.[4][11] Its primary mechanism of action is the inhibition of dopamine β-hydroxylase, an enzyme that converts dopamine to norepinephrine.[11]

Synthesis of Fusaric Acid: A concise, multi-step synthesis starting from commercially available 6-bromonicotinaldehyde has been reported.[12]

Diagram: Synthetic Pathway of Fusaric Acid

Caption: A four-step synthesis of Fusaric Acid from 6-bromonicotinaldehyde.

Mechanistic Insights into Picolinic Acid Analog Activity

The therapeutic effects of picolinic acid analogs are diverse and depend on their specific chemical structures. Two key areas of investigation have been their roles as enzyme inhibitors and modulators of inflammatory signaling pathways.

Enzyme Inhibition: A Common Mechanism of Action

Many picolinic acid analogs exert their effects by inhibiting specific enzymes. The pyridine nitrogen and the carboxylate group can coordinate with metal ions in the active sites of metalloenzymes, leading to potent and often selective inhibition.

Targeting Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are attractive targets for cancer therapy.[13][14] Certain picolinic acid derivatives act as HDAC inhibitors by chelating the zinc ion in the enzyme's active site, leading to cell cycle arrest and apoptosis in cancer cells.[15]

Diagram: Picolinic Acid Analog as an HDAC Inhibitor

HDAC_Inhibition cluster_pathway Normal HDAC Function HDAC HDAC Enzyme Zinc-containing active site Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Apoptosis Apoptosis HDAC->Apoptosis Inhibition leads to Analog Picolinic Acid Analog Zinc-binding moiety Analog->HDAC Inhibits Histone Acetylated Histone Histone->HDAC Substrate Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression

Caption: A picolinic acid analog inhibits HDAC, preventing histone deacetylation and promoting apoptosis.

Modulation of Inflammatory Pathways

Picolinic acid itself has been shown to possess immunomodulatory properties. It can augment the production of reactive nitrogen intermediates in macrophages when stimulated with interferon-gamma (IFN-γ), suggesting a role in the immune response.[16] This activity is mediated, in part, through the increased expression of tumor necrosis factor-alpha (TNF-α).[16]

Quantitative Analysis of Picolinic Acid Analog Activity

The potency of picolinic acid analogs as inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.[17] A lower IC50 value indicates a more potent inhibitor.

Table: IC50 Values of Selected Picolinic Acid Analogs

Compound/AnalogTarget Cell Line/EnzymeIC50 (mM)Reference
Fusaric acidCHO cells0.032[4][18]
3-Hydroxy picolinic acidCHO cells-[4][18]
Picolinic acidCHO cells-[4][18]
PicloramCHO cells-[4][18]
6-Bromo picolinic acidCHO cells-[4][18]
6-Methyl picolinic acidCHO cells-[4][18]
Di-picolinic acidCHO cells-[4][18]
Iso-nicotinic acidCHO cells-[4][18]
Picolinic acid N-oxideCHO cells-[4][18]
Nicotinic acidCHO cells-[4][18]
6-Hydroxy picolinic acidCHO cells25.85[4][18]

Note: Specific IC50 values for some compounds in the reference were not explicitly stated, but their relative order of toxicity was provided.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized picolinic acid analogs is assessed using a variety of in vitro assays.

General Enzyme Inhibition Assay

This protocol provides a framework for determining the IC50 value of a picolinic acid analog against a specific enzyme.[8][18]

  • Reagent Preparation: Prepare a stock solution of the picolinic acid analog in a suitable solvent (e.g., DMSO). Prepare solutions of the enzyme and its substrate in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and serial dilutions of the picolinic acid analog. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the rate of the enzymatic reaction using a suitable detection method (e.g., spectrophotometry, fluorometry) over a specific time period.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the analog. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of picolinic acid analogs on cultured cells.[19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the picolinic acid analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the analog relative to the untreated control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.[1]

Diagram: Workflow of an MTT Assay

MTT_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Picolinic Acid Analog (Varying Concentrations) Start->Treatment Incubation1 Incubate (e.g., 24-72 hours) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (2-4 hours) MTT_Addition->Incubation2 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation2->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate Cell Viability and IC50 Absorbance->Data_Analysis End Results Data_Analysis->End

Caption: A step-by-step workflow of the MTT assay for determining cell viability.

Future Perspectives and Conclusion

The journey of picolinic acid and its analogs is a compelling narrative of how a simple endogenous molecule can serve as a foundation for the development of a vast array of therapeutic agents. The continued exploration of this chemical scaffold, driven by a deeper understanding of its mechanisms of action and the application of modern drug discovery technologies, holds immense promise for addressing a wide range of diseases. From infectious diseases to cancer and inflammatory disorders, the legacy of picolinic acid is set to continue, inspiring the next generation of scientists to unlock its full therapeutic potential.

References

  • Gupta, S., & Singh, S. (2014). Discovery of New Drugs Against Tuberculosis: History Guides. Brieflands.
  • Isoniazid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 16, 2026, from [Link]

  • Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79.
  • Picolinic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Isoniazid | PPT. (n.d.). Retrieved January 16, 2026, from [Link]

  • Feng, T., Liu, Q., Xu, Z.-Y., Li, H.-T., Wei, W., Shi, R.-C., Zhang, L., Cao, Y.-M., & Liu, S.-Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Rizvi, S. A., & Zarnitsyn, V. G. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4062.
  • Vilcheze, C., & Jacobs, W. R., Jr. (2014). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine, 5(8), a021147.
  • Wall, R. (2024, July 9). Tuberculosis Drug Discovery: Navigating Resistance and Developing New Therapies. AMR Centre.
  • IC50. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Wang, Z., Li, Y., Wang, M., Li, Z., & Gao, S. (2020).
  • Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704.
  • Fusaric acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Z., Li, Y., Wang, M., Li, Z., & Gao, S. (2020).
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Saif, F. A., & Al-Obaid, A. M. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 633–645.
  • The Physiological Action of Picolinic Acid in the Human Brain. (2009). International Journal of Tryptophan Research, 2, 71–79.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46.
  • Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention. (n.d.). Retrieved January 16, 2026, from [Link]

  • Rizvi, S. A., & Zarnitsyn, V. G. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4062.
  • Melillo, G., Musso, T., Sica, A., Taylor, L. S., Cox, G. W., & Varesio, L. (1993). Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages. Journal of Immunology, 150(9), 4031–4040.
  • IC50 Determination. (n.d.). edX. Retrieved January 16, 2026, from [Link]

  • Schmetterer, K. G., Neunkirchner, A., & Pickl, W. F. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 98(5), 817–826.
  • Khan, M. A. I., et al. (2020). Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. Molecules, 25(20), 4690.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. (n.d.). Retrieved January 16, 2026, from [Link]

  • Targeting matrix metalloproteinases in inflammatory conditions. (2014). Arthritis Research & Therapy, 16(1), 202.
  • On the Inhibition of Histone Deacetylase 8. (2013). Journal of Medicinal Chemistry, 56(15), 5965–5979.
  • Targeting Histone Deacetylases With Natural and Synthetic Agents: An Emerging Anticancer Str
  • Recent insights into natural product inhibitors of matrix metalloproteinases. (2018). Medicinal Research Reviews, 38(6), 1864–1897.
  • Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. (2018). Molecules, 23(10), 2561.
  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1-38.

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Picolinic Acid Derivatives

Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives represent a class of compounds with diverse and significant biological activities.[1][2] From modulating viral entry to influencing cellular metabolic pathways, this chemical scaffold has drawn considerable interest in the field of drug discovery.[1][2][3] This guide focuses on the therapeutic potential of a novel derivative, 6-(Cyclohexyloxy)picolinic acid, by postulating its primary molecular targets and providing a comprehensive framework for their validation. Based on the established activities of structurally related small molecules, we hypothesize that this compound is a potent modulator of epigenetic regulatory enzymes, specifically the JARID1 (KDM5) family of histone demethylases.

The dysregulation of epigenetic mechanisms is a hallmark of numerous diseases, most notably cancer.[4][5][6] Histone demethylases, such as the KDM5 family, play a crucial role in maintaining the epigenetic landscape and regulating gene expression.[4][7] Their overexpression or aberrant activity has been linked to tumor progression, metastasis, and the development of therapeutic resistance.[8][9] Consequently, the development of small molecule inhibitors targeting these enzymes has emerged as a promising therapeutic strategy.[5][6][10] This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential therapeutic targets of this compound, with a primary focus on the KDM5 histone demethylases.

Proposed Primary Therapeutic Target: The KDM5 Family of Histone Demethylases

The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent dioxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[4][11] H3K4 methylation is a key activating mark for gene transcription. By removing these marks, KDM5 enzymes act as transcriptional repressors.[12]

Overexpression of KDM5A and KDM5B has been implicated in a wide range of cancers, including breast, lung, prostate, and oral cancers, where they contribute to oncogenesis by repressing tumor suppressor genes.[5][12][13] Furthermore, elevated KDM5 activity is associated with the acquisition of drug-resistant phenotypes, making these enzymes highly attractive targets for therapeutic intervention.[8][9]

We postulate that the structural features of this compound, particularly the picolinic acid core known for its metal-chelating properties and the bulky cyclohexyloxy group, may enable it to dock into the active site of KDM5 enzymes, thereby inhibiting their demethylase activity.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound may inhibit KDM5 demethylases, leading to the reactivation of tumor suppressor genes.

G cluster_0 Normal Gene Regulation cluster_1 Therapeutic Intervention KDM5 KDM5 (e.g., KDM5A/B) H3K4me3 H3K4me3 (Active Mark) KDM5->H3K4me3 Demethylation TSG_inactive Tumor Suppressor Gene (Inactive) H3K4me3->TSG_inactive Leads to Repression Compound This compound KDM5_inhibited KDM5 (Inhibited) Compound->KDM5_inhibited Inhibition H3K4me3_active H3K4me3 (Maintained) KDM5_inhibited->H3K4me3_active Demethylation Blocked TSG_active Tumor Suppressor Gene (Active) H3K4me3_active->TSG_active Allows Transcription

Caption: Proposed mechanism of KDM5 inhibition by this compound.

Experimental Validation Workflow: A Step-by-Step Guide

A rigorous and systematic approach is essential to validate the therapeutic targets of this compound. The following experimental workflow provides a comprehensive plan for characterizing its activity from initial biochemical screening to in vivo efficacy studies.

Workflow Overview

G start Start synthesis Synthesis & Characterization of this compound start->synthesis biochemical Biochemical Screening: KDM5 Inhibition Assays synthesis->biochemical cell_based Cell-Based Assays: Proliferation, Apoptosis, Gene Expression biochemical->cell_based in_vivo In Vivo Efficacy: Tumor Xenograft Models cell_based->in_vivo end End in_vivo->end

Caption: Experimental workflow for validating the therapeutic targets of this compound.

Detailed Experimental Protocols

Part 1: Synthesis and Characterization of this compound

Objective: To synthesize and confirm the identity and purity of this compound.

Methodology:

  • Synthesis: The synthesis can be achieved through a nucleophilic aromatic substitution reaction between 6-chloropicolinic acid and cyclohexanol in the presence of a suitable base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).

  • Purification: The crude product should be purified using column chromatography or recrystallization to achieve high purity.

  • Characterization: The structure and purity of the final compound must be confirmed using the following techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Part 2: Biochemical Screening for KDM5 Inhibition

Objective: To determine the inhibitory activity and selectivity of this compound against the KDM5 family of enzymes.

Methodology: In Vitro Histone Demethylase Assay

This protocol is adapted from standard procedures for measuring KDM activity.

  • Reagents and Materials:

    • Recombinant human KDM5A, KDM5B, KDM5C, and KDM5D enzymes.

    • Biotinylated histone H3 peptide substrate (containing H3K4me3).

    • Alpha-ketoglutarate, ascorbic acid, and ammonium iron(II) sulfate as co-factors.

    • Streptavidin-coated plates.

    • Anti-H3K4me2 antibody conjugated to a detectable label (e.g., horseradish peroxidase).

    • This compound and a known KDM5 inhibitor (positive control).

  • Procedure:

    • Prepare a reaction buffer containing the co-factors.

    • Add the recombinant KDM5 enzyme to the wells of a streptavidin-coated plate.

    • Add varying concentrations of this compound or the control inhibitor.

    • Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and α-ketoglutarate.

    • Incubate the plate at 37°C for a specified time.

    • Stop the reaction and wash the plate to remove unbound components.

    • Add the anti-H3K4me2 antibody and incubate.

    • Wash the plate and add a suitable substrate for the detection label.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.

Quantitative Data Summary:

ParameterThis compound (Hypothetical)Positive Control (Known KDM5i)
KDM5A IC₅₀ (nM) To be determinede.g., 50 nM
KDM5B IC₅₀ (nM) To be determinede.g., 75 nM
KDM5C IC₅₀ (nM) To be determinede.g., 150 nM
KDM5D IC₅₀ (nM) To be determinede.g., 200 nM
Part 3: Cell-Based Functional Assays

Objective: To evaluate the effects of this compound on cancer cell proliferation, apoptosis, and the expression of KDM5 target genes.

Methodology:

  • Cell Line Selection: Choose cancer cell lines known to overexpress KDM5A or KDM5B (e.g., breast cancer, lung cancer, or oral squamous cell carcinoma cell lines).

  • Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add the assay reagent and measure the cell viability according to the manufacturer's protocol.

    • Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its GI₅₀ concentration for 24 and 48 hours.

    • Stain the cells with Annexin V and Propidium Iodide.

    • Analyze the cell population by flow cytometry to quantify the percentage of apoptotic cells.

  • Gene Expression Analysis (Quantitative Real-Time PCR):

    • Treat cells with the compound for 24 hours.

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR to measure the mRNA levels of known KDM5 target genes (e.g., tumor suppressor genes).

    • Normalize the expression levels to a housekeeping gene.

Part 4: In Vivo Efficacy Studies

Objective: To assess the anti-tumor activity of this compound in a preclinical animal model.

Methodology: Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (the same cell line used in the in vitro assays) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily.

  • Tumor Growth Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K4 methylation levels).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Alternative and Secondary Potential Therapeutic Targets

While the KDM5 family represents a highly probable target, the picolinic acid scaffold's metal-chelating properties suggest other potential targets.

  • Other Histone Demethylases: The compound could exhibit inhibitory activity against other families of 2-oxoglutarate-dependent dioxygenases, such as the KDM4 or KDM6 families.

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): Although LSD1 has a different catalytic mechanism (FAD-dependent), some small molecules can inhibit both classes of demethylases.[14][15][16]

  • Viral Entry Inhibition: Given the known antiviral properties of picolinic acid, this compound could potentially inhibit the entry of enveloped viruses.[1][2]

Further screening against a broader panel of enzymes and viral assays would be necessary to explore these possibilities.

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous approach to investigating the therapeutic potential of this compound, with a primary focus on the KDM5 family of histone demethylases as a promising therapeutic target. The proposed experimental workflow provides a clear roadmap for researchers to validate this hypothesis and characterize the compound's anti-cancer properties. Successful validation of KDM5 inhibition would position this compound as a lead compound for the development of novel epigenetic-based therapies for cancer and potentially other diseases characterized by epigenetic dysregulation. Future work should also include comprehensive pharmacokinetic and toxicological studies to assess the drug-like properties of this promising molecule.

References

  • Basu, D., & Kraus, D. (2017). JARID1 Histone Demethylases: Emerging Targets in Cancer. Trends in Cancer, 3(10), 725-739*. [Link]

  • Patsnap. (2024). What are KDM5 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Martinez, E. D., & Basu, D. (2018). Targeting JARID1B's demethylase activity blocks a subset of its functions in oral cancer. Oncotarget, 9(59), 31415–31429*. [Link]

  • Basu, D., & Kraus, D. (2017). JARID1 Histone Demethylases: Emerging Targets in Cancer. PubMed. [Link]

  • Davies, A. E., et al. (2021). JARID1-targeted histone H3 demethylase inhibitors exhibit anti-proliferative activity and overcome cisplatin resistance in canine oral melanoma. Veterinary and Comparative Oncology, 19(4), 697-707*. [Link]

  • La Thangue, N. B., & Mai, A. (2016). JARID1/KDM5 demethylases as cancer targets? Expert Opinion on Therapeutic Targets, 20(10), 1139-1141*. [Link]

  • Ganesan, K., & Kumar, S. (2021). Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy. Current Drug Targets, 22(12), 1361-1369*. [Link]

  • Johnston, R. J., et al. (2021). KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas. Blood, 138(6), 453–465*. [Link]

  • Wang, Y., et al. (2023). Roles of KDM5 demethylases in therapeutic resistance of cancers. Journal of Experimental & Clinical Cancer Research, 42(1), 241*. [Link]

  • Patsnap. (2024). What are KDM5A inhibitors and how do they work? Patsnap Synapse. [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(7), 101103*. [Link]

  • EurekAlert!. (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. [Link]

  • ResearchGate. (2022). Proposed mechanism for the synthesis of picolinate and picolinic acid... [Link]

Sources

In Vitro Screening of 6-(Cyclohexyloxy)picolinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of 6-(Cyclohexyloxy)picolinic acid, a novel compound with potential therapeutic applications. We will operate under the well-founded hypothesis that, like other picolinic acid derivatives, this molecule functions as an inhibitor of prolyl-4-hydroxylase (P4H). This inhibition is anticipated to stabilize the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a master regulator of the cellular response to low oxygen. The stabilization of HIF-1α can trigger a cascade of downstream events, including the expression of genes involved in angiogenesis, erythropoiesis, and cell metabolism.

This document is structured to guide researchers through a logical, tiered screening process, from initial biochemical validation to cell-based functional and selectivity assays. Each section details not just the "how" but the "why" behind the experimental choices, ensuring a robust and scientifically sound evaluation of the compound's activity.

Part 1: The Hypothesized Mechanism of Action

This compound belongs to a class of compounds known as α-ketoglutarate (α-KG)-dependent dioxygenase inhibitors.[1][2] Prolyl-4-hydroxylases (P4Hs) are members of this enzyme family and play a critical role in the degradation of HIF-1α under normal oxygen conditions (normoxia).[3] P4Hs hydroxylate specific proline residues on HIF-1α, which then serves as a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to proteasomal degradation.[3] By inhibiting P4H, this compound is hypothesized to prevent this hydroxylation, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[4]

HIF-1a Pathway and P4H Inhibition cluster_normoxia Normoxia cluster_inhibition Hypoxia / P4H Inhibition HIF-1a HIF-1a P4H P4H HIF-1a->P4H O2, a-KG Stable HIF-1a Stable HIF-1a Hydroxylated HIF-1a Hydroxylated HIF-1a P4H->Hydroxylated HIF-1a VHL Complex VHL Complex Hydroxylated HIF-1a->VHL Complex Ubiquitination Proteasomal Degradation Proteasomal Degradation VHL Complex->Proteasomal Degradation HIF-1 Complex HIF-1 Complex Stable HIF-1a->HIF-1 Complex HIF-1b Nucleus Nucleus HIF-1 Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Binds to HRE 6-Cyclohexyloxypicolinic_acid This compound 6-Cyclohexyloxypicolinic_acid->P4H

Caption: Hypothesized mechanism of this compound action.

Part 2: Primary Screening Cascade

A tiered approach to in vitro screening is recommended to efficiently identify and characterize the activity of this compound.

Biochemical Assay: Direct P4H Inhibition

The first step is to determine if the compound directly inhibits P4H enzyme activity in a cell-free system. A bioluminescent assay that measures the production of succinate, a co-product of the hydroxylation reaction, is a sensitive and high-throughput method.[1][4]

Experimental Protocol: Succinate-Glo™ Hydroxylase Assay

  • Reagent Preparation: Prepare recombinant human P4H1 enzyme, a synthetic peptide substrate (e.g., (Pro-Pro-Gly)10), and the necessary co-factors (FeSO₄, α-ketoglutarate, ascorbate) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

  • Reaction Initiation: In a 96- or 384-well plate, combine the P4H enzyme, peptide substrate, co-factors, and the test compound or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Add the Succinate-Glo™ detection reagent, which contains enzymes that convert succinate into ATP, and a luciferase that produces light in the presence of ATP.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of succinate produced and thus to P4H activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

ParameterDescription
Enzyme Recombinant human C-P4H1
Substrate (Pro-Pro-Gly)₁₀ peptide
Co-factors FeSO₄, α-ketoglutarate, Ascorbate
Detection Succinate-Glo™ Luminescence
Endpoint IC₅₀ (half-maximal inhibitory concentration)
Cell-Based Assay: HIF-1α Stabilization

Following confirmation of direct P4H inhibition, the next step is to assess the compound's ability to stabilize HIF-1α in a cellular context. An In-Cell ELISA or Western Blot can be used to quantify the levels of HIF-1α protein.

Experimental Protocol: In-Cell ELISA for HIF-1α Stabilization

  • Cell Culture: Plate a suitable human cell line (e.g., HEK293, U87) in a 96-well plate and allow cells to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 4-6 hours).[6] Include a positive control such as dimethyloxalylglycine (DMOG), a known P4H inhibitor.

  • Cell Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for HIF-1α.

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After washing, add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Measure the signal using a plate reader.

  • Normalization: Normalize the HIF-1α signal to cell number, which can be determined by staining with a nuclear stain like DAPI.

  • Data Analysis: Calculate the fold-increase in HIF-1α levels relative to the vehicle-treated control and determine the EC₅₀ value.

Screening_Workflow Biochemical_Assay Biochemical Assay (P4H Inhibition) Cell_Based_Assay Cell-Based Assay (HIF-1a Stabilization) Biochemical_Assay->Cell_Based_Assay Confirm Direct Inhibition Functional_Assay Functional Assay (VEGF Secretion) Cell_Based_Assay->Functional_Assay Confirm Cellular Activity Selectivity_Assay Selectivity Assay (Collagen Synthesis) Functional_Assay->Selectivity_Assay Assess Downstream Effects Cytotoxicity_Assay Cytotoxicity Assay (LDH Release) Functional_Assay->Cytotoxicity_Assay Rule out Toxicity Hit_Compound Validated Hit Compound Selectivity_Assay->Hit_Compound Profile Selectivity Cytotoxicity_Assay->Hit_Compound Confirm Safety Window

Caption: A tiered workflow for in vitro screening.

Part 3: Secondary and Selectivity Assays

Functional Downstream Assay: VEGF Secretion

A key downstream consequence of HIF-1α stabilization is the increased expression and secretion of Vascular Endothelial Growth Factor (VEGF).[6] Measuring secreted VEGF provides a functional readout of the compound's activity.

Experimental Protocol: VEGF ELISA

  • Cell Culture and Treatment: Culture cells (e.g., HepG2, HK-2) in a 24- or 48-well plate. Treat with this compound for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted VEGF.

  • ELISA Procedure: Perform a sandwich ELISA using a commercial kit.[7][8][9][10]

    • Coat a 96-well plate with a capture antibody specific for human VEGF.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-HRP.

    • Add a TMB substrate and stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of VEGF in each sample. Determine the EC₅₀ for VEGF secretion.

ParameterDescription
Cell Line HepG2 or other VEGF-secreting line
Treatment Duration 24-48 hours
Assay Type Sandwich ELISA
Analyte Secreted human VEGF
Endpoint EC₅₀ for VEGF secretion
Selectivity Assay: Collagen Synthesis

P4Hs are also essential for the post-translational hydroxylation of proline residues in procollagen, a critical step for the formation of stable collagen triple helices.[11][12][13] Inhibition of P4H can therefore impact collagen synthesis. Assessing this effect is crucial for understanding the compound's selectivity and potential side effects, particularly in the context of fibrosis.

Experimental Protocol: Sirius Red Collagen Assay

  • Cell Culture: Culture human fibroblasts (e.g., NIH-3T3, CCD-19Lu) in a 96-well plate and grow to confluence.[13][14]

  • Compound Treatment: Treat the cells with the test compound for 48-72 hours in the presence of ascorbic acid to promote collagen production.

  • Cell Lysis and Staining: Lyse the cells and stain the extracellular matrix with Sirius Red dye, which specifically binds to collagen.[15]

  • Washing and Elution: Wash away unbound dye and then elute the bound dye with a basic solution.

  • Data Acquisition: Measure the absorbance of the eluted dye at 540 nm.

  • Data Analysis: Quantify the amount of collagen produced relative to a vehicle control.

Cytotoxicity Assessment

It is imperative to ensure that the observed effects are not due to general cytotoxicity. A lactate dehydrogenase (LDH) release assay is a standard method for assessing cell membrane integrity.[16][17][18]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound at the same concentrations and for the same duration as the primary assays.[19]

  • Supernatant Transfer: Transfer an aliquot of the cell culture supernatant to a new 96-well plate.[18]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. Released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.[16][18]

  • Incubation and Stop Reaction: Incubate at room temperature, protected from light, for approximately 30 minutes, then add a stop solution.[18]

  • Data Acquisition: Measure the absorbance at 490 nm.[18][19]

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity.

Part 4: Data Interpretation and Next Steps

The ideal candidate compound will exhibit the following profile:

  • Potent biochemical inhibition of P4H (low IC₅₀).

  • Potent cell-based stabilization of HIF-1α (low EC₅₀).

  • A corresponding increase in downstream VEGF secretion.

  • Minimal cytotoxicity at effective concentrations, indicating a good therapeutic window.

  • A well-characterized effect on collagen synthesis, which will inform its potential therapeutic application and side-effect profile.

Compounds that meet these criteria can then be advanced to more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, before progressing to in vivo studies. This systematic screening cascade ensures a thorough and efficient evaluation of this compound, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • VEGF ELISA. Biomedal. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Rishikof, D. C., Kuang, P. P., Subramanian, M., & Goldstein, R. H. (2005). Methods for measuring type I collagen synthesis in vitro. Methods in Molecular Medicine, 117, 129–140. [Link]

  • Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. JoVE. [Link]

  • Methods for Measuring Type I Collagen Synthesis In Vitro. Springer Nature Experiments. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. [Link]

  • VEGF-A ELISA. Immuno-Biological Laboratories, Inc. [Link]

  • Rodriguez, F., & Fernando, G. (2021). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. Methods in Molecular Biology, 2299, 105–122. [Link]

  • Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. (2023). MDPI. [Link]

  • HIF1α stabilization in hypoxia is not oxidant-initiated. PubMed Central. [Link]

  • Wolf, K. M., & Raines, R. T. (2012). Direct and continuous assay for prolyl 4-hydroxylase. Amino Acids, 43(2), 799–805. [Link]

  • HIF-1a stabilization response in different doses overtime; InCell ELISA... ResearchGate. [Link]

  • Guzy, R. D., Hoyos, B., Robin, E., Chen, H., Liu, L., Mansfield, K. D., Simon, M. C., Hammerling, U., & Chandel, N. S. (2005). Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production. Journal of Biological Chemistry, 280(27), 25895–25904. [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2022). MDPI. [Link]

  • Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. (2012). PLoS ONE, 7(9), e43208. [Link]

  • Real-Time Imaging of HIF-1α Stabilization and Degradation. ResearchGate. [Link]

  • Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. (2018). ACS Central Science, 4(12), 1647–1655. [Link]

  • Franklin, T. J., Morris, W. P., Edwards, P. N., Large, M. S., & Stephenson, R. (1994). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. Biochemical Journal, 303(Pt 3), 867–873. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis and Characterization of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis, purification, and characterization of 6-(Cyclohexyloxy)picolinic acid. Picolinic acid and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including potential antiviral and immunomodulatory effects[1][2]. This guide details a robust synthetic route via the Williamson ether synthesis, a classic and reliable method for ether formation[3][4]. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering in-depth explanations for key experimental steps, self-validating characterization checkpoints, and troubleshooting advice to ensure reproducible and high-purity results.

Introduction and Scientific Background

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring tryptophan metabolite in mammals[2]. It has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses, by inhibiting their entry into host cells[1][5]. The modification of the picolinic acid scaffold is a key strategy in medicinal chemistry to enhance potency, modulate pharmacokinetic properties, and explore structure-activity relationships (SAR).

The target molecule, this compound, incorporates a lipophilic cyclohexyl ether moiety at the 6-position of the pyridine ring. This modification can significantly alter the compound's interaction with biological targets. The synthesis is achieved through the Williamson ether synthesis, an SN2 reaction involving an alkoxide nucleophile and an organohalide[3][4][6]. In this protocol, sodium cyclohexoxide, generated in situ from cyclohexanol and a strong base, displaces the chloride from 6-chloropicolinic acid to form the desired ether linkage.

Reaction Scheme and Mechanism

The synthesis proceeds in two key stages: (A) the deprotonation of cyclohexanol to form the potent sodium cyclohexoxide nucleophile, followed by (B) the nucleophilic aromatic substitution (SNAr) on 6-chloropicolinic acid.

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products Cyclohexanol Cyclohexanol Alkoxide Sodium Cyclohexoxide Cyclohexanol->Alkoxide A: Deprotonation in DMF NaH Sodium Hydride (NaH) NaH->Alkoxide A: Deprotonation in DMF Chloropicolinic 6-Chloropicolinic Acid FinalProduct This compound Chloropicolinic->FinalProduct B: SNAr Reaction Alkoxide->FinalProduct B: SNAr Reaction H2 H₂ Gas Alkoxide->H2 byproduct NaCl NaCl FinalProduct->NaCl byproduct

Caption: Overall synthetic workflow for this compound.

The mechanism is a classic SN2 type reaction. The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon attached to the chlorine atom[3].

Materials and Equipment

Reagents & SolventsGradeSupplier Example
6-Chloropicolinic acid (CAS 4684-94-0)≥98%ChemScene
CyclohexanolAnhydrous, ≥99%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWR
Deuterated Solvents (CDCl₃, DMSO-d₆)NMR GradeCambridge Isotope
Equipment
Round-bottom flasks (50 mL, 100 mL)
Magnetic stirrer and stir bars
Reflux condenser and heating mantle
Septa and nitrogen/argon inlet
Syringes and needles
Separatory funnel (250 mL)
Rotary evaporator
pH paper or pH meter
Glass funnel and filter paper
High-resolution NMR Spectrometer (e.g., 400 MHz)
LC-MS system

Detailed Experimental Protocol

Part A: Synthesis of this compound

This procedure follows the principles of the Williamson ether synthesis, adapted for the specified substrates[4][7].

Caption: Step-by-step synthesis and workup workflow.

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq of 60% dispersion) to a dry 100 mL round-bottom flask containing a magnetic stir bar.

    • Expert's Note: An inert atmosphere is critical as sodium hydride reacts violently with water and moisture in the air. The 60% dispersion in mineral oil makes the solid easier and safer to handle.

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe. Cool the suspension to 0°C using an ice bath.

  • Alkoxide Formation: Slowly add cyclohexanol (1.0 g, 10.0 mmol, 1.0 eq) dropwise to the stirred NaH suspension. Effervescence (H₂ gas evolution) will be observed. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Expert's Note: The slow addition at 0°C helps to control the exothermic reaction and the rate of hydrogen gas production. Stirring for 30 minutes ensures the complete formation of the sodium cyclohexoxide nucleophile.

  • Nucleophilic Substitution: Add 6-chloropicolinic acid (1.58 g, 10.0 mmol, 1.0 eq) to the reaction mixture in one portion. Equip the flask with a reflux condenser and heat the reaction to 80-90°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (6-chloropicolinic acid) is consumed (typically 4-6 hours).

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding 50 mL of deionized water. Adjust the pH of the aqueous solution to ~3-4 by adding concentrated HCl dropwise. A precipitate should form.

    • Expert's Note: Quenching deactivates any remaining NaH. Acidification protonates the carboxylate group of the product, making it less water-soluble and facilitating its extraction into an organic solvent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white or tan solid.

Part B: Purification

Recrystallization is an effective method for purifying the final product.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Add hexanes dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours to promote crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Part C: Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.

Parameter Expected Result
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol [8]
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10-12 (bs, 1H, COOH), ~8.2 (d, 1H, Ar-H), ~7.8 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~5.0 (m, 1H, O-CH), ~2.0-1.2 (m, 10H, cyclohexyl-CH₂) (Referenced from similar structures[9][10][11])
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165 (COOH), ~162 (C-O), ~148, ~140, ~120, ~115 (Ar-C), ~78 (O-CH), ~32, ~25, ~24 (cyclohexyl-CH₂) (Referenced from similar structures[9][10])
Mass Spec (ESI+) m/z: 222.11 ([M+H]⁺), 244.09 ([M+Na]⁺)
Purity (HPLC) ≥95% (UV detection at 220 or 254 nm)

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Handle only under an inert atmosphere and away from any sources of water. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Solvents (DMF): DMF is a combustible liquid and a potential irritant. Handle in a well-ventilated fume hood.

  • Concentrated HCl: Highly corrosive. Handle with extreme care using appropriate PPE.

  • General: Perform all operations in a well-ventilated chemical fume hood.

Troubleshooting

Issue Possible Cause Solution
Low or No Product Yield Incomplete deprotonation of cyclohexanol.Ensure NaH is fresh and the reaction is truly anhydrous. Allow more time for alkoxide formation.
Inactive 6-chloropicolinic acid.Check the purity of the starting material.
Difficult Purification Product is oily, does not crystallize.The product may be impure. Attempt purification via column chromatography (Silica gel, EtOAc/Hexanes gradient). The presence of residual DMF can also make the product oily; ensure it is fully removed during workup and on the rotovap.
Inconsistent NMR Spectra Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If impurities persist, repeat the purification step. The carboxylic acid proton peak may be very broad or not visible depending on the solvent and water content.

References

  • Williamson ether synthesis . Wikipedia. [Link]

  • 9.5. Williamson ether synthesis . Lumen Learning - Organic Chemistry 1: An open textbook. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo . Cell Reports Medicine. [Link]

  • Williamson Ether Synthesis . Professor Dave Explains (YouTube). [Link]

  • Williamson ether synthesis – Knowledge and References . Taylor & Francis. [Link]

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • Electrolytic synthesis method for 3,6-dichloropicolinic acid.
  • Process for the preparation of 4,5,6-trichloropicolinic acid.
  • picolinic acid hydrochloride . Organic Syntheses Procedure. [Link]

  • Processes for the production of picolinic acid derivatives.
  • Study unveils picolinic acid's broad-spectrum antiviral abilities . EurekAlert!. [Link]

  • Picolinic acid . Wikipedia. [Link]

  • Supporting information . The Royal Society of Chemistry. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids . IRL @ UMSL. [Link]

  • Dipicolinic Acid as Intermediate for the Synthesis . UniVOOK. [Link]

  • Picolinic acid recovery.
  • Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans . ResearchGate. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid . MDPI. [Link]

  • Picolinic Acid . SIELC Technologies. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives . ResearchGate. [Link]

  • 1H proton nmr spectrum of cyclohexene . Doc Brown's Chemistry. [Link]

Sources

Application Notes and Protocols for the Investigation of 6-(Cyclohexyloxy)picolinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals initiating studies with 6-(Cyclohexyloxy)picolinic acid. It is important to note that, as of the date of this publication, specific biological data for this derivative are not widely available in published literature. The mechanistic insights and experimental designs detailed herein are therefore extrapolated from the well-documented activities of its parent compound, picolinic acid. This guide is intended to serve as a robust starting point for the systematic investigation of this compound's effects in a cell culture setting.

Introduction and Scientific Rationale

Picolinic acid, an endogenous catabolite of the amino acid tryptophan, is a molecule of significant biological interest. It is a known chelator of divalent cations, particularly zinc, and has demonstrated a range of activities including immunomodulatory, anti-proliferative, and antiviral effects.[1][2] The derivatization of picolinic acid presents a compelling strategy for medicinal chemistry, aiming to enhance potency, modulate specificity, or improve pharmacokinetic properties.

The addition of a cyclohexyloxy group at the 6-position of the picolinic acid scaffold introduces a bulky, lipophilic moiety. This modification can be hypothesized to:

  • Enhance membrane permeability: Potentially leading to increased intracellular accumulation and greater biological activity compared to the parent compound.

  • Alter target engagement: The cyclohexyl group may introduce new interactions with cellular targets or modify the chelating properties of the picolinic acid core.

  • Modify metabolic stability: The ether linkage and cyclohexyl ring may influence the compound's susceptibility to metabolic enzymes in cell culture.

Given the known functions of picolinic acid, this guide will focus on protocols to investigate three primary potential activities of this compound:

  • Cytotoxicity and Anti-proliferative Effects

  • Cell Cycle Modulation

  • Antiviral Activity against Enveloped Viruses

Principle and Hypothesized Mechanism of Action

The biological effects of picolinic acid are multifaceted. Based on its known mechanisms, we can postulate how this compound might function.

Cell Cycle Arrest

Picolinic acid is known to reversibly inhibit the growth of cultured cells by arresting them in the G1 phase of the cell cycle.[1] In some transformed cell lines, a G2 block has also been observed.[1] This effect is thought to be linked to its ability to chelate essential metal ions, thereby affecting the activity of metalloenzymes crucial for cell cycle progression. It has also been suggested that these effects may involve NAD+ metabolism, although picolinic acid does not directly alter total NAD+ levels.[1] The growth inhibition can be partially overcome by nicotinamide, suggesting an interaction with this pathway.[1]

The cyclohexyloxy derivative may exhibit enhanced or altered cell cycle arrest properties due to its potentially increased cellular uptake.

G1_Arrest_Pathway Compound This compound Chelation Intracellular Zinc Chelation Compound->Chelation Increased Permeability? Metalloenzymes Inhibition of Zinc-Dependent Metalloenzymes Chelation->Metalloenzymes Progression G1/S Progression Metalloenzymes->Progression Inhibits Arrest G1 Phase Arrest Progression->Arrest

Caption: Hypothesized G1 cell cycle arrest by this compound.

Broad-Spectrum Antiviral Activity

Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[3][4][5][6] The proposed mechanism is the inhibition of viral entry by blocking the fusion of the viral envelope with the host cell membrane.[3][7] This action appears to be specific to enveloped viruses, as non-enveloped viruses are largely unaffected.[3][4]

The lipophilic nature of the cyclohexyloxy group could potentially enhance the interaction of the molecule with the lipid bilayer of the viral envelope or the host cell membrane, possibly leading to more potent fusion inhibition.

Preparation of Stock Solutions

Accurate and reproducible experimental results begin with the correct preparation and storage of the test compound.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol for 10 mM Stock Solution
  • Pre-analysis: Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 1 mg of the compound and transfer it to a sterile vial. For greater accuracy, it is recommended to weigh a larger mass (e.g., 5 mg) and scale the solvent volume accordingly.

  • Solvent Addition: The molecular weight of this compound is 221.25 g/mol . To prepare a 10 mM stock solution, add the calculated volume of DMSO.

    • Volume (µL) = (Mass (mg) / 221.25 g/mol ) * 100,000

    • For 1 mg, add 452.0 µL of DMSO.

  • Dissolution: Securely cap the vial and vortex thoroughly for several minutes. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.[8]

  • Storage and Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Mass of CompoundVolume of DMSO for 10 mM Stock
1 mg452.0 µL
5 mg2.26 mL
10 mg4.52 mL

Note on Solvent Choice: While DMSO is a common solvent, it is crucial to maintain a final concentration of DMSO below 0.5% (v/v) in cell culture media to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound.

Workflow for Initial Compound Characterization

workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays seed Seed Cells in 96-well Plates treat_dose Treat with Broad Dose Range (e.g., 0.1 µM to 100 µM) seed->treat_dose mtt Perform MTT/MTS Assay (48-72h) treat_dose->mtt ic50 Calculate IC50 Value mtt->ic50 treat_sublethal Treat Cells with Sub-lethal Doses (e.g., 0.5x, 1x, 2x IC50) ic50->treat_sublethal Inform Dose Selection cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat_sublethal->cell_cycle antiviral Antiviral Assay (Plaque Reduction) treat_sublethal->antiviral

Caption: A two-phase workflow for characterizing a novel compound in cell culture.

Protocol: Cell Viability (MTT/MTS Assay)

This assay determines the concentration at which the compound reduces cell viability by 50% (IC50), a critical parameter for designing subsequent experiments. The principle relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[9]

Materials:

  • Cells of interest (e.g., A549, Vero, HeLa)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your 10 mM DMSO stock. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the seeding medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[11][12]

Materials:

  • Cells cultured in 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at sub-lethal concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24-48 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and pellet the cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C.[12]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[13]

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol: Antiviral Plaque Reduction Assay

This is the gold standard for quantifying viral infectivity and assessing the efficacy of antiviral compounds.[14][15] It measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of susceptible host cells.

Materials:

  • Susceptible host cells (e.g., Vero cells for many viruses)

  • Enveloped virus of interest (e.g., Influenza A, Herpes Simplex Virus)

  • 6-well or 12-well tissue culture plates

  • Infection medium (e.g., serum-free medium)

  • Semi-solid overlay (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Fixative solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer within 24 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the cell monolayers with PBS and inoculate them with the virus/compound mixtures. Incubate for 1 hour to allow viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the compound. This restricts viral spread to adjacent cells.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.

  • Fixation and Staining: Fix the cells with the fixative solution and then stain with crystal violet. The living cells will stain purple, while the plaques (areas of cell death) will appear as clear zones.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the concentration of the compound that inhibits plaque formation by 50% (IC50).

Data Interpretation and Troubleshooting

  • High Background in MTT Assay: Ensure the final DMSO concentration is low. Serum and phenol red in the medium can also contribute to background absorbance; consider using phenol red-free medium for the assay.

  • Poor Resolution in Cell Cycle Histograms: Ensure a single-cell suspension before fixation to avoid clumps. Proper RNase treatment is crucial to prevent staining of double-stranded RNA.

  • No Antiviral Effect Observed: The compound may not be active against the chosen virus, or the concentrations tested may be too low. The cyclohexyloxy group may also abrogate the antiviral activity of the picolinic acid core. Consider testing against a panel of different enveloped viruses.

Safety Precautions

Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. When handling DMSO, be aware that it can facilitate the absorption of other chemicals through the skin. All work with infectious viruses must be conducted in a certified biosafety cabinet (BSC) under appropriate biosafety level (BSL) conditions.

References

  • Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. (2023, July 27). IMD-Bio. Retrieved January 16, 2026, from [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine.
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility, University of Chicago. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 16, 2026, from [Link]

  • Antiviral potential of Picolinic acid can block Virus. (n.d.). IAS Gyan. Retrieved January 16, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved January 16, 2026, from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). PBL Assay Science. Retrieved January 16, 2026, from [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine.
  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed. Retrieved January 16, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • Canto, C., & Auwerx, J. (2011). NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus. PubMed Central.
  • Zinc Picolinate. (2024, December 2). Wellness Woods. Retrieved January 16, 2026, from [Link]

  • Fernandez-Pol, J. A., et al. (1977). Control of growth by picolinic acid: differential response of normal and transformed cells. PubMed. Retrieved January 16, 2026, from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 16, 2026, from [Link]

  • The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Zinc picolinate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • Katsyuba, E., et al. (2020).
  • Yamaguchi, M., & Matsui, R. (1989). Effect of dipicolinate, a chelator of zinc, on bone protein synthesis in tissue culture. The essential role of zinc. PubMed. Retrieved January 16, 2026, from [Link]

  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. Retrieved January 16, 2026, from [Link]

  • Zinc Picolinate: A Highly Bioavailable Form of Zinc. (2021, December 20). The PricePlow Blog. Retrieved January 16, 2026, from [Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (2025, March 16). A-Z Chemistry. Retrieved January 16, 2026, from [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a simple, robust, and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 6-(Cyclohexyloxy)picolinic acid. This Application Note is designed for researchers, quality control analysts, and drug development professionals who require a precise and accurate method for assaying this compound in bulk form or during process development. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] We detail the rationale behind method development choices, provide step-by-step experimental protocols for both the assay and its validation, and present data interpretation frameworks.

Introduction: The Analytical Strategy

This compound is a carboxylic acid derivative of pyridine. The accurate quantification of such active pharmaceutical ingredients (APIs) or key intermediates is fundamental to ensuring product quality, safety, and efficacy in the pharmaceutical industry. The development of a validated analytical method is a mandatory regulatory requirement.[4][5]

The molecular structure, featuring a UV-active pyridine ring and an acidic carboxyl group, makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal analytical technique.[6][7] The primary analytical challenge is to ensure the analyte is retained reproducibly on the nonpolar stationary phase and elutes as a sharp, symmetrical peak. This is achieved by controlling the ionization state of the carboxylic acid group through careful pH management of the mobile phase.[8]

This guide will first walk through the logical steps of method development, followed by a detailed protocol for the final validated method and a comprehensive breakdown of the validation process itself.

Method Development Rationale

The goal of method development is to create a separation that is specific, robust, and fit for its intended purpose.[9][10] The following section explains the expert choices made to arrive at the final analytical method.

  • Column Selection: A C18 (ODS) column was selected as the stationary phase.[6][8] This is the most common choice for RP-HPLC due to its strong hydrophobicity, which provides excellent retention for a wide range of moderately polar to nonpolar compounds. The cyclohexyl and pyridine moieties of the target analyte provide sufficient hydrophobicity for good interaction with the C18 phase.

  • Mobile Phase Selection: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile and methanol are common choices. Methanol was chosen for this assay due to its favorable solubility for the analyte and lower cost. The ratio of methanol to water is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good separation from any potential impurities.

    • Aqueous Component & pH Control: As a carboxylic acid, the analyte's retention is highly dependent on pH. To ensure consistent retention and sharp peak shape, the mobile phase must be buffered to a pH well below the analyte's pKa. This suppresses the ionization of the carboxyl group, rendering the molecule more nonpolar and thus more retained on the C18 column. A pH of 2.5, adjusted with ortho-phosphoric acid, is chosen as it is effective and compatible with silica-based columns.[8][11]

  • Detection Wavelength (λmax): To determine the optimal wavelength for detection, a UV scan of this compound in the mobile phase is performed. The wavelength of maximum absorbance (λmax) provides the highest sensitivity. For picolinic acid derivatives, this is typically in the range of 260-270 nm.[11] For this method, a wavelength of 264 nm was selected.

  • Sample Preparation: The diluent for standards and samples should ideally be the mobile phase itself to ensure peak shape is not compromised and to avoid solvent mismatch effects.

Experimental Protocol: HPLC-UV Assay

This section provides the detailed, step-by-step protocol for quantifying this compound.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Ortho-phosphoric acid (AR Grade, ~85%)

  • 0.45 µm membrane filters (for mobile phase and sample filtration)

Instrumentation and Conditions

A standard HPLC system with an isocratic pump, autosampler, column thermostat, and UV/PDA detector is required.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Water (60:40 v/v), pH adjusted to 2.5 with ortho-phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 264 nm
Injection Volume 10 µL
Run Time 10 minutes
Solution Preparation
  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade methanol with 400 mL of HPLC-grade water. Adjust the pH of the mixture to 2.5 using ortho-phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve. Dilute to volume with the mobile phase. Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mobile phase as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times to check for system suitability (%RSD of peak areas should be ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • Calculate the amount of this compound in the sample using the peak areas obtained.

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[2][12][13] The following experiments must be performed to validate the HPLC assay.

Assay_Validation_Workflow start Start Validation specificity Specificity (Placebo, Forced Degradation) start->specificity linearity Linearity & Range (5-7 concentrations) specificity->linearity accuracy Accuracy (% Recovery at 3 levels) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (n=6 at 100%) precision->repeatability Includes intermediate Intermediate Precision (Different day, analyst, instrument) precision->intermediate Includes loq_lod LOD & LOQ (Signal-to-Noise or Slope Method) intermediate->loq_lod robustness Robustness (Vary pH, Flow, % Organic) loq_lod->robustness end_node Validated Method robustness->end_node

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix. Protocol:

  • Placebo Analysis: Prepare a placebo sample (containing all formulation excipients except the API) using the sample preparation procedure. Inject and confirm that no peaks co-elute with the this compound peak.

  • Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to ensure that degradation product peaks are resolved from the main analyte peak (peak purity analysis using a PDA detector is recommended).

Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery. Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the API at three different concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

4.4.1 Repeatability (Intra-assay Precision) Protocol:

  • Prepare six separate sample preparations at 100% of the target concentration from the same homogeneous batch.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (%RSD) of the results. Acceptance Criteria: The %RSD should be ≤ 2.0%.

4.4.2 Intermediate Precision (Ruggedness) Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system (if available).

  • Analyze six sample preparations.

  • Calculate the %RSD of the results and compare them with the initial repeatability results. Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol (Based on Signal-to-Noise):

  • Prepare and inject progressively more dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ. The precision (%RSD) at the LOQ should also be verified.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Analyze a standard solution while making small variations to the chromatographic conditions, one at a time.

  • Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Organic composition of mobile phase (e.g., ± 2%)

  • Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.

Data Interpretation & Example Results

The following tables summarize the expected results and acceptance criteria for a successful validation.

Validation_Parameters params Key Validation Parameters Linearity Accuracy Precision (Repeatability) Robustness criteria Acceptance Criteria (ICH) R² ≥ 0.999 Recovery: 98-102% %RSD ≤ 2.0% System Suitability Passes params:f1->criteria:f1 params:f2->criteria:f2 params:f3->criteria:f3 params:f4->criteria:f4 results Method Performance | Specific & Selective | Accurate | Precise | Robust criteria->results

Caption: Relationship between validation parameters, criteria, and overall method performance.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
50 498,500
75 751,200
100 1,002,500
125 1,248,900
150 1,505,100

| Result | R² = 0.9998 |

Table 2: Accuracy and Precision Results

Parameter Level 1 (80 µg/mL) Level 2 (100 µg/mL) Level 3 (120 µg/mL)
Accuracy (% Recovery) 99.5% 100.3% 101.1%
Precision (%RSD, n=3) 0.8% 0.6% 0.9%

| Repeatability (%RSD, n=6) | - | 0.7% | - |

Advanced Techniques: LC-MS/MS for Higher Sensitivity

While HPLC-UV is suitable for routine quality control of bulk materials, analyzing low concentrations of this compound in complex matrices like biological fluids (plasma, urine) requires a more sensitive and selective technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications.[14]

Key Advantages of LC-MS/MS:

  • Superior Sensitivity: Achieves detection limits in the picogram (pg) or nanogram (ng) per mL range.

  • Enhanced Specificity: Monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), virtually eliminating matrix interferences.[15]

  • Structural Information: Provides mass information that confirms the identity of the analyte.

Derivatization of the picolinic acid moiety can sometimes be employed to enhance ionization efficiency in the mass spectrometer, though direct analysis is often possible.[14][16] The development and validation of an LC-MS/MS method would follow similar principles but with additional parameters to optimize, such as ionization source conditions and MRM transitions.

Conclusion

The HPLC-UV method described in this Application Note is simple, rapid, and reliable for the quantification of this compound. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust.[2][17] This validated method is fit for its intended purpose in quality control and research environments, ensuring confidence in the analytical data generated.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Semantic Scholar. Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. [Link]

  • Higashi, T., Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • Zang, X., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health (NIH). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ResearchGate. Examples of compounds analyzed as their Picolinyl ester derivatives by LC-MS/MS. [Link]

  • International Journal of Applied Science and Research. (2022). HPLC Method Development and Validation: A Review. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Review on HPLC Method Development and Validation. [Link]

  • SciSpace. Hplc method development and validation: an overview. [Link]

  • International Journal of Creative Research Thoughts. (2022). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. [Link]

  • Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). [Link]

  • Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Institutes of Health (NIH). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • SIELC Technologies. Picolinic Acid. [Link]

  • Pirianowicz-Chaber, E., et al. (2004). Qualitative and quantitative analysis of three amino acid derivatives of anticonvulsant activity. Acta Poloniae Pharmaceutica. [Link]

  • Scribd. (2012). P-005 - Picolinic Acid by HPLC - Issue 3. [Link]

  • Kim, J., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Technology. [Link]

Sources

Application Notes & Protocols: Investigating 6-(Cyclohexyloxy)picolinic Acid as a Novel Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-(Cyclohexyloxy)picolinic acid in antiviral research.

Abstract

Picolinic acid (PA), a natural tryptophan metabolite, has recently emerged as a promising broad-spectrum antiviral agent, demonstrating significant efficacy against a range of enveloped viruses, including SARS-CoV-2 and Influenza A virus.[1][2] Its primary mechanism involves the inhibition of viral entry by disrupting viral membrane integrity and blocking virus-host cell fusion.[1][3] However, the therapeutic potential of the parent compound is limited by its modest in vitro potency (effective in the millimolar range) and suboptimal pharmacokinetic properties, such as limited bioavailability.[1] This has spurred the development of picolinic acid derivatives to enhance antiviral efficacy and drug-like characteristics. This guide focuses on This compound , a novel derivative designed with the hypothesis that the addition of a lipophilic cyclohexyloxy group at the 6-position will improve its interaction with viral and cellular membranes, thereby increasing its potency. Here, we provide a comprehensive framework, including detailed protocols and scientific rationale, for the systematic evaluation of this compound as a next-generation antiviral candidate.

Scientific Background & Rationale

Picolinic Acid: A Natural Inhibitor of Enveloped Viruses

Picolinic acid (PA) is an endogenous metabolite produced in mammals.[1] Recent research has illuminated its role as a host-derived antiviral factor with broad-spectrum activity.[4] Its efficacy has been established against numerous clinically relevant enveloped viruses, including coronaviruses, orthomyxoviruses, flaviviruses, and herpesviruses.[1][2] Targeting a fundamental process like viral entry, which is conserved across many viral families, makes PA and its derivatives attractive candidates for developing pandemic-preparedness therapeutics that are less susceptible to viral resistance.[1][5]

Mechanism of Action: A Multi-Pronged Attack on Viral Entry

The antiviral activity of picolinic acid is primarily concentrated on the initial and essential stage of the viral lifecycle: entry into the host cell.[1][3] Mechanistic studies have revealed a multi-pronged approach:

  • Inhibition of Virus-Cellular Membrane Fusion: PA effectively blocks the fusion between the viral envelope and the host cell membrane (either the plasma membrane or the endosomal membrane), a critical step for the release of the viral genome into the cytoplasm.[3][6]

  • Compromised Viral Membrane Integrity: The compound can disrupt the physical integrity of the viral envelope, rendering viral particles non-infectious.[1][7]

  • Interference with Endocytosis: PA has been shown to interfere with the cellular endocytic pathways that are often hijacked by viruses to gain entry.[1][2][6]

This multi-target mechanism against viral entry is a key advantage, potentially creating a higher barrier to the development of viral resistance.

cluster_virus Enveloped Virus cluster_host Host Cell cluster_compound Mechanism of Action V Virus Particle HC Cell Membrane V->HC 1. Attachment Endosome Endosome HC->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Fusion & Genome Release PA This compound PA->V Disrupts Viral Membrane Integrity PA->HC Interferes with Endocytic Uptake PA->Endosome Inhibits Viral-Endosomal Membrane Fusion

Figure 1: Proposed multi-target mechanism of this compound against enveloped virus entry.
Rationale for this compound

The primary limitations of natural picolinic acid are its relatively low potency and poor bioavailability.[1] The design of this compound is a rational chemical modification strategy aimed at overcoming these hurdles.

  • Enhanced Lipophilicity: The introduction of the non-polar cyclohexyloxy group is expected to significantly increase the lipophilicity of the molecule compared to the parent picolinic acid.

  • Improved Membrane Interaction: This increased lipophilicity could lead to more favorable interactions with the lipid bilayers of both the viral envelope and host cell membranes, potentially enhancing its ability to disrupt these structures and inhibit fusion events.

  • Potential for Increased Cellular Uptake: Enhanced lipophilicity may also improve passive diffusion across the cell membrane, leading to higher intracellular concentrations and better target engagement.

Preliminary Characterization & Preparation

Before biological evaluation, it is essential to characterize the compound and establish a standardized preparation protocol.

Physicochemical Properties

A comparative analysis of the calculated physicochemical properties highlights the intended impact of the cyclohexyloxy modification.

PropertyPicolinic AcidThis compound (Predicted)Rationale for Improvement
Molecular Weight 123.11 g/mol 221.25 g/mol Increased size for potentially new interactions.
LogP (Lipophilicity) ~0.4~2.5 - 3.0Significantly higher, predicting better membrane association.
Polar Surface Area 49.3 Ų49.3 ŲPyridine and carboxylic acid groups are retained for key interactions.

Note: Values for the derivative are predictive and should be experimentally verified.

Protocol: Stock Solution Preparation

Trustworthy and reproducible results begin with accurate sample preparation.

  • Weighing: Accurately weigh 1-5 mg of this compound using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Prepare single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay does not exceed 0.5%, as higher concentrations can be cytotoxic and affect viral infectivity.

In Vitro Antiviral Efficacy Assessment

The initial evaluation aims to determine the compound's specific antiviral activity and its therapeutic window.

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration range of the compound that is non-toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Selected host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, A549 for a general respiratory model).

  • Complete growth medium.

  • 96-well cell culture plates.

  • This compound serial dilutions.

  • MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Addition: After 24 hours, remove the medium and add 100 µL of fresh medium containing two-fold serial dilutions of the compound. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate for a duration that matches the planned antiviral assay (typically 48-72 hours).

  • Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Normalize the data to the "cells only" control (100% viability). Calculate the CC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the antiviral activity by measuring the reduction in the formation of viral plaques, yielding the 50% effective concentration (EC₅₀).

Materials:

  • Confluent monolayer of host cells in 12- or 24-well plates.

  • Target virus stock with a known titer (PFU/mL).

  • Compound dilutions prepared in infection medium (serum-free).

  • Overlay medium (e.g., 1.2% Avicel® or methylcellulose in 2X MEM).

  • Crystal violet staining solution.

Procedure:

  • Compound-Virus Incubation (Optional, for direct virucidal effect): Mix a standard amount of virus (e.g., 100 PFU) with serial dilutions of the compound and incubate for 1 hour at 37°C.

  • Infection: Remove growth medium from the cell monolayers and inoculate with the virus-compound mixture (or with virus, if the compound is added at a different step). Allow adsorption for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay Application: Remove the inoculum and wash the cells gently with PBS. Add 1 mL of the overlay medium to each well. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-4 days, depending on the virus's replication kinetics.

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control (no compound). Determine the EC₅₀ value using non-linear regression.

Data Interpretation: The Selectivity Index (SI)

The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI).

SI = CC₅₀ / EC₅₀

A higher SI value indicates a wider window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to the host cells. An SI > 10 is generally considered promising for further development.

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
Picolinic Acid (Reference) >2000~500~4
This compound (Experimental Data)(Experimental Data)(Calculated Value)

Elucidating the Mechanism of Action (MoA)

Once antiviral activity is confirmed, the next step is to verify that the derivative retains the entry-inhibiting mechanism of its parent compound.

A Primary Screen Confirms Antiviral Activity (EC50/SI) B Time-of-Addition Assay A->B C Inhibition Occurs at Early Stage (0-2h) B->C D Inhibition Occurs at Late Stage (>2h) B->D E Hypothesis: Entry/Fusion Inhibitor C->E F Hypothesis: Replication/Egress Inhibitor D->F G Syncytia Formation Assay (for fusing viruses like HPIV, SARS-CoV-2) E->G H Hemolysis Inhibition Assay (for influenza virus) E->H I Further investigate replication steps (e.g., RT-qPCR for viral RNA) F->I

Figure 2: Experimental workflow for elucidating the antiviral mechanism of action.
Protocol 3: Time-of-Addition Assay

Objective: To determine which phase of the viral lifecycle is inhibited by the compound.[6]

Procedure:

  • Setup: Prepare confluent cell monolayers in multiple wells. Synchronize infection by pre-chilling plates and virus inoculum at 4°C for 30 minutes.

  • Infection: Infect all wells with the virus at a high multiplicity of infection (MOI) for 1 hour at 4°C to allow binding but not entry.

  • Time Course: Wash cells with cold PBS to remove unbound virus and add pre-warmed medium (37°C) to start the infection timer (t=0).

  • Compound Addition: Add a fixed, high concentration of the compound (e.g., 5-10x EC₅₀) at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h).

  • Harvest: At the end of a single replication cycle (e.g., 8-12 hours), collect the supernatant or cell lysate.

  • Quantification: Measure the viral titer or viral RNA/protein levels from each well.

  • Analysis: Plot the viral yield against the time of compound addition. A significant reduction in yield only when the compound is added at early time points (0-2 hours) strongly suggests inhibition of an early event like entry.

Protocol 4: Syncytia Formation Assay

Objective: To directly assess the inhibition of virus-mediated cell-cell fusion.[7] This is applicable for viruses like SARS-CoV-2, measles, or parainfluenza virus.

Procedure:

  • Cell Infection: Infect a susceptible cell line (e.g., Vero) with the virus and incubate for 18-24 hours until initial signs of infection are visible.

  • Co-culture: Overlay the infected cells with a layer of uninfected indicator cells (e.g., cells expressing a reporter like GFP upon fusion).

  • Compound Treatment: Immediately add medium containing serial dilutions of this compound.

  • Incubation: Incubate for 12-24 hours.

  • Visualization & Analysis: Observe the formation of syncytia (large, multi-nucleated cells) under a microscope. Quantify the number or area of syncytia. A dose-dependent reduction indicates fusion inhibition.

Summary and Future Directions

This guide provides a robust framework for the initial antiviral characterization of this compound. The protocols are designed to first establish its therapeutic window (CC₅₀ vs. EC₅₀) and then to confirm its mechanism as a viral entry inhibitor.

Key Next Steps:

  • Broad-Spectrum Profiling: Test the compound against a wider panel of enveloped and non-enveloped viruses to confirm its spectrum of activity.

  • Resistance Studies: Perform serial passage of viruses in the presence of sub-lethal concentrations of the compound to assess the potential for resistance development.

  • Structure-Activity Relationship (SAR): Synthesize and test additional analogues with modifications at various positions on the picolinic acid scaffold to optimize potency and drug-like properties.[7]

  • In Vivo Efficacy: Following promising in vitro results, advance the lead compound to preclinical animal models, such as the BALB/c mouse model for Influenza A or the Syrian hamster model for SARS-CoV-2, to evaluate in vivo efficacy, pharmacokinetics, and safety.[1][2]

The rational design of this compound, based on the known biology of its parent compound, represents a promising strategy in the search for novel, broad-spectrum antiviral therapeutics.

References

  • News-Medical.Net. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. [Link]

  • Tripathi, S., et al. (2022). Antiviral Applications of Picolinic Acid and its Derivatives.
  • Icahn School of Medicine at Mount Sinai. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Mount Sinai Scholars Portal. [Link]

  • Fernandez-Pol, J. A., Klos, D. J., & Hamilton, P. D. (2001). Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells. Anticancer Research, 21(6A), 3773-6. [Link]

  • EurekAlert!. (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. [Link]

  • Medical Xpress. (2023). Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. [Link]

  • Fernandez-Pol, J. A. (2002). Methods of inactivating a virus and controlling viral replication.
  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed. [Link]

  • De Clercq, E. (1995). In search of a selective antiviral chemotherapy. Clinical Microbiology Reviews, 8(2), 200-220. [Link]

  • Wang, Y., et al. (2015). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. Molecules, 20(4), 6332-6346. [Link]

Sources

Application Note: Characterizing 6-(Cyclohexyloxy)picolinic Acid as a Putative Inhibitor of 2-Oxoglutarate-Dependent Oxygenases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-oxoglutarate (2OG)-dependent oxygenases are a large superfamily of non-heme iron-containing enzymes that play critical roles in various physiological and pathological processes.[1][2] These enzymes utilize 2OG and molecular oxygen to hydroxylate a wide range of substrates, including proteins and nucleic acids. Key members of this family include histone lysine demethylases (KDMs or JmjC domain-containing proteins) and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are implicated in cancer, anemia, and inflammation.[1][3] Consequently, the identification and characterization of small molecule inhibitors for these enzymes are of significant interest in drug discovery.

Picolinic acid derivatives have emerged as a promising class of inhibitors for 2OG oxygenases.[4] Their structural resemblance to the co-substrate 2-oxoglutarate allows them to act as competitive inhibitors, chelating the active site Fe(II) and preventing the binding of 2OG. This application note provides a comprehensive guide for researchers to investigate and characterize 6-(Cyclohexyloxy)picolinic acid as a potential inhibitor of this enzyme class, using a histone lysine demethylase from the KDM4 (JMJD2) subfamily as a representative example.

Proposed Mechanism of Action: Competitive Inhibition

We hypothesize that this compound functions as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases. The picolinic acid scaffold mimics the 2-oxoglutarate co-substrate, enabling it to bind to the Fe(II) ion in the enzyme's active site. The carboxylate and the nitrogen of the pyridine ring are predicted to coordinate with the iron, thereby occluding the active site and preventing the binding of the endogenous 2-oxoglutarate. This competitive inhibition mechanism is common for inhibitors of this enzyme family.[5][6]

Mechanism_of_Action cluster_Enzyme KDM Active Site Enzyme KDM Enzyme (Fe(II) in active site) Product Demethylation Reaction (Histone Substrate -> Product) Enzyme->Product Catalyzes Reaction NoReaction Inhibition of Demethylation Enzyme->NoReaction Activity Blocked TwoOG 2-Oxoglutarate (Co-substrate) TwoOG->Enzyme Binds to Fe(II) Inhibitor This compound (Putative Inhibitor) Inhibitor->Enzyme Competitively binds to Fe(II)

Caption: Proposed competitive inhibition of a KDM enzyme by this compound.

Part 1: In Vitro Biochemical Characterization

The initial step in characterizing a novel inhibitor is to determine its potency and selectivity using purified recombinant enzymes. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay format suitable for high-throughput screening and detailed kinetic studies of histone demethylases.

Protocol 1: HTRF-Based KDM4A Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against the histone demethylase KDM4A. The assay detects the demethylation of a biotinylated histone H3 peptide trimethylated at lysine 9 (H3K9me3).

Materials and Reagents:

  • Recombinant Human KDM4A (catalytic domain)

  • Biotin-H3(1-21)K9me3 peptide substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20

  • Cofactors: Ascorbic acid, Ammonium iron(II) sulfate

  • Detection Reagents: HTRF Detection Buffer, Europium cryptate-labeled anti-H3K9me2 antibody, Streptavidin-XL665

  • This compound

  • Positive Control Inhibitor (e.g., JIB-04)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Experimental Workflow:

HTRF_Workflow start Start: Prepare Reagents step1 Dispense serial dilutions of This compound and controls to 384-well plate. start->step1 step2 Add KDM4A enzyme, Ascorbate, and Fe(II) solution. Incubate for 15 min. step1->step2 step3 Initiate reaction by adding Biotin-H3K9me3 substrate. Incubate for 60 min at RT. step2->step3 step4 Stop reaction and add HTRF detection reagents: Eu-Ab and SA-XL665. step3->step4 step5 Incubate for 60 min in the dark. step4->step5 step6 Read plate on HTRF reader (620 nm & 665 nm). step5->step6 end End: Calculate IC50 step6->end

Caption: Workflow for the KDM4A HTRF-based inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock. Also, prepare dilutions for the positive control inhibitor.

  • Enzyme/Cofactor Mix: Prepare a solution of KDM4A, ascorbic acid, and ammonium iron(II) sulfate in assay buffer. The final concentrations should be optimized for linear enzyme kinetics.

  • Assay Plate Setup: Add the diluted compounds and controls (DMSO for negative control, positive control inhibitor for positive control) to the 384-well plate.

  • Enzyme Addition: Add the enzyme/cofactor mix to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the biotin-H3K9me3 peptide substrate to all wells to start the demethylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) pre-mixed in HTRF detection buffer.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of demethylated product. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetAssay FormatIC50 Value (Hypothetical)
This compoundKDM4AHTRF1.5 µM
JIB-04 (Control)KDM4AHTRF230 nM

Part 2: Cellular Target Engagement

Confirming that a compound engages its intended target within a complex cellular environment is a critical step in inhibitor validation. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[5][7]

Protocol 2: CETSA for KDM4A Target Engagement

This protocol outlines the use of CETSA to verify the binding of this compound to endogenous KDM4A in a cellular context.

Materials and Reagents:

  • Human cell line expressing KDM4A (e.g., HeLa or HCT116)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease and Phosphatase Inhibitor Cocktails

  • Lysis Buffer: Tris-HCl buffer with mild detergent (e.g., NP-40)

  • Anti-KDM4A primary antibody

  • Appropriate secondary antibody (e.g., HRP-conjugated)

  • Western Blotting reagents and equipment

Experimental Workflow:

CETSA_Workflow start Start: Culture Cells step1 Treat cells with This compound or DMSO for 2-4 hours. start->step1 step2 Harvest and resuspend cells in PBS. Aliquot into PCR tubes. step1->step2 step3 Heat cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes. step2->step3 step4 Lyse cells via freeze-thaw cycles. step3->step4 step5 Separate soluble and precipitated fractions by centrifugation. step4->step5 step6 Collect supernatant (soluble fraction). step5->step6 step7 Analyze KDM4A levels in the soluble fraction by Western Blot. step6->step7 end End: Plot Melt Curve step7->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or DMSO (vehicle) for 2-4 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. One unheated sample should be kept on ice as a control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Separate the soluble proteins from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Sample Preparation: Carefully collect the supernatant, determine the protein concentration, and prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KDM4A antibody to detect the amount of soluble KDM4A at each temperature.

Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, normalize the intensity at each temperature to the intensity of the unheated control. Plot the normalized soluble KDM4A fraction against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

TreatmentApparent Tagg (Hypothetical)Thermal Shift (ΔTagg)
Vehicle (DMSO)52.5°C-
This compound56.0°C+3.5°C

Conclusion

This application note provides a strategic framework and detailed protocols for the initial characterization of this compound as a putative inhibitor of 2-oxoglutarate-dependent oxygenases. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, researchers can effectively determine the compound's inhibitory potency and confirm its interaction with the intended target in a physiological context. These methodologies are foundational for the further development of this and similar compounds as chemical probes or therapeutic leads.

References

  • Schmitt, F. et al. (2014). A heterogeneous assay for lysine-specific demethylase 1 (LSD1). Methods in Enzymology. Available at: [Link]

  • Rose, N. R. et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews. Available at: [Link]

  • Rose, N. R. et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Semantic Scholar. Available at: [Link]

  • Nakashima, Y. et al. (2021). 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. Nature Communications. Available at: [Link]

  • Reaction Biology. Histone Demethylase Assays. Reaction Biology. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Jafari, R. et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Westaway, S. M. et al. (2016). Discovery of a Highly Selective Cell-Active Inhibitor of the Histone Lysine Demethylases KDM2/7. Angewandte Chemie International Edition. Available at: [Link]

  • Thinnes, C. C. et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications. Available at: [Link]

  • Lee, J.-Y. et al. (2022). Clioquinol as an inhibitor of JmjC-histone demethylase exhibits common and unique histone methylome and transcriptome between clioquinol and hypoxia. iScience. Available at: [Link]

  • Miyake, Y. et al. (2016). Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, J. et al. (2022). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Theranostics. Available at: [Link]

  • Tanaka, T. & Nangaku, M. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, Y. et al. (2020). Screening of Inhibitors Against Histone Demethylation Jumonji Domain-Containing Protein 3 by Capillary Electrophoresis. Analytica Chimica Acta. Available at: [Link]

  • Yoon, S. & Cho, Y. J. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

Sources

Protocol for Determining the Aqueous Solubility of 6-(Cyclohexyloxy)picolinic acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its absorption, distribution, and overall bioavailability.[1][2] For novel chemical entities such as 6-(Cyclohexyloxy)picolinic acid, a derivative of picolinic acid, early and accurate characterization of solubility is paramount for guiding lead optimization, selecting appropriate formulation strategies, and ensuring the reliability of in-vitro biological assays.[3][4] This document provides a comprehensive, field-tested guide for researchers to determine the pH-dependent aqueous solubility of this compound.

This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them. We will first establish the foundational necessity of determining the compound's acid dissociation constant (pKa), as its ionizable picolinic acid moiety dictates a strong pH-dependence on solubility.[4] Subsequently, we detail two core methodologies:

  • Thermodynamic Equilibrium Solubility (Shake-Flask Method): The definitive "gold standard" method for determining the true equilibrium solubility, essential for late-stage pre-formulation and regulatory submissions.[5][6]

  • Kinetic Apparent Solubility (Turbidimetric Method): A higher-throughput assay ideal for early-stage discovery to rank-order compounds and flag potential solubility liabilities.[3][4]

By following these protocols, researchers can generate robust and reproducible solubility data, enabling informed decision-making throughout the drug development lifecycle.

Scientific Principles: Understanding Solubility

Solubility is not a single, fixed value but is influenced by both the compound's intrinsic properties and the experimental conditions. A crucial distinction exists between thermodynamic and kinetic solubility.

2.1 Thermodynamic vs. Kinetic Solubility

  • Thermodynamic Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with its solid (typically crystalline) form.[7][8] This is the true, lowest solubility value and is determined under conditions that allow the system to reach its lowest energy state. The Shake-Flask method is the universally accepted standard for this measurement.[5][9]

  • Kinetic Solubility measures the concentration at which a compound, rapidly introduced from a high-concentration organic solvent stock (e.g., DMSO), begins to precipitate in an aqueous medium. This process often generates supersaturated solutions or metastable amorphous precipitates, leading to solubility values that are typically higher than the thermodynamic solubility.[7][10] This method is valuable for its speed and low compound consumption, making it ideal for early discovery screening.[3]

The choice of assay depends on the stage of research. Early discovery focuses on rank-ordering compounds where kinetic data is sufficient, while later development requires precise thermodynamic data for formulation design.[4][11]

2.2 The Critical Role of pH and pKa

This compound contains a carboxylic acid group on a pyridine ring, making it a weak acid. Its solubility is therefore highly dependent on the pH of the aqueous medium.

  • At a pH well below its pKa, the carboxylic acid group will be predominantly protonated (neutral), leading to lower aqueous solubility.

  • At a pH above its pKa, the group will be deprotonated (ionized), forming a carboxylate anion which is significantly more water-soluble.

Therefore, determining the compound's pKa is a mandatory prerequisite for any meaningful solubility study.[12] The pH-solubility profile across a physiologically relevant range (pH 1.2 to 6.8) is required by regulatory bodies like the ICH to classify a drug's solubility.[9][13][14]

Overall Experimental Strategy

The comprehensive assessment of solubility for this compound follows a logical, multi-step workflow. This strategy ensures that foundational data (pKa) informs the core solubility experiments, leading to a complete and interpretable dataset.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Analysis & Reporting pKa Determine pKa (Potentiometric Titration) Thermo Thermodynamic Solubility (Shake-Flask Method) pKa->Thermo Informs pH buffer selection HPLC Develop & Validate Quantification Method (HPLC-UV) HPLC->Thermo Quantifies concentration Kinetic Kinetic Solubility (Turbidimetric Method) HPLC->Kinetic (Optional) Confirms concentration Analysis Data Analysis & pH-Solubility Profile Thermo->Analysis Kinetic->Analysis Report Final Report & BCS Classification Analysis->Report

Caption: Overall workflow for solubility assessment.

Protocol 1: pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using a standardized potentiometric titration method, which is essential for understanding the ionization behavior of the compound.[12][15][16]

4.1 Materials and Apparatus

Material/Apparatus Specification
This compound Purity >98%
Titrant Solutions Standardized 0.1 M NaOH and 0.1 M HCl
Ionic Strength Adjuster 1 M KCl solution
Solvents Deionized water (carbonate-free), Methanol (if needed for initial dissolution)
pH Meter with Electrode Calibrated, resolution of 0.01 pH units
Automatic Titrator / Burette 10 mL, resolution of 0.01 mL
Magnetic Stirrer and Stir Bar -

| Titration Vessel | Jacketed, 50 mL |

4.2 Step-by-Step Procedure

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C).[15]

  • Sample Preparation: Accurately weigh and dissolve a sufficient amount of this compound to create a ~1 mM solution. If solubility is low, a co-solvent like methanol can be used, but the final concentration should not exceed 1-2% to minimize its effect on the pKa. Note that extrapolation to zero co-solvent may be necessary for highest accuracy.[16]

  • Titration Setup:

    • Transfer a known volume (e.g., 20 mL) of the sample solution to the titration vessel.

    • Add KCl solution to maintain a constant ionic strength (e.g., 0.15 M).[15]

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Begin gentle stirring.

  • Acidification: Add 0.1 M HCl to lower the initial pH to ~2.0. This ensures the picolinic acid is fully protonated at the start of the titration.

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH to stabilize after each addition before recording the pH and titrant volume. Continue well past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[12] At this point, the concentrations of the protonated and deprotonated species are equal.

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol adheres to guidelines from the USP and ICH and is considered the most reliable method for determining equilibrium solubility.[5][9][14]

G Start Start PrepBuffers Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) Start->PrepBuffers AddExcess Add Excess Solid Compound to each buffer in triplicate PrepBuffers->AddExcess Equilibrate Equilibrate on Shaker (e.g., 24-48h at 37°C) AddExcess->Equilibrate CheckpH Verify Final pH of Suspension Equilibrate->CheckpH Separate Separate Solid from Supernatant (Centrifuge or Filter) CheckpH->Separate pH is stable Analyze Analyze Supernatant Concentration by HPLC-UV Separate->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate End End Calculate->End

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

5.1 Materials and Apparatus

Material/Apparatus Specification
This compound Solid, crystalline powder
Buffer Solutions pH 1.2, 4.5, 6.8, and pH of minimum solubility (if known)
Vials Glass, 2-10 mL, with screw caps
Shaker/Incubator Temperature controlled at 37 ± 1 °C
Centrifuge or Syringe Filters e.g., 0.22 µm PVDF filters compatible with the sample
HPLC-UV System Validated for quantification of the test compound
Analytical Balance -

| pH Meter | Calibrated |

5.2 Buffer Preparation (ICH Standard Buffers)

Target pH Composition
1.2 0.1 N HCl or Simulated Gastric Fluid (without enzymes)[17]
4.5 Acetate Buffer[17]

| 6.8 | Phosphate Buffer[17] |

5.3 Step-by-Step Procedure

  • Preparation: Prepare experiments in triplicate for each pH condition.[17]

  • Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of a specific pH buffer. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation.[5]

  • Equilibration: Seal the vials and place them in a shaker-incubator set to 37 ± 1 °C. Shake for a sufficient duration to reach equilibrium. A common starting point is 24 hours, but preliminary experiments should confirm that the concentration does not increase between, for example, 24 and 48 hours.[18]

  • Phase Separation: After equilibration, allow the vials to stand briefly. Separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant.

    • Filtration: Withdraw the suspension using a syringe and pass it through a chemically compatible, non-adsorbing syringe filter (e.g., 0.22 µm PVDF). Discard the initial few drops to saturate any binding sites on the filter.

  • pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted significantly during the experiment.[5][14]

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.

  • Data Reporting: Report the average solubility and standard deviation for each pH condition in mg/mL or µg/mL.

Protocol 3: Kinetic Solubility by Turbidimetry

This high-throughput method is used to rapidly assess the apparent solubility from a DMSO stock solution.[3][4]

G Start Start PrepStock Prepare High-Concentration Stock Solution in DMSO (e.g., 10 mM) Start->PrepStock AddStock Add Small Volume of DMSO Stock to Buffer and Mix PrepStock->AddStock DispenseBuffer Dispense Aqueous Buffer (e.g., pH 7.4) into Microplate DispenseBuffer->AddStock Incubate Incubate Briefly (e.g., 2h at Room Temp) AddStock->Incubate Measure Measure Turbidity (Nephelometer or Plate Reader) Incubate->Measure Determine Determine Precipitation Point (Concentration where turbidity increases) Measure->Determine Report Report Kinetic Solubility Value Determine->Report End End Report->End

Caption: Workflow for the Kinetic Turbidimetric Solubility Assay.

6.1 Materials and Apparatus

Material/Apparatus Specification
This compound -
Solvent DMSO, high purity
Buffer Typically PBS, pH 7.4, for initial screening
Microplates 96-well, clear bottom
Plate Reader Capable of measuring light scattering or turbidity (nephelometry)

| Liquid Handling System | Multichannel pipette or automated dispenser |

6.2 Step-by-Step Procedure

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Add aqueous buffer (e.g., 198 µL of PBS pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-containing wells to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.[19]

  • Mixing & Incubation: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).[3]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light absorbance/scattering at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells. This is often determined by setting a threshold for the increase in turbidity.[4]

Data Presentation and Interpretation

All solubility data should be compiled into a clear, concise table. This allows for easy comparison across different pH conditions and provides a clear basis for Biopharmaceutics Classification System (BCS) classification.

7.1 Example Data Summary Table | Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 (Kinetic) | | :--- | :--- | :--- | :--- | :--- | | pKa | \multicolumn{4}{c|}{(Report single value here)} | | Thermodynamic Solubility (µg/mL) | Mean ± SD | Mean ± SD | Mean ± SD | N/A | | Kinetic Solubility (µM) | N/A | N/A | N/A | (Report value) | | Final pH of Suspension | (Report value) | (Report value) | (Report value) | N/A |

7.2 BCS Solubility Classification According to ICH M9 guidelines, a drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[13][20] The classification should be based on the lowest solubility value measured in the thermodynamic assay within this pH range.[14]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-8. Available from [Link]

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10. Available from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • United States Pharmacopeia. (2013).
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • World Health Organization (WHO). (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. Available from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387. Available from [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Van der Pijl, R., et al. (2018). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from [Link]

  • International Council for Harmonisation (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today: Technologies, 7(1), e23-e30.
  • PubMed. (1995). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2022). Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. Retrieved from [Link]

  • Farmacia. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • RAPS. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Picolinic acid. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Modulators of Hypoxia-Inducible Factor (HIF) Signaling Using 6-(Cyclohexyloxy)picolinic Acid as a Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hypoxia-inducible factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen, playing a pivotal role in angiogenesis, erythropoiesis, and metabolism. A key control point in this pathway is the oxygen-dependent degradation of the HIF-1α subunit, a process mediated by HIF prolyl hydroxylase (PHD) enzymes. Inhibition of PHDs stabilizes HIF-1α, activating the hypoxic response, which represents a promising therapeutic strategy for anemia and ischemic diseases.[1] 6-(Cyclohexyloxy)picolinic acid is a well-characterized, potent inhibitor of PHD enzymes.[2] This document provides a comprehensive, field-proven guide for researchers and drug development professionals to establish a robust high-throughput screening (HTS) campaign to identify novel PHD inhibitors, using this compound as a benchmark control.

Scientific Foundation: The PHD-HIF Axis as a Cellular Oxygen Sensor

The cellular response to oxygen tension is a critical homeostatic mechanism. Under normoxic (normal oxygen) conditions, the HIF-1α transcription factor is continuously synthesized but rapidly targeted for destruction. This degradation is initiated by the PHD family of enzymes (PHD1, PHD2, and PHD3), which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases.[3] PHDs utilize molecular oxygen to hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a recognition motif for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinylates HIF-1α, marking it for immediate proteasomal degradation.[4]

Under hypoxic (low oxygen) conditions, the catalytic activity of PHDs is suppressed due to the lack of the O₂ co-substrate. Consequently, HIF-1α is no longer hydroxylated and escapes degradation. It accumulates, translocates to the nucleus, and dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This active HIF-1α/β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of over 100 target genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF), thereby orchestrating a profound adaptive physiological response.[4]

Small molecule inhibitors like this compound act as competitive antagonists of 2-oxoglutarate, effectively "tricking" the cell into a hypoxic response by inactivating PHD enzymes even in the presence of normal oxygen levels.

HIF_Pathway cluster_Normoxia Normoxia (High O₂) cluster_Hypoxia Hypoxia (Low O₂) or PHD Inhibition HIF1a_N HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_N->HIF1a_OH Hydroxylation PHD_N PHD (Active) O2 O₂ + 2-OG O2->PHD_N VHL VHL E3 Ligase HIF1a_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a_N Degradation HIF1a_H HIF-1α HIF_Complex HIF-1α/β Complex HIF1a_H->HIF_Complex Stabilization & Dimerization PHD_H PHD (Inactive) Compound This compound Compound->PHD_H Inhibition HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE HRE Binding Nucleus->HRE Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Genes

Figure 1: The HIF-1α signaling pathway. Under normoxia, PHD enzymes hydroxylate HIF-1α, leading to its degradation. Under hypoxia or with a PHD inhibitor, HIF-1α is stabilized.

A Multi-Tiered HTS Strategy for Hit Identification and Validation

A successful screening campaign requires a funnel-like approach, starting with a broad primary screen designed for speed and scalability, followed by more complex, mechanism-focused secondary assays to eliminate false positives and confirm the mode of action.

HTS_Workflow cluster_main HTS and Hit Validation Workflow cluster_secondary Secondary Assay Suite Lib Compound Library Primary Primary Screen: Cell-Based HRE-Luciferase Assay Lib->Primary Hits Primary Hits Primary->Hits Conf Hit Confirmation & Dose-Response (EC₅₀) Hits->Conf Confirmed Confirmed Actives Conf->Confirmed Secondary Secondary & Orthogonal Assays Confirmed->Secondary Leads Validated Leads Secondary->Leads Target Target Engagement: HIF-1α Stabilization (ELISA) Secondary->Target Biochem Mechanism of Action: Biochemical PHD2 Assay (TR-FRET) Secondary->Biochem Tox Cytotoxicity Assay Secondary->Tox

Figure 2: A tiered HTS workflow for identifying and validating novel PHD inhibitors.

Primary Screening Protocol: Cell-Based HRE-Luciferase Assay

This assay is the workhorse of the primary screen. It leverages a reporter cell line that quantitatively measures the transcriptional activity of the HIF complex.

Causality: The rationale for using a cell-based reporter assay as the primary screen is its high physiological relevance. It interrogates the entire upstream pathway within a living cell, including compound permeability, target engagement (PHD inhibition), and the resultant downstream transcriptional activation. This provides a holistic view of a compound's activity.

Materials & Reagents
Reagent/MaterialExample SupplierPurpose
HRE-Luciferase Reporter HeLa/HEK293 Cell LineBPS BioscienceStably transfected cells expressing luciferase under HRE control.[5]
DMEM with 10% FBS, 1% Pen/StrepGibcoCell culture growth medium.
PuromycinSigma-AldrichSelection antibiotic to maintain stable reporter expression.[5]
384-well, solid white, tissue-culture treatedCorningAssay plates optimized for luminescence and cell adherence.
This compoundMedChemExpressPositive control for PHD inhibition and HIF-1α stabilization.
DMSO, AnhydrousSigma-AldrichVehicle for compound solubilization.
ONE-Glo™ Luciferase Assay SystemPromegaLysis buffer and substrate for generating a luminescent signal.[6]
Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Maintain the HRE-Luciferase cell line in growth medium containing puromycin (e.g., 3 µg/mL) to ensure reporter stability.[5] Passage cells before they reach confluence.

    • On the day of the assay, harvest cells and perform a cell count. Resuspend cells in fresh growth medium (without puromycin) to a final concentration of 1.25 x 10⁵ cells/mL.

    • Using an automated dispenser, seed 40 µL per well (5,000 cells) into 384-well assay plates.

    • Incubate plates for 4-6 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Plating & Transfer:

    • Prepare serial dilutions of library compounds and controls in 100% DMSO in source plates.

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 100 nL of compound/DMSO from the source plates to the assay plates.

    • Plate Controls (Essential for Self-Validation):

      • Negative Control (Basal Activity): 32 wells treated with 100 nL of 100% DMSO.

      • Positive Control (Maximal Activity): 32 wells treated with 100 nL of a saturating concentration of this compound (e.g., final concentration of 30 µM).

  • Incubation:

    • Briefly centrifuge the plates (e.g., 100 x g for 1 min) to ensure the compound is mixed.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂. This allows sufficient time for HIF-1α stabilization and subsequent luciferase expression.[6]

  • Signal Detection:

    • Equilibrate the assay plates and the ONE-Glo™ Luciferase reagent to room temperature.

    • Add 20 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.[7]

    • Read luminescence on a compatible plate reader.

Data Analysis & Quality Control

A robust assay is a self-validating system. The Z'-factor is a statistical parameter that quantifies the quality and reliability of an HTS assay.[8][9]

  • Calculation of Z'-Factor: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

    • Where SD is the standard deviation and Mean is the average of the positive and negative controls.

  • Interpretation of Z'-Factor: [10]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' ≤ 0.5: A marginal assay; may require optimization.

    • Z' < 0: The assay is not suitable for screening.

  • Hit Identification:

    • Normalize the data by calculating the percent activation for each compound well relative to the plate controls.

    • A common threshold for identifying a primary hit is a value greater than 3 standard deviations above the mean of the negative (DMSO) controls.

Hit Validation: Secondary & Orthogonal Assays

The goal of secondary assays is to confirm the mechanism of action and eliminate artifacts from the primary screen (e.g., compounds that directly activate the luciferase enzyme).

Protocol: Target Engagement - HIF-1α Stabilization ELISA

This assay provides direct evidence that a hit compound stabilizes the HIF-1α protein, confirming on-target activity.

Principle: Cells are treated with the hit compound, and the total intracellular HIF-1α protein is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Plating & Treatment: Seed a suitable cell line (e.g., HeLa, Hep3B) in a 96-well plate and incubate overnight. Treat cells with a dose-response of the hit compound for 6-8 hours.

  • Cell Lysis: Aspirate media, wash with cold PBS, and add a specialized lysis buffer containing protease and phosphatase inhibitors to each well.

  • ELISA Protocol (Kit-based):

    • Add cell lysates, standards, and controls to the wells of a microplate pre-coated with a HIF-1α capture antibody.

    • Incubate for 1-2.5 hours at room temperature.[11]

    • Wash wells, then add a biotinylated detection antibody. Incubate for 1 hour.[12]

    • Wash wells, then add Streptavidin-HRP conjugate. Incubate for 30-45 minutes.[11][12]

    • Wash wells, add TMB substrate, and incubate until color develops (15-30 mins).[11][12]

    • Add stop solution and read absorbance at 450 nm.[11]

  • Analysis: The absorbance is directly proportional to the amount of stabilized HIF-1α protein. Calculate the EC₅₀ for HIF-1α stabilization.

Protocol: Mechanism of Action - Biochemical PHD2 TR-FRET Assay

This in vitro assay confirms direct inhibition of the PHD2 enzyme, the primary regulator of HIF-1α in most cells.

Principle: This assay measures the hydroxylation of a synthetic HIF-1α peptide by recombinant PHD2 enzyme using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[13] A terbium (Tb)-labeled antibody (donor) recognizes the hydroxylated peptide, bringing it into proximity with a fluorophore-labeled streptavidin (acceptor) bound to the biotinylated peptide. Inhibition of PHD2 prevents this interaction, resulting in a loss of the FRET signal.

  • Reagent Preparation: Prepare assay buffer containing recombinant human PHD2, a biotinylated HIF-1α peptide substrate, Fe(II), and ascorbate.

  • Compound Addition: Add hit compounds in a dose-response format to a low-volume 384-well plate.

  • Reaction Initiation: Add the PHD2 enzyme/substrate mix to the wells, followed immediately by the co-substrate 2-oxoglutarate to start the reaction.

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Detection: Add a "Stop/Detect" solution containing EDTA (to chelate Fe(II) and stop the reaction), the Tb-labeled anti-hydroxy-proline antibody, and the streptavidin-acceptor fluorophore.

  • Signal Reading: Incubate for 60 minutes and read the TR-FRET signal on a compatible plate reader.

  • Analysis: A decrease in the FRET ratio indicates enzymatic inhibition. Calculate the IC₅₀ for direct PHD2 inhibition.

Conclusion

This application note provides a validated, multi-tiered framework for the successful high-throughput screening and characterization of novel PHD inhibitors. The use of a physiologically relevant primary reporter assay, followed by rigorous orthogonal assays for target engagement and direct enzymatic inhibition, ensures the identification of high-quality, mechanistically-defined lead compounds. By employing this compound as a reference control throughout this workflow, researchers can benchmark their assay performance and the potency of their newly discovered hits, accelerating the path toward novel therapeutics for anemia and other hypoxia-associated diseases.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter ME-180 Cell Line. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus 78668. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). HRE Luciferase Reporter-HeLa Cell Line. Retrieved from [Link]

  • Abboud, M. I., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Biochemical Journal, 474(12), 1973-1992. Retrieved from [Link]

  • Samal, A., & Rath, B. (2015). Hypoxia-Induced Reporter Genes with Different Half-Lives. In Hypoxia, Methods in Molecular Biology, vol 1242. Humana Press, New York, NY. Retrieved from [Link]

  • RayBiotech. (2018). Human HIF-1 alpha ELISA Kit. Retrieved from [Link]

  • Wong, B. W., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 295(16), 5306-5321. Retrieved from [Link]

  • Cloud-Clone Corp. (2013). ELISA Kit for Hypoxia Inducible Factor 1 Alpha (HIF1a). Retrieved from [Link]

  • Elabscience. (n.d.). Human HIF-1α(Hypoxia Inducible Factor 1 Alpha) ELISA Kit. Retrieved from [Link]

  • deNOVO Biolabs. (n.d.). FACTOR-1-ALPHA (HIF1α) DETECTION ELISA KIT. Retrieved from [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. Retrieved from [Link]

  • Fields, M. A., et al. (2019). High-throughput screening identifies compounds that protect RPE cells from physiological stressors present in AMD. Experimental Eye Research, 185, 107641. Retrieved from [Link]

  • Wyhs, N., et al. (2014). Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. ASSAY and Drug Development Technologies, 12(3), 160-169. Retrieved from [Link]

  • Scotti, J. S., et al. (2005). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. Methods in Enzymology, 405, 238-254. Retrieved from [Link]

  • Iwata, K., et al. (1981). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Antimicrobial Agents and Chemotherapy, 20(3), 365-372. Retrieved from [Link]

  • DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 342(1), 108-119. Retrieved from [Link]

  • Wyhs, N., et al. (2014). Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2. Johns Hopkins University. Retrieved from [Link]

  • Lee, J., & Lee, J. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6296. Retrieved from [Link]

  • Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS ONE, 11(10), e0164973. Retrieved from [Link]

  • Strickson, S., et al. (2011). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. Journal of Biomolecular Screening, 16(9), 1057-1066. Retrieved from [Link]

  • Wyhs, N., et al. (2014). Time-Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small-Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. ASSAY and Drug Development Technologies, 12(3), 160-169. Retrieved from [Link]

  • Maleki, B., et al. (2020). Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. Chemical Biology & Drug Design, 95(2), 270-278. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-Methylpicolinic acid. Retrieved from [Link]

  • Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 809. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of 6-(Cyclohexyloxy)picolinic Acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination of 6-(Cyclohexyloxy)picolinic acid, a key intermediate and potential impurity in pharmaceutical development. Recognizing the need for precise and reliable detection, we have developed and optimized two primary methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level analysis and complex matrices. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring accuracy, precision, and linearity across a defined analytical range.[1][2][3] This guide provides a comprehensive framework, from sample preparation to data interpretation, to support researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

This compound is a derivative of picolinic acid, a naturally occurring organic compound that serves as a metabolite of tryptophan.[4][5] Picolinic acid and its derivatives are of significant interest in medicinal chemistry due to their roles in various biological processes and their potential as therapeutic agents.[4][6] The accurate quantification of this compound is critical during drug substance and product development to ensure purity, stability, and safety.

The analytical challenges associated with this compound lie in its specific chemical properties, including its moderate polarity and UV absorbance. This note addresses these challenges by providing two distinct, fit-for-purpose analytical strategies. The HPLC-UV method offers a cost-effective and straightforward approach for routine analysis, while the LC-MS/MS method provides the enhanced selectivity and sensitivity required for impurity profiling and bioanalysis.[7][8][9]

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₃Inferred from structure
Molecular Weight221.25 g/mol Inferred from structure
AppearanceWhite to off-white solidAssumed based on similar compounds
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile)Assumed based on structure

Method 1: HPLC-UV for Routine Quality Control

This method is designed for the quantification of this compound in bulk drug substances and simple formulations where high concentrations are expected. The principle relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV spectrophotometer.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating moderately polar organic molecules like this compound. The nonpolar stationary phase interacts with the hydrophobic cyclohexyl group, while the polar picolinic acid moiety allows for elution with a suitable mobile phase.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial.[10] It serves to suppress the ionization of the carboxylic acid group on the picolinic acid ring, leading to a more consistent retention time and improved peak shape.

  • UV Detection at 264 nm: Based on the UV spectrum of the picolinic acid chromophore, a wavelength of approximately 264 nm provides a suitable absorbance maximum for sensitive detection.[11]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection (264 nm) E->F G Peak Integration F->G H Quantification G->H

Caption: HPLC-UV Experimental Workflow.

Protocol: HPLC-UV Analysis

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation

  • Mix methanol and water in a ratio of 20:80 (v/v).

  • Adjust the pH to 2.5 with ortho-phosphoric acid.[11]

  • Filter and degas the mobile phase before use.

4. Standard Solution Preparation

  • Accurately weigh about 25 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

5. Sample Preparation

  • Accurately weigh a sample containing an equivalent of approximately 50 mg of this compound into a 100 mL volumetric flask.

  • Add 50 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Dilute to volume with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 30 °C

  • UV detection: 264 nm[11]

7. System Suitability

  • Inject the mobile phase as a blank.

  • Inject a working standard solution (e.g., 50 µg/mL) five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

8. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Validation Parameters
ParameterAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD)≤ 2.0%
Limit of Quantitation (LOQ)Signal-to-noise ratio ≥ 10

Method 2: LC-MS/MS for Trace-Level Analysis

For applications requiring high sensitivity and selectivity, such as impurity profiling, metabolite identification, or bioanalysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][12][13] This technique offers superior detection limits and the ability to quantify the analyte in complex biological matrices.

Causality Behind Experimental Choices
  • Tandem Mass Spectrometry (MS/MS): MS/MS provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[7][9] This is particularly advantageous when analyzing samples with multiple components.[7]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation in the source and providing a strong molecular ion signal.

  • Multiple Reaction Monitoring (MRM): MRM mode is used for quantification due to its high sensitivity and specificity.[14] It involves selecting a precursor ion (the molecular ion of the analyte) and monitoring a specific product ion formed after collision-induced dissociation.

Experimental Workflow

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C LC System Equilibration A->C B Mobile Phase Preparation B->C D Inject Sample C->D E Chromatographic Separation D->E F ESI Ionization E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Quantification H->I

Caption: LC-MS/MS Experimental Workflow.

Protocol: LC-MS/MS Analysis

1. Reagents and Materials

  • Same as HPLC-UV method, with the addition of formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound, such as a deuterated analog of this compound, is recommended.

2. Instrumentation

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer equipped with an ESI source.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm particle size).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

4. Standard and Sample Preparation

  • Prepare stock solutions of the reference standard and internal standard in methanol.

  • Prepare working standards by spiking blank matrix (e.g., plasma, formulation placebo) with known amounts of the analyte and a constant amount of the internal standard.

  • Extract samples (if necessary) using protein precipitation or solid-phase extraction.

5. Chromatographic and MS/MS Conditions

ParameterSetting
LC Conditions
Flow Rate0.4 mL/min
Gradient10-90% B over 5 minutes
Injection Volume5 µL
Column Temperature40 °C
MS/MS Conditions
Ionization ModePositive ESI
Capillary Voltage3.5 kV
Gas Temperature350 °C
Gas Flow10 L/min
MRM TransitionTo be determined by direct infusion of the standard

6. Data Analysis

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

Self-Validating System and Trustworthiness

The protocols described are designed to be self-validating. The inclusion of system suitability tests in the HPLC-UV method ensures that the chromatographic system is performing adequately before sample analysis.[15] For the LC-MS/MS method, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of the results. All validation experiments should be conducted in accordance with the principles of ICH Q2(R2) and FDA guidelines to ensure the reliability and integrity of the generated data.[1][2][3][16]

Conclusion

The analytical methods detailed in this application note provide a comprehensive toolkit for the detection and quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity. By following these validated protocols, researchers and scientists can confidently generate accurate and reproducible data to support their drug development programs.

References

  • AxisPharm. Small Molecule Analysis. Available from: [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Drug Development and Delivery. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • PubMed. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. Available from: [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • PubMed. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Available from: [Link]

  • Semantic Scholar. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • SIELC Technologies. Picolinic Acid. Available from: [Link]

  • National Institutes of Health. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]

  • PubMed. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]

  • ResearchGate. (PDF) Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]

  • Scribd. P-005 - Picolinic Acid by HPLC - Issue 3. Available from: [Link]

  • Grokipedia. Picolinic acid. Available from: [Link]

  • PubChem. Picolinic acid. Available from: [Link]

  • National Institutes of Health. 6-Hydroxypicolinic acid. Available from: [Link]

  • ChemDB. picolinic acid. Available from: [Link]

  • Bev.no. Supplementary data on method for analysis of Picolinic acid (Pic). Available from: [https://www.bev.no/pls/biv/BIV WEB.visaDokument?p_id=1018)
  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]

Sources

Application Notes and Protocols for Studying Protein-Ligand Binding of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Interactions of 6-(Cyclohexyloxy)picolinic Acid

This compound belongs to the picolinic acid class of compounds, which are recognized for their diverse biological activities. Picolinic acid and its derivatives are known to act as synthetic auxins, a class of herbicides that function by binding to specific plant proteins, such as the auxin-signaling F-box proteins (AFB5)[1][2]. Understanding the precise molecular interactions between this compound and its target proteins is paramount for elucidating its mechanism of action, optimizing its efficacy, and discovering new therapeutic or agrochemical applications.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to rigorously characterize the binding of this compound to its protein targets. We will delve into the principles and practical execution of key biophysical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography. The focus will be on not just the procedural steps, but also the scientific rationale behind experimental design and data interpretation, ensuring a robust and self-validating approach to your research.

I. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][][5][6][7] This label-free, in-solution method allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the protein-ligand interaction.[][6]

Causality Behind Experimental Choices in ITC

The choice of ITC as a primary characterization technique is driven by its ability to provide a comprehensive thermodynamic signature of the binding event. This is crucial for understanding the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). For instance, a binding event driven by a favorable enthalpy change suggests strong hydrogen bonding and van der Waals interactions, while a large favorable entropy change might indicate the release of ordered solvent molecules from the binding interface.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 10-50 µM in buffer) degas Degas Both Solutions prep_protein->degas prep_ligand Prepare Ligand Solution (this compound) (e.g., 100-500 µM in buffer) prep_ligand->degas load_protein Load Protein into Sample Cell degas->load_protein load_ligand Load Ligand into Syringe degas->load_ligand titration Perform Titration (Inject ligand into sample cell) load_protein->titration load_ligand->titration raw_data Obtain Raw Data (Heat change per injection) titration->raw_data integration Integrate Peaks raw_data->integration binding_isotherm Generate Binding Isotherm integration->binding_isotherm fitting Fit Data to a Binding Model binding_isotherm->fitting thermo_params Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) fitting->thermo_params

Figure 1: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol for ITC Analysis of this compound Binding

1. Sample Preparation:

  • Protein Preparation:

    • Dialyze the purified target protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the sample cell should ideally be 10-20 times the expected Kd. For an unknown interaction, a starting concentration of 20 µM is recommended.

    • Rationale: Extensive dialysis ensures that the buffer composition of the protein solution is identical to that of the ligand solution, minimizing heat changes due to buffer mismatch.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the exact same ITC buffer used for the protein. The final ligand concentration in the syringe should be 10-15 times the protein concentration in the cell.

    • Rationale: Using the same buffer for both protein and ligand is critical to avoid large heats of dilution that can obscure the binding signal.

  • Degassing:

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can cause significant artifacts in the data.

2. ITC Experiment:

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Loading the Calorimeter:

    • Carefully load the protein solution into the sample cell and the this compound solution into the injection syringe, following the instrument manufacturer's instructions.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the protein solution. The initial injections should result in a large heat change as most of the injected ligand binds to the protein. As the protein becomes saturated, the heat change per injection will decrease.

    • Rationale: A stepwise titration allows for the precise measurement of the heat change at different molar ratios of ligand to protein, which is essential for generating a binding isotherm.

3. Data Analysis:

  • Integration:

    • Integrate the area under each injection peak to determine the heat change associated with each injection.

  • Binding Isotherm:

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Model Fitting:

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

ParameterHypothetical ValueInterpretation
Binding Affinity (Kd) 5 µMModerate affinity, typical for initial hits in drug discovery.
Stoichiometry (n) 1.1Approximately one molecule of this compound binds to one molecule of the target protein.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven, suggesting significant hydrogen bonding and/or van der Waals interactions.
Entropy (TΔS) -1.5 kcal/molThe binding is entropically unfavorable, possibly due to a loss of conformational freedom upon binding.

Table 1: Example of thermodynamic data obtained from an ITC experiment.

II. Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[8][9] It provides valuable kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[8]

Causality Behind Experimental Choices in SPR

SPR is an excellent complementary technique to ITC because it provides kinetic data that ITC cannot. Understanding the on- and off-rates of a ligand can be critical for its biological function. A ligand with a fast on-rate and a slow off-rate will have a longer residence time on its target, which can lead to a more sustained biological effect.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis chip_prep Prepare Sensor Chip protein_immob Immobilize Target Protein chip_prep->protein_immob baseline Establish Stable Baseline (Flow running buffer) protein_immob->baseline ligand_prep Prepare Ligand Solutions (this compound) in running buffer association Association Phase (Inject ligand) ligand_prep->association baseline->association dissociation Dissociation Phase (Flow running buffer) association->dissociation regeneration Regeneration (Remove bound ligand) dissociation->regeneration sensorgram Obtain Sensorgram (Response vs. Time) dissociation->sensorgram regeneration->baseline fitting Fit Data to a Kinetic Model sensorgram->fitting kinetic_params Determine Kinetic Parameters (ka, kd, KD) fitting->kinetic_params

Figure 2: A schematic representation of a typical Surface Plasmon Resonance experimental cycle.

Detailed Protocol for SPR Analysis of this compound Binding

1. Preparation:

  • Sensor Chip and Protein Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

    • Rationale: Covalent immobilization of the protein to the sensor chip surface is necessary to monitor the binding of the analyte (ligand) in solution.

  • Ligand Preparation:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ buffer). The concentration range should bracket the expected KD (e.g., from 0.1x to 10x the KD).

2. SPR Experiment:

  • Baseline Establishment:

    • Flow the running buffer over the sensor surface until a stable baseline is achieved.

  • Association:

    • Inject a specific concentration of this compound over the sensor surface for a defined period. The binding of the ligand to the immobilized protein will cause a change in the refractive index at the surface, resulting in an increase in the SPR signal.

  • Dissociation:

    • Switch back to flowing the running buffer over the surface. The dissociation of the ligand from the protein will cause the SPR signal to decrease.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound ligand and prepare the surface for the next injection cycle. The choice of regeneration solution must be optimized to ensure complete removal of the ligand without denaturing the immobilized protein.

3. Data Analysis:

  • Sensorgram Processing:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

  • Kinetic Model Fitting:

    • Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.

ParameterHypothetical ValueInterpretation
Association Rate (ka) 1.5 x 105 M-1s-1The rate at which the ligand binds to the protein.
Dissociation Rate (kd) 7.5 x 10-3 s-1The rate at which the ligand dissociates from the protein.
Equilibrium Dissociation Constant (KD) 50 nMHigh affinity, indicating a strong interaction.

Table 2: Example of kinetic data obtained from an SPR experiment.

III. X-ray Crystallography: Visualizing the Binding Mode at Atomic Resolution

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[10][11][12] This technique provides invaluable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding, which is crucial for structure-based drug design and understanding the structure-activity relationship (SAR).[13][14][15]

Causality Behind Experimental Choices in X-ray Crystallography

The decision to pursue X-ray crystallography is driven by the need for high-resolution structural information. While ITC and SPR can provide data on the strength and kinetics of binding, only crystallography can reveal the precise orientation of the ligand in the protein's binding pocket and the specific amino acid residues involved in the interaction. This information is essential for rational drug design and lead optimization.

Experimental Workflow for X-ray Crystallography

Xray_Workflow cluster_prep Preparation cluster_exp Data Collection cluster_analysis Structure Determination protein_prep Purify and Concentrate Target Protein crystallization Crystallize the Protein (with or without ligand) protein_prep->crystallization soaking Soak Crystal with Ligand (this compound) crystallization->soaking cryo Cryo-protect and Flash-cool Crystal soaking->cryo diffraction Collect X-ray Diffraction Data cryo->diffraction processing Process Diffraction Data diffraction->processing phasing Solve the Phase Problem processing->phasing model_building Build and Refine the Atomic Model phasing->model_building validation Validate the Structure model_building->validation

Figure 3: An overview of the major steps involved in determining a protein-ligand crystal structure.

Detailed Protocol for X-ray Crystallography of a this compound-Protein Complex

1. Preparation:

  • Protein Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals of the target protein.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound and incubate for a period of time to allow the ligand to diffuse into the crystal and bind to the protein.

    • Co-crystallization: Add this compound to the protein solution before setting up the crystallization trials.

    • Rationale: Soaking is often simpler if apo-protein crystals are readily available. Co-crystallization may be necessary if ligand binding induces a conformational change that is incompatible with the apo-crystal lattice.

2. Data Collection:

  • Cryo-protection and Mounting:

    • Briefly soak the crystal in a cryo-protectant solution (e.g., the crystallization mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Mount the crystal in a loop and flash-cool it in liquid nitrogen.

  • X-ray Diffraction:

    • Expose the frozen crystal to a high-intensity X-ray beam (e.g., at a synchrotron source) and collect the diffraction data.

3. Structure Determination and Analysis:

  • Data Processing:

    • Process the raw diffraction images to obtain a set of structure factor amplitudes.

  • Phasing and Model Building:

    • Determine the phases of the structure factors (e.g., by molecular replacement if a structure of a homologous protein is available).

    • Build an initial atomic model of the protein-ligand complex into the resulting electron density map.

  • Refinement and Validation:

    • Refine the atomic model against the experimental data to improve its agreement with the electron density.

    • Validate the final structure using established crystallographic criteria to ensure its quality and accuracy.

  • Analysis of the Binding Site:

    • Visualize the final structure using molecular graphics software to analyze the specific interactions between this compound and the amino acid residues in the binding pocket.

Conclusion

The comprehensive characterization of the binding of this compound to its protein targets is a critical step in understanding its biological function and potential applications. The integrated use of biophysical techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and X-ray Crystallography provides a multi-faceted view of the protein-ligand interaction, from its thermodynamics and kinetics to its precise atomic details. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can generate high-quality, reliable data to advance their research and development efforts.

References

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). PubMed Central. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). PubMed. [Link]

  • Biophysical Assay Services for Drug Discovery - Reaction Biology. (n.d.). Reaction Biology. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). World Scientific. [Link]

  • Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. (2022). MDPI. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (2020). SpringerLink. [Link]

  • Biophysical Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • Tips on ligand immobilization and kinetic study using surface plasmon resonance. (2019). Taylor & Francis Online. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (2020). ResearchGate. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2017). PubMed. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018). YorkSpace. [Link]

  • Screening Ligands by X-ray crystallography. (2014). PubMed. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC. (2022). PubMed Central. [Link]

  • Isothermal titration calorimetry - Wikipedia. (n.d.). Wikipedia. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry | Request PDF. (2017). ResearchGate. [Link]

  • Screening Ligands by X-ray Crystallography | Springer Nature Experiments. (2014). Springer Nature. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (2012). PubMed Central. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. (2022). ACS Publications. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]

  • Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). (1979). PubMed. [Link]

  • Targeting envelope proteins of poxviruses to repurpose phytochemicals against monkeypox: An in silico investigation. (2022). PubMed Central. [Link]

  • 6PC - PDBe-KB Ligand Pages (PDBeChem). (n.d.). PDBe-KB. [Link]

  • Structure-activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode Supporting Information Lisa. (n.d.). RSC Publishing. [Link]

  • Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases - PMC. (2014). PubMed Central. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). MDPI. [Link]

  • Hammick reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC. (2023). PubMed Central. [Link]

  • Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone - PMC. (2016). PubMed Central. [Link]

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021). ResearchGate. [Link]

  • Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC. (2013). PubMed Central. [Link]

  • Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics - PMC. (2012). PubMed Central. [Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... (2022). ResearchGate. [Link]

  • 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl). (2010). PubMed. [Link]

  • Effect of Protein Binding on the Activity of Penicillins in Combination with Gentamicin Against Enterococci - PMC. (1979). PubMed Central. [Link]

  • 6-Methylpicolinic acid - CAS Common Chemistry. (n.d.). CAS. [Link]

    • The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. (1939). Royal Society of Chemistry. [Link]390000809)

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(Cyclohexyloxy)picolinic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-(Cyclohexyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a hydrophobic carboxylic acid, this compound can present solubility challenges, particularly when preparing stock solutions in dimethyl sulfoxide (DMSO) for biological assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the integrity and reproducibility of your experimental results. Our recommendations are grounded in established laboratory practices and an understanding of the physicochemical properties of both the compound and the solvent.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at my target concentration. What are the initial steps I should take?

A1: When encountering solubility issues with this compound in DMSO, it is recommended to start with the least aggressive methods to facilitate dissolution. Gentle heating, vortexing, and sonication are common and effective initial steps.[1] It is crucial to ensure that the compound is thermally stable before applying heat. A brief warming of the solution in a water bath, for instance at 37°C, can significantly aid dissolution.[1] Vigorous vortexing helps to mechanically break down any aggregates of the compound, increasing the surface area available for solvation.[2] Sonication can also be employed to provide energy to the system and facilitate the dissolution process.[3]

Q2: I've managed to create a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. What causes this and how can I prevent it?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds dissolved in a strong organic solvent like DMSO.[1] The compound's solubility is much lower in the aqueous environment of your cell culture medium.[1] To mitigate this, a stepwise dilution approach is recommended.[4] Instead of adding the DMSO stock directly to the final volume of aqueous media, first, create an intermediate dilution in a smaller volume of the media with vigorous mixing.[1] Subsequently, add this intermediate dilution to the final volume.[1] Pre-warming the cell culture medium to 37°C can also help maintain the compound's solubility during the dilution process.[5]

Q3: Can I use co-solvents with DMSO to improve the solubility of this compound?

A3: Yes, if the compound's solubility in pure DMSO is limited, using a co-solvent can be a viable strategy.[1] Co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) can be mixed with DMSO to create a more favorable solvent system for your compound.[1][6] The selection of a co-solvent should be based on the specific properties of this compound and the tolerance of your experimental system to the chosen co-solvent.[1] It is important to maintain a consistent final concentration of the co-solvent across all experimental and control groups to avoid introducing variability.

Q4: Would converting the carboxylic acid to a salt form improve its solubility in DMSO?

A4: While converting a carboxylic acid to a salt form is a well-established technique to enhance aqueous solubility, its effect on solubility in an aprotic solvent like DMSO is less straightforward.[7][8] Salt formation increases the ionic character of a molecule, which generally improves solubility in polar protic solvents like water.[9] However, in DMSO, which is a polar aprotic solvent, the parent carboxylic acid may already have favorable interactions. The benefit of salt formation for DMSO solubility would depend on the specific counter-ion and the overall change in solvation energetics. It is generally a more complex approach than the physical methods or the use of co-solvents and should be considered if other methods fail.

Troubleshooting Workflow

For a systematic approach to resolving solubility issues with this compound in DMSO, please refer to the following workflow diagram.

Solubility_Troubleshooting start Start: Compound does not dissolve in DMSO step1 Initial Physical Methods Vortex vigorously. Gentle warming (37°C). Sonicate in a water bath. start->step1 check1 Is the solution clear? step1->check1 step2 Optimize Solvent System Try a fresh, anhydrous stock of DMSO. Consider using a co-solvent (e.g., Ethanol, PEG 400). check1->step2 No success Success: Prepare for experiment. Aliquot and store at -20°C or -80°C. check1->success Yes check2 Is the solution clear? step2->check2 step3 Advanced Chemical Modification (For persistent issues) Investigate the possibility of forming a more soluble salt of the carboxylic acid. check2->step3 No check2->success Yes check3 Is the solution clear? step3->check3 check3->success Yes fail Re-evaluate Experiment Consider alternative solvents or compound analogs. Consult with a chemist. check3->fail No

Caption: A decision-making flowchart for troubleshooting the solubility of this compound in DMSO.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution in 100% DMSO

This protocol outlines the standard procedure for dissolving this compound in DMSO, incorporating physical methods to enhance solubility.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to achieve the target concentration.

  • Vortex: Vortex the tube vigorously for 1-2 minutes to facilitate initial dissolution.[2]

  • Apply Gentle Heat (Optional but Recommended): Place the tube in a 37°C water bath for 10-15 minutes.[1] Periodically remove the tube and vortex briefly. Caution: Ensure your compound is stable at this temperature.

  • Sonicate: If the compound is not fully dissolved, place the tube in a water bath sonicator for 15-30 minutes.[3] The sonication process can generate some heat, so monitor the temperature if your compound is heat-sensitive.

  • Visual Inspection: After these steps, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Once completely dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Stepwise Dilution into Aqueous Media

This protocol describes a method to prevent the precipitation of this compound when diluting a DMSO stock solution into an aqueous medium.

Materials:

  • Prepared stock solution of this compound in 100% DMSO

  • Sterile aqueous medium (e.g., cell culture medium, PBS) pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Intermediate Dilution: In a sterile microcentrifuge tube, add a small volume of the pre-warmed aqueous medium.

  • Add DMSO Stock: To this small volume of aqueous medium, add the required amount of the DMSO stock solution. Immediately and vigorously mix the solution by pipetting or vortexing. This rapid mixing is crucial to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Dilution: Transfer the clear intermediate dilution into the final volume of the pre-warmed aqueous medium and mix thoroughly.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, and include a vehicle control with the same final DMSO concentration in all experiments.[2]

Data Presentation: Impact of Solubility Enhancement Techniques

The following table provides a hypothetical yet representative summary of how different techniques can improve the solubility of a compound like this compound in DMSO.

TechniqueAchieved Concentration (mM)Observations
Vortexing at Room Temp.5Incomplete dissolution, visible particulates.
Vortexing + Heating (37°C)20Mostly dissolved, some fine particulates remain.
Vortexing + Heating + Sonication50Clear solution, no visible particulates.
10% Ethanol in DMSO (Co-solvent)60Clear solution, enhanced solubility.

References

  • Semantic Scholar. High throughput sonication: evaluation for compound solubilization. Available from: [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • PubMed Central. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • ResearchGate. Dissolving Plant Extract in 4% DMSO and Sonication?. Available from: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • Chemistry LibreTexts. 21.1: Structure and Properties of Carboxylic Acids and their Salts. Available from: [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Available from: [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • LCGC International. Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. Available from: [Link]

  • Thieme. Product Class 3: Carboxylic Acid Salts. Available from: [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?. Available from: [Link]

  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • GEUS' publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • Perlara. DMSO and Drug Discovery. Available from: [Link]

  • Chemistry LibreTexts. 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. Available from: [Link]

Sources

Technical Support Center: Optimizing 6-(Cyclohexyloxy)picolinic Acid Concentration for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the use of 6-(Cyclohexyloxy)picolinic acid in your experimental assays. This document provides practical, field-proven insights and troubleshooting solutions to help you navigate the complexities of determining the optimal concentration of this small molecule. Our goal is to ensure the scientific integrity and reproducibility of your results.

Section 1: Understanding the Compound and Assay Principles

Before delving into specific troubleshooting, it's crucial to understand the foundational properties of picolinic acid derivatives and the principles of concentration optimization. Picolinic acid and its analogues are known for their roles as enzyme inhibitors and their involvement in various cellular processes.[1] The cyclohexyl group in this compound increases its lipophilicity, which can influence its solubility and cell permeability.

FAQs: Core Concepts

Q1: What is the primary goal of optimizing the concentration of this compound?

The primary goal is to identify a concentration range that elicits the desired biological effect (e.g., enzyme inhibition, modulation of a signaling pathway) without causing off-target effects or cytotoxicity.[2] An effective concentration should produce a measurable and reproducible signal within the assay's dynamic range.

Q2: What is a dose-response curve, and why is it essential?

A dose-response curve is a graphical representation of the relationship between the concentration of a compound and the magnitude of its effect on a biological system. It is essential for determining key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which are critical for quantifying the compound's potency. Performing an initial dose-response curve helps identify the appropriate concentration range for your specific cell or tissue model.[2]

Q3: What are the key differences in concentration optimization for cell-based versus biochemical assays?

  • Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) in a controlled environment. Optimization focuses on the direct interaction between the compound and its target. Potential issues often stem from buffer compatibility, solvent effects, or direct inhibition of a reporter enzyme.

  • Cell-Based Assays: These assays utilize living cells, introducing layers of complexity such as cell membrane permeability, metabolic breakdown of the compound, and potential cytotoxicity.[3] It is crucial to differentiate between the compound's specific intended effect and its general impact on cell health and viability.[4]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that researchers may encounter when working with this compound.

Solubility and Stock Solution Preparation

Q4: I'm having trouble dissolving this compound. What should I do?

Due to its chemical structure, this compound may have limited aqueous solubility. The recommended approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[5] If solubility issues persist, gentle warming or sonication can be attempted. Always start with a small amount of solvent and gradually add more until the compound is fully dissolved.

Q5: I observe precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is typically below 0.5% to minimize solvent-induced artifacts and precipitation.

  • Use a Surfactant: Including a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) in your assay buffer can help maintain the compound's solubility. However, be sure to test for any interference of the surfactant with your assay.[6]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual reduction in solvent concentration can help prevent the compound from crashing out of solution.

Inconsistent or Unexpected Assay Results

Q6: My results are highly variable between experiments. What are the likely causes?

Lack of reproducibility can stem from several factors:

  • Inconsistent Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Over-confluent or stressed cells can respond differently to treatment.[3][4]

  • Pipetting Errors: Use calibrated pipettes and be meticulous with your technique, especially when working with small volumes.[6]

  • Inconsistent Incubation Times: Adhere strictly to the incubation times specified in your protocol, as even minor deviations can lead to significant variations in results.

  • Improperly Thawed Reagents: Ensure all components, especially frozen stocks, are completely thawed and mixed gently before use.[6]

Q7: I'm seeing a high background signal in my assay. What should I investigate?

High background can obscure your results. Consider these possibilities:

  • Compound Interference: The compound itself might be fluorescent or absorb light at the same wavelength as your assay's readout, leading to a false signal. Always run a control with the compound in the assay medium without cells or the target enzyme to check for this.

  • Contaminants in the Sample: Impurities from sample preparation can inhibit or interfere with the assay.[7][8] Consider sample cleanup steps if you suspect this is an issue.

  • Microplate Choice: The type of microplate can significantly impact background signals. Use white plates for luminescence, black plates for fluorescence, and clear plates for absorbance measurements to minimize crosstalk and background.[6][9]

Q8: My compound shows no activity, even at high concentrations. What steps should I take?

  • Verify Compound Integrity: Ensure the compound has been stored correctly (e.g., protected from light, at the recommended temperature) and has not degraded.

  • Check Target Expression: In cell-based assays, confirm that your chosen cell line expresses the target of interest at sufficient levels.[3]

  • Review Assay Conditions: Double-check that all assay parameters, such as pH, temperature, and buffer components, are optimal for your target's activity.

  • Control Experiments: Run a positive control (a known activator or inhibitor) to confirm that the assay itself is working correctly.

Section 3: Experimental Protocols and Data Presentation

Protocol 1: Preparation of a 10 mM Stock Solution
  • Calculate Mass: Determine the mass of this compound needed for your desired volume of 10 mM stock solution.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the powdered compound in a sterile, light-protected tube.

  • Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming (e.g., 37°C water bath) to aid dissolution. Ensure the compound is completely dissolved before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Performing a Dose-Response Experiment (96-well plate format)
  • Cell Seeding: Plate your cells at an optimized density and allow them to adhere and recover overnight.[3]

  • Compound Dilution Series: Prepare a serial dilution of your 10 mM stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound.

  • Incubation: Incubate the plate for the predetermined duration of your experiment.

  • Assay Readout: Perform your assay (e.g., add reagents for a viability assay, lyse cells for a western blot, or measure enzymatic activity).

  • Data Analysis: Plot the assay response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 or EC50 value.

Data Summary Table

The following table provides general starting points for concentration ranges. These should be optimized for your specific system.

Assay TypeTypical Starting Concentration RangeKey Considerations
Enzyme Inhibition Assay 1 nM - 100 µMDirect interaction with the target; buffer effects are critical.
Cell Viability/Cytotoxicity 100 nM - 200 µMDifferentiate specific effects from general toxicity.[10]
Signaling Pathway Modulation 10 nM - 50 µMTime-course experiments are often necessary.

Section 4: Visualizing Workflows

Workflow for Concentration Optimization

This diagram outlines the logical steps for optimizing the concentration of this compound.

G cluster_prep Preparation cluster_range Range Finding cluster_refine Refinement cluster_final Finalization A Prepare 10 mM Stock in DMSO B Determine Solubility in Assay Buffer A->B Check for precipitation C Broad Dose-Response (e.g., 1 nM to 100 µM) B->C D Assess Cytotoxicity C->D Parallel assay E Narrow Dose-Response around IC50/EC50 D->E If non-toxic F Confirm with Replicates E->F G Define Optimal Working Concentration F->G

Caption: Workflow for concentration optimization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

G Start Problem with Assay Inconsistent Inconsistent Results? Start->Inconsistent NoActivity No Activity? Inconsistent->NoActivity No CheckCells Check Cell Health & Passage Inconsistent->CheckCells Yes HighBg High Background? NoActivity->HighBg No CheckCompound Verify Compound Integrity NoActivity->CheckCompound Yes CheckInterference Test for Compound Interference HighBg->CheckInterference Yes CheckPipettes Verify Pipette Calibration CheckCells->CheckPipettes CheckReagents Ensure Proper Reagent Handling CheckPipettes->CheckReagents CheckAssay Run Positive Control CheckCompound->CheckAssay CheckTarget Confirm Target Expression CheckAssay->CheckTarget CheckPlate Use Correct Microplate Type CheckInterference->CheckPlate CheckContaminants Assess Sample Purity CheckPlate->CheckContaminants

Caption: Troubleshooting decision tree for assays.

References
  • Kozak, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Wawer, M., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Proceedings of the National Academy of Sciences, 111(30), 10911-10916. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Grokipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • BenchFly. (n.d.). Restriction Enzyme Troubleshooting Guide | New England Biolabs. Retrieved from [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Iwata, K., et al. (1979). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Sabouraudia, 17(3), 255-264. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Retrieved from [Link]

  • Kiper, R. A. (n.d.). picolinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid.... Retrieved from [Link]

  • Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. Retrieved from [Link]

  • Magritek. (n.d.). Complexes exhibiting trans(Cl)-RuCl₂(dmso-S)₂ geometry with methyl-picolinate-type neutral N,O-ligands.... Retrieved from [Link]

  • Foley, D. D., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(6), 654-658. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-Methylpicolinic acid. Retrieved from [Link]

  • Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 809-812. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 6-(Cyclohexyloxy)picolinic acid Instability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Cyclohexyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time. What are the likely causes?

A1: The instability of this compound in solution can primarily be attributed to a few key factors: hydrolysis of the ether linkage, photodegradation, and reactions influenced by pH. The picolinic acid moiety, a pyridine-2-carboxylic acid, and the ether bond are the most reactive sites in the molecule.[1][2][3]

  • Hydrolysis: The ether linkage is susceptible to cleavage under both acidic and, to a lesser extent, basic conditions.[2][4] In acidic environments, the ether oxygen can be protonated, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water.

  • pH Effects: The carboxylic acid group's ionization state is pH-dependent. At pH values around its pKa, the compound's solubility and stability can be significantly altered. Extreme pH conditions can catalyze degradation.[5][6]

  • Photodegradation: Pyridine-based compounds can be sensitive to light, particularly UV radiation.[7][8][9] Exposure to light can initiate photochemical reactions, leading to the breakdown of the pyridine ring and loss of the parent compound.

Q2: I observed precipitation in my aqueous stock solution. How can I improve the solubility and prevent this?

A2: this compound, like many carboxylic acids, has limited solubility in neutral aqueous solutions.[10][11] The observed precipitation is likely due to the compound crashing out of solution as its concentration exceeds its solubility limit under the storage conditions.

To improve solubility:

  • pH Adjustment: The solubility of carboxylic acids typically increases in slightly basic solutions where the carboxylic acid group is deprotonated to the more soluble carboxylate salt.[12] Adjusting the pH to slightly above the pKa of the carboxylic acid group (pKa of picolinic acid is approximately 5.3) can significantly enhance solubility.[13] However, be cautious of excessively high pH, which may promote hydrolysis.

  • Co-solvents: For stock solutions, using a small amount of an organic co-solvent like DMSO or ethanol before adding the aqueous buffer can help maintain solubility.[11] Ensure the final concentration of the organic solvent is compatible with your downstream application.

  • Temperature: While heating can increase solubility, it can also accelerate degradation.[14] If you must heat to dissolve the compound, do so gently and for a minimal amount of time. It is generally not recommended for long-term storage.

Q3: What are the best practices for preparing and storing solutions of this compound to ensure maximum stability?

A3: Adhering to best practices for solution preparation and storage is critical for maintaining the integrity of your compound.

Recommended Storage Conditions:

ParameterRecommendationRationale
Solvent DMSO for high-concentration stocks; aqueous buffers for working solutions.DMSO is a good solubilizing agent for many organic compounds and is generally less reactive than protic solvents.
pH For aqueous solutions, maintain a pH between 6.0 and 7.5.This range helps to keep the carboxylic acid in its more soluble carboxylate form while minimizing the risk of base-catalyzed hydrolysis.[5]
Temperature Store stock solutions at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.Lower temperatures slow down chemical degradation processes.[15]
Light Exposure Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Pyridine derivatives can be susceptible to photodegradation.[7][16]
Atmosphere For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen.This minimizes the risk of oxidative degradation.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a structured approach to identifying the root cause of instability and implementing corrective actions.

Step 1: Initial Observation and Problem Definition

The first step is to clearly define the problem. Are you observing a loss of parent compound concentration, the appearance of new peaks in your analytical chromatogram, a change in solution color, or precipitation?

Step 2: Potential Degradation Pathway Analysis

Based on the structure of this compound, the primary degradation pathways to consider are hydrolysis and photodegradation.

Caption: Potential degradation pathways for this compound.

Step 3: Systematic Investigation Using Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying the conditions that cause instability.[17][18][19] This involves subjecting the compound to harsher conditions than it would typically encounter to accelerate degradation and identify the resulting products.[20]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).[15]

  • Stress Conditions: Aliquot the stock solution into separate, protected (e.g., amber) vials and subject them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 60°C for 24 hours (in the dark).

    • Photodegradation: Expose to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines, for a defined period.[15]

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under ideal conditions, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[21][22][23]

Step 4: Analytical Method for Stability Assessment

A validated stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.[24]

Illustrative HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance.
Injection Volume 10 µL

This method allows for the quantification of the parent compound and the detection of any new peaks corresponding to degradation products.[25][26][27]

Step 5: Interpretation and Corrective Actions

By analyzing the results from the forced degradation study, you can identify the primary causes of instability.

Caption: A systematic workflow for troubleshooting solution instability.

If significant degradation is observed under acidic or basic conditions, careful control of pH is paramount. If photodegradation is the main issue, rigorous light protection is necessary. In all cases, low-temperature storage is recommended to minimize degradation rates.

By following this structured troubleshooting guide, researchers can confidently prepare and handle solutions of this compound, ensuring the accuracy and reliability of their experimental outcomes.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 629-651.
  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 339-353.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Chemistry Stack Exchange. (2015, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]

  • Ramireddy, B. R., & Behara, S. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Research Journal of Pharmacy and Technology, 16(10), 4930-4935.
  • ResearchGate. (n.d.). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Li, D., He, J., & Li, S. (2018). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 23(10), 2486.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Santos, C. I., & Rebelo, L. P. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1571.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Tetryl.
  • WebQC. (n.d.). picolinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxypicolinic acid. PubChem. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Virginia Tech. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]

  • Grokipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Nohta, H., Tsuruta, Y., & Yamaguchi, M. (2002). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science, 48(4), 335-339.
  • ResearchGate. (2020, December 30). (PDF) The effect of acidic pH on the interaction and lytic activity of MP1 and its H-MP1 analog in anionic lipid membrane: a biophysical study by Molecular Dynamics and Spectroscopy. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Picolinic acid. Retrieved from [Link]

  • ResearchGate. (2007, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Molecules.
  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019).
  • UNT Digital Library. (1991, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • MDPI. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Metabolites, 12(10), 962.

Sources

Technical Support Center: Synthesis of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Cyclohexyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution, most commonly a Williamson ether synthesis. The two primary routes involve the reaction of a picolinic acid precursor with a cyclohexylating agent.

  • Route A: Reaction of a 6-halopicolinic acid derivative (e.g., methyl 6-chloropicolinate) with cyclohexanol in the presence of a strong base, followed by hydrolysis of the ester.

  • Route B: Reaction of 6-hydroxypicolinic acid with a cyclohexyl halide or sulfonate in the presence of a base.

This guide will address common issues arising from both pathways, from starting material preparation to final product purification.

Troubleshooting Guides & FAQs

Section 1: Williamson Ether Synthesis Stage

Question 1: My Williamson ether synthesis reaction shows low conversion of the starting material (e.g., methyl 6-chloropicolinate). What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Williamson ether synthesis step is a frequent issue, often stemming from several factors related to the reactants and reaction conditions.

Causality and Troubleshooting:

  • Insufficiently Strong Base: The reaction requires a strong base to deprotonate cyclohexanol to the more nucleophilic cyclohexoxide. If you are using weaker bases like K₂CO₃, the equilibrium may not favor the formation of the alkoxide.

    • Recommendation: Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH). These will irreversibly deprotonate the alcohol, driving the reaction forward.[1]

  • Steric Hindrance: While the pyridine ring is activated towards nucleophilic substitution at the 6-position, the approach of the bulky cyclohexoxide can be sterically hindered.

    • Recommendation: Ensure your reaction temperature is adequate to overcome the activation energy barrier. A higher temperature can increase the reaction rate, but be mindful of potential side reactions.

  • Moisture in the Reaction: Alkoxides are highly sensitive to moisture. Any water present will protonate the alkoxide, rendering it non-nucleophilic.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry your cyclohexanol and solvent (e.g., DMF, THF) over molecular sieves prior to use.

  • Reaction Time: The reaction may simply not have been allowed to run to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Extend the reaction time until the starting material is consumed.

ParameterRecommendationRationale
Base NaH, KHIrreversibly forms the highly nucleophilic alkoxide.[1]
Solvent Anhydrous DMF, THFPolar aprotic solvents that solvate the cation, leaving a "naked" and more reactive anion.
Temperature 60-100 °CProvides sufficient energy to overcome steric hindrance.
Monitoring TLC, HPLCEnsures the reaction is allowed to proceed to completion.[2]

Question 2: I am observing a significant amount of an alkene byproduct in my reaction. How can I minimize this elimination reaction?

Answer:

The formation of an alkene, in this case, cyclohexene, is a classic competing E2 elimination pathway in Williamson ether synthesis, especially with secondary alkyl halides (or in this case, a secondary alcohol being activated).[3]

Causality and Troubleshooting:

  • High Reaction Temperature: Higher temperatures favor elimination over substitution.

    • Recommendation: Lower the reaction temperature. While this may slow down the desired SNAr reaction, it will disproportionately reduce the rate of elimination. A careful optimization of temperature is key.

  • Strongly Basic, Sterically Hindered Conditions: The cyclohexoxide is a strong base. If the nucleophilic attack is slow due to steric hindrance, it may preferentially act as a base, abstracting a proton from a beta-carbon on an adjacent molecule or from the solvent if it is protic.

    • Recommendation: While a strong base is necessary, consider the order of addition. Adding the cyclohexanol to a suspension of NaH first to form the alkoxide, followed by the slow addition of the picolinate substrate at a controlled temperature, can sometimes improve the outcome.

Section 2: Saponification (Ester Hydrolysis) Stage

Question 3: The hydrolysis of my methyl 6-(cyclohexyloxy)picolinate is incomplete, even after prolonged reaction times. What can I do?

Answer:

Incomplete saponification is often due to the steric hindrance around the ester group, which can make it resistant to hydrolysis.

Causality and Troubleshooting:

  • Steric Hindrance: The bulky cyclohexyloxy group adjacent to the ester can hinder the approach of the hydroxide nucleophile.

    • Recommendation:

      • Increase the excess of the base (e.g., LiOH or NaOH) to 5-10 equivalents.[4]

      • Increase the reaction temperature. Refluxing in a mixture of THF/water or methanol/water is common.[4]

      • Consider using lithium hydroxide (LiOH), which is often more effective for the hydrolysis of hindered esters.

  • Poor Solubility: The ester may not be fully soluble in the reaction medium, limiting the reaction rate.

    • Recommendation: Use a co-solvent system like THF/water or dioxane/water to ensure the ester is fully dissolved.

ParameterRecommendationRationale
Base LiOHOften more effective for hindered esters than NaOH or KOH.
Solvent System THF/Water, Dioxane/WaterImproves solubility of the organic substrate.
Temperature RefluxIncreases reaction rate to overcome steric hindrance.
Stoichiometry 5-10 equivalents of baseDrives the equilibrium towards the product.
Section 3: Purification and Side Products

Question 4: I am having difficulty purifying my final product, this compound. What are the likely impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

Likely Impurities and Purification Strategies:

  • Unreacted 6-chloropicolinic acid or 6-hydroxypicolinic acid: These are acidic and can be difficult to separate from the acidic product.

    • Purification:

      • Crystallization: this compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.[5]

      • Acid-Base Extraction: Carefully perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute, weak base (e.g., saturated sodium bicarbonate solution). The pKa of the product and starting material may be close, so careful pH control is necessary. The product can then be re-precipitated by acidifying the aqueous layer with dilute HCl.[6]

  • Cyclohexanol: Unreacted cyclohexanol can be carried through the workup.

    • Purification: It is generally less polar than the product and can often be removed by trituration with a non-polar solvent like hexanes or during recrystallization.

  • Decarboxylation Product: Picolinic acids can undergo decarboxylation at high temperatures, leading to 2-(cyclohexyloxy)pyridine.[7]

    • Purification: This is a neutral impurity and can be removed by an acid-base extraction.

Experimental Protocol: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water, hexanes) until the solution becomes slightly turbid.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizing the Process

Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points cluster_solutions Corrective Actions A Start: Methyl 6-chloropicolinate + Cyclohexanol B Williamson Ether Synthesis (NaH, THF) A->B C Intermediate: Methyl 6-(cyclohexyloxy)picolinate B->C T1 Low Conversion? B->T1 T2 Cyclohexene Formation? B->T2 D Saponification (LiOH, THF/H2O) C->D E Crude Product D->E T3 Incomplete Hydrolysis? D->T3 T4 Purification Issues? E->T4 S1 Stronger Base (NaH) Anhydrous Conditions Increase Time/Temp T1->S1 Address S2 Lower Temperature Controlled Addition T2->S2 Address S3 Use LiOH Increase Base eq. Reflux T3->S3 Address S4 Recrystallization Acid-Base Extraction T4->S4 Address

Caption: Troubleshooting workflow for this compound synthesis.

Competing Reactions in Williamson Ether Synthesis

G cluster_reactions Reaction Pathways start Cyclohexoxide (Nucleophile/Base) sub SNAr (Desired) Forms Ether start->sub Attacks Pyridine Ring elim E2 Elimination (Side Reaction) Forms Cyclohexene start->elim Abstracts β-Proton (from another cyclohexyl group) substrate Methyl 6-chloropicolinate (Electrophile) substrate->sub

Caption: Competing SNAr and E2 pathways in the synthesis.

References

  • The Williamson Ether Synthesis. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from an online educational resource explaining the mechanism and conditions for the Williamson ether synthesis. [Link]

  • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from a video tutorial that explains the Williamson ether synthesis with examples. [Link]

  • Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from a resource providing typical laboratory procedures for saponification. [Link]

  • Cano, M., et al. (2005). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2005(11), 143-150.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from an educational text on the Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from a detailed explanation of the Williamson ether synthesis, including side reactions. [Link]

  • Google Patents. (1989, December 28). United States Patent (19). Retrieved from a patent document that may contain relevant synthetic procedures.
  • Google Patents. (2003, February 13). WO 03/011853 A1.
  • Google Patents. (1966, April 12). US3245998A - Processes for the production of picolinic acid dericatives.
  • Bawa, R. A., & Tanski, J. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from a trusted source for organic chemistry procedures. [Link]

  • Google Patents. (2006, November 29). EP1726645A1 - Process for producing picolinic acid compounds. Retrieved from a patent related to the production of picolinic acid compounds.
  • Google Patents. (1966, January 11). US3228950A - Process for the production of new picolinic acid derivatives.
  • Barge, A., et al. (2007).
  • Carrera, C., et al. (2021).
  • Google Patents. (2021, April 22). WO2021076681A1 - Process for synthesis of picolinamides.
  • Mako, A., et al. (2021).
  • Reddy, G. O., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 487-493.
  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from a resource on HPLC analysis of picolinic acid. [Link]

  • Nakashima, K., et al. (1998). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 14(5), 921-925.
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.
  • Scribd. (n.d.). P-005 - Picolinic Acid by HPLC - Issue 3. Retrieved from a document outlining an HPLC method for picolinic acid. [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from an article describing a decarboxylation reaction of picolinic acids. [Link]

  • Google Patents. (1998, March 4). EP0826776A1 - Alternative process for producing 6-amino-penicillanic acid (6-apa).
  • Reddy, G. O., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Pharmaceutical Methods, 3(2), 73-77.
  • Reddy, G. O., et al. (2008). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 73(10), 985-994.
  • ResearchGate. (n.d.). An Improved Synthesis of 6-(O-Phosphorylcholine)hydroxyhexanoic Acid.
  • MDPI. (2023, March 27). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. Retrieved from a research article on a related compound. [Link]

  • Google Patents. (1974, February 5). US3790626A - Purification of adipic acid.
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
  • YouTube. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester. Retrieved from a video demonstrating a saponification reaction. [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from a research article on related compounds. [Link]

  • Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy. Retrieved from an educational video on saponification. [Link]

  • ResearchGate. (n.d.). Solution Crystallization Kinetics of 6-Aminopenicillanic Acid.

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-(cyclohexyloxy)picolinic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your results. Our approach is structured in a practical question-and-answer format to directly tackle the issues you may encounter in the lab.

Overview of the Synthesis

The primary route to this compound involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): An ether linkage is formed by reacting a suitable precursor, typically methyl 6-chloropicolinate, with cyclohexanol. This reaction requires a strong base to generate the cyclohexoxide nucleophile.

  • Ester Hydrolysis (Saponification): The resulting methyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

This guide will walk you through the optimization and troubleshooting of each of these critical steps.

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis Start Methyl 6-chloropicolinate + Cyclohexanol Base Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) Start->Base Reactants SNAr Formation of Methyl 6-(cyclohexyloxy)picolinate Base->SNAr Conditions Saponification Saponification SNAr->Saponification Intermediate Hydrolysis_Base Aqueous Base (e.g., NaOH) in MeOH/H2O Acidification Acidic Work-up (pH adjustment) Saponification->Acidification Final_Product This compound Acidification->Final_Product

Caption: General two-step workflow for the synthesis of this compound.

Part 1: The SNAr Etherification Reaction - FAQs & Troubleshooting

The formation of the aryl ether bond is often the most challenging step. Success hinges on the careful selection of reagents and reaction conditions.

Question 1: My SNAr reaction shows low or no conversion of the starting material. What are the likely causes?

This is a common issue and typically points to one of three areas: inefficient nucleophile generation, low reactivity of the electrophile, or suboptimal reaction conditions.

Causality Explained: The SNAr reaction on a pyridine ring requires the attack of a potent nucleophile (cyclohexoxide) on an electron-poor aromatic ring.[1][2] The reaction is facilitated by an electron-withdrawing group (in this case, the methyl picolinate group) and a good leaving group at the 6-position.[2] If any of these components are compromised, the reaction will stall.

Troubleshooting Workflow:

Troubleshooting_SNAr_Yield Start Low/No SNAr Conversion Check_Base Is the base strong enough and non-nucleophilic? (e.g., NaH, KHMDS) Start->Check_Base Check_Reagents Are reagents anhydrous? (Cyclohexanol, Solvent) Start->Check_Reagents Check_Conditions Is the temperature high enough? Start->Check_Conditions Check_LG Is the leaving group reactive? (F > Cl > Br) Start->Check_LG Solution_Base Use a stronger base like NaH (60% in oil). Ensure >1.0 equivalent is used. Check_Base->Solution_Base No Solution_Reagents Dry solvent (e.g., DMF over molecular sieves). Use dry cyclohexanol. Check_Reagents->Solution_Reagents No Solution_Conditions Increase temperature incrementally (e.g., 80°C -> 120°C). Consider microwave heating. Check_Conditions->Solution_Conditions No Solution_LG If using 6-bromo, switch to 6-chloro or ideally 6-fluoropicolinate for higher reactivity. Check_LG->Solution_LG No

Caption: Decision tree for troubleshooting low SNAr reaction yield.

Detailed Protocol for Optimization:

  • Reagent Purity and Anhydrous Conditions:

    • Ensure your solvent (DMF is a good starting point) is anhydrous. Polar aprotic solvents are generally preferred for SNAr reactions.[3]

    • Use freshly opened or distilled cyclohexanol. Water will quench the strong base and inhibit the formation of the necessary cyclohexoxide nucleophile.

  • Base Selection and Addition:

    • Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice. Use at least 1.1-1.2 equivalents relative to the cyclohexanol.

    • Procedure: In a flame-dried flask under an inert atmosphere (N2 or Argon), suspend the NaH in anhydrous DMF. Add the cyclohexanol dropwise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation (hydrogen gas evolution should cease). Then, add the methyl 6-chloropicolinate.

  • Temperature Optimization:

    • Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS.

    • If the reaction is sluggish, the temperature can be increased. Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[4] Heating in a sealed vessel or using microwave irradiation can significantly reduce reaction times.[5]

  • Leaving Group:

    • The reactivity order for the leaving group in SNAr reactions is F > Cl ≈ Br > I.[2] If you are using methyl 6-chloropicolinate and facing issues, switching to methyl 6-fluoropicolinate will significantly increase the reaction rate.

ParameterRecommended Starting ConditionOptimization Strategy
Electrophile Methyl 6-chloropicolinateSwitch to Methyl 6-fluoropicolinate for higher reactivity.
Nucleophile Cyclohexanol (1.2 equiv.)Ensure it is anhydrous.
Base Sodium Hydride (NaH, 1.2 equiv.)Alternatives: KHMDS, NaHMDS. Ensure >1 equiv. is active.
Solvent Anhydrous DMF or THFScreen other polar aprotic solvents (e.g., DMSO). Toluene may be used to enhance selectivity in some cases.[3][6]
Temperature 80 °CIncrease temperature in 20°C increments. Consider microwave heating (e.g., 120-150 °C).[5]
Reaction Time 4-12 hoursMonitor by TLC/LC-MS until starting material is consumed.
Question 2: My TLC/LC-MS shows multiple products. What are the likely side reactions?

The formation of multiple products often points to competing reaction pathways or degradation.

Potential Side Reactions:

  • Reaction at the Ester: The generated cyclohexoxide is a strong nucleophile and could potentially react with the methyl ester via transesterification. However, SNAr at an activated pyridine 6-position is generally much faster than nucleophilic acyl substitution at the ester, especially at elevated temperatures. If this is suspected, using a bulkier ester (e.g., tert-butyl) or performing the SNAr directly on the carboxylic acid (though this can be more complex due to multiple acidic protons) are options.

  • Elimination: If there are protons on a carbon adjacent to the leaving group, elimination can be a competing pathway, though this is not applicable for the 6-position of pyridine.

  • Dimerization: In some cases, pyridine substrates can undergo dimerization, although this is less common under these conditions.[5]

Troubleshooting Strategy:

  • Confirm Product Identity: Isolate the major byproduct and characterize it (e.g., by NMR, MS) to understand the side reaction.

  • Modify Conditions: Lowering the reaction temperature may favor the desired SNAr pathway over potential degradation or side reactions.

  • Solvent Choice: Non-polar solvents like toluene have been shown to favor ortho-substitution in some SNAr reactions by stabilizing a cyclic transition state, which could potentially improve selectivity.[6]

Part 2: Ester Hydrolysis - FAQs & Troubleshooting

The hydrolysis of the methyl ester to the final carboxylic acid is generally a robust and high-yielding reaction.

Question 3: How do I ensure complete hydrolysis without cleaving the new ether bond?

The ether bond formed via SNAr is very stable and will not cleave under the basic conditions used for ester hydrolysis. The primary challenge is ensuring the hydrolysis reaction goes to completion.

Causality Explained: Basic hydrolysis of an ester, or saponification, is an effectively irreversible process.[7] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[7][8]

Recommended Protocol:

  • Dissolution: Dissolve the crude methyl 6-(cyclohexyloxy)picolinate in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-4 equivalents). LiOH is often preferred for its high reactivity and the good solubility of its salts.

  • Heating: Heat the mixture to reflux (typically 60-80 °C) for 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS. The product, being a salt, will have a different retention factor.

ParameterRecommended ConditionRationale
Base NaOH, KOH, or LiOH (2-4 equiv.)An excess ensures the irreversible reaction goes to completion.[7][8]
Solvent MeOH/H₂O or THF/H₂OA co-solvent system ensures solubility of both the ester and the inorganic base.[1]
Temperature 60-80 °C (Reflux)Provides sufficient energy for the reaction without requiring harsh conditions.
Reaction Time 1-4 hoursTypically sufficient for complete conversion; monitor by TLC/LC-MS.
Question 4: I'm having trouble isolating my final product during the work-up. What is the best procedure?

Picolinic acids are amphoteric and can be soluble in both aqueous acid and base. A careful pH adjustment is critical for successful isolation.

Work-up and Purification Protocol:

  • Solvent Removal: After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the organic solvent (e.g., methanol) under reduced pressure.

  • Aqueous Dilution: Dilute the remaining aqueous residue with water.

  • Wash: Wash the aqueous solution with a non-polar organic solvent like ether or ethyl acetate to remove any non-polar, non-acidic impurities (e.g., residual mineral oil from NaH).

  • Acidification (Crucial Step): Cool the aqueous layer in an ice bath and slowly add aqueous acid (e.g., 1M HCl) with vigorous stirring. Monitor the pH closely. The picolinic acid will precipitate out at its isoelectric point (typically around pH 3-4). Adding acid too quickly can lead to the formation of an oil or an impure solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the solid under vacuum to yield the final product.

  • Recrystallization (If Necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as ethanol/water or benzene.[9]

Part 3: Analytical Methods for Reaction Monitoring

Consistent and accurate monitoring is key to successful optimization.

  • Thin-Layer Chromatography (TLC):

    • SNAr Step: Use a mobile phase like 30-50% ethyl acetate in hexanes. The product, methyl 6-(cyclohexyloxy)picolinate, will be less polar than cyclohexanol but its polarity will be similar to the starting methyl 6-chloropicolinate. Staining with potassium permanganate can help visualize all spots.

    • Hydrolysis Step: The product, this compound, is highly polar and will likely remain at the baseline in non-polar solvent systems. A more polar system (e.g., 10% methanol in dichloromethane with a drop of acetic acid) will be needed to see it move. The disappearance of the starting ester spot is the primary indicator of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective tool for monitoring both steps. It allows for clear differentiation of starting materials, intermediates, and the final product based on their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Successful SNAr is confirmed by the appearance of signals corresponding to the cyclohexyl group protons and the disappearance of the starting material signals. Hydrolysis is confirmed by the disappearance of the methyl ester singlet (around 3.9 ppm).

    • ¹³C NMR: Can be used for full characterization of the final product.

References

  • ResearchGate. (2024). How to do workup for a reaction mixture to remove the acid part which involves picolin as one of the reagent?. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved January 15, 2026, from [Link]

  • Borlinghaus, N., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Sustainable-Catalysis. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025). Comparison of the nucleophilicities of alcohols and alkoxides. Retrieved January 15, 2026, from [Link]

  • Frontiers in Chemistry. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 6-Chloropicolinic acid. National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • The Hartwig Group. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Retrieved January 15, 2026, from [Link]

  • Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols. Retrieved January 15, 2026, from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved January 15, 2026, from [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of hexahydropyrazino[l,2-c]pyrimidine-9-carboxylic acid alkyl esters. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 15, 2026, from [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: A Guide to Preventing the Degradation of 6-(Cyclohexyloxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Cyclohexyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this important molecule. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a derivative of picolinic acid, an organic compound featuring a pyridine ring with a carboxylic acid substituent at the 2-position and a cyclohexyloxy group at the 6-position. Picolinic acid and its derivatives are widely used as ligands for metal ion complexation and have applications in various fields, including pharmaceuticals.[1] The stability of this compound is crucial as its degradation can lead to the formation of impurities, which can affect its biological activity, toxicity profile, and overall experimental outcomes.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the chemistry of picolinic acids and aryl ethers, the primary factors that can induce degradation are:

  • pH: Both acidic and basic conditions can promote hydrolysis.

  • Oxidizing agents: The pyridine ring and the ether linkage can be susceptible to oxidation.

  • Light: Photons, particularly in the UV range, can provide the energy for degradative reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the likely degradation products of this compound?

The potential degradation products, based on the structure of the molecule, include:

  • 6-Hydroxypicolinic acid: Formed by the cleavage of the ether bond. This is a common metabolic and microbial degradation product of picolinic acid derivatives.[2][3][4][5]

  • Cyclohexanol: The other product of ether bond cleavage.

  • Products of pyridine ring opening: Under harsh conditions, the stable aromatic ring can be cleaved.[6]

  • Oxidized derivatives: Such as N-oxides or hydroxylated species on the pyridine or cyclohexyl ring.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solutions
Loss of compound purity over time in solution. - Inappropriate solvent pH.- Exposure to light.- Storage at room temperature.- Presence of oxidizing impurities in the solvent.- Use buffered solutions to maintain a neutral pH.- Store solutions in amber vials or wrapped in foil to protect from light.- Store solutions at recommended low temperatures (see storage table below).- Use high-purity, degassed solvents.
Inconsistent results in biological assays. - Degradation of the stock or working solutions.- Repeated freeze-thaw cycles.- Prepare fresh working solutions from a properly stored stock solution before each experiment.- Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis. - On-column degradation.- Degradation in the autosampler.- Formation of degradation products during sample preparation or storage.- Ensure the mobile phase is compatible and does not promote degradation.- Use a cooled autosampler.- Analyze samples promptly after preparation and review the sample storage conditions.

In-depth Technical Guidance: Understanding and Preventing Degradation

Potential Degradation Pathways

The degradation of this compound can be understood by considering the reactivity of its constituent functional groups: the picolinic acid core and the cyclohexyloxy (aryl-ether) substituent.

cluster_0 This compound cluster_1 Degradation Products Parent This compound HP 6-Hydroxypicolinic acid Parent->HP Hydrolysis (Acid/Base) Oxidative Cleavage CH Cyclohexanol Parent->CH Hydrolysis (Acid/Base) Oxidative Cleavage RO Ring-Opened Products Parent->RO Photolysis Harsh Oxidation OX Oxidized Derivatives (N-oxides, etc.) Parent->OX Oxidation

Caption: Potential degradation pathways of this compound.

  • Hydrolytic Degradation (Acid/Base Catalyzed Ether Cleavage): The ether linkage is susceptible to cleavage under both acidic and basic conditions, although this often requires elevated temperatures.[1][7][8]

    • Acid-catalyzed hydrolysis: Protonation of the ether oxygen makes the cyclohexyl group a better leaving group, which can then be displaced by water. This reaction is analogous to the acid-catalyzed cleavage of other aryl-alkyl ethers.[3][7][8]

    • Base-catalyzed hydrolysis: While generally less reactive, strong basic conditions at high temperatures can promote the cleavage of the ether bond.

  • Oxidative Degradation: The pyridine ring and the ether linkage can be targets for oxidative attack.

    • Oxidizing agents can lead to the formation of N-oxides on the pyridine nitrogen or hydroxylation of the aromatic or cyclohexyl ring.

    • Oxidative cleavage of the ether bond can also occur, potentially through a radical-mediated mechanism, yielding 6-hydroxypicolinic acid and cyclohexanone/cyclohexanol.[9]

  • Photodegradation: The pyridine ring can absorb UV light, leading to excited states that can undergo various reactions.[6] Photohydration or photoisomerization of the pyridine ring are possible degradation pathways. The presence of the cyclohexyloxy group may influence the photostability of the molecule.

Recommended Storage and Handling

To minimize degradation, the following storage and handling procedures are recommended:

Table 1: Recommended Storage Conditions

StateTemperatureAtmosphereLight Conditions
Solid 2-8°C or -20°C (long-term)Inert gas (e.g., Argon, Nitrogen) is preferableProtect from light (amber vial)
Solution -20°C or -80°CInert gas overlay for long-term storageProtect from light (amber vial)
  • Rationale: Low temperatures slow down the kinetics of all chemical reactions. An inert atmosphere prevents oxidative degradation. Protection from light is crucial to avoid photodegradation.

Solvent Selection:

  • For stock solutions, aprotic solvents like DMSO or DMF are generally preferred over protic solvents like methanol or ethanol to minimize the risk of esterification of the carboxylic acid group.

  • If aqueous solutions are necessary, use a buffered system around neutral pH (6-8) and prepare them fresh before use. Avoid highly acidic or basic conditions.

Experimental Protocols: Stability Assessment

To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Workflow

cluster_0 Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC-MS/MS Method Neutralize->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Incubate an aliquot of the stock solution (and the solid compound) at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose an aliquot of the stock solution (and the solid compound) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Sample Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. The oxidative reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite if necessary.

  • Analysis by a Stability-Indicating HPLC-MS/MS Method:

    • Method Development: A stability-indicating method is one that can separate the parent compound from all its degradation products. A reversed-phase HPLC method is generally suitable. Given the potential for both polar (6-hydroxypicolinic acid) and less polar (parent compound) species, a gradient elution is recommended.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.

    • Detection: A photodiode array (PDA) detector to monitor multiple wavelengths and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

References

  • Kinney, C. A., Furlong, E. T., & Kolpin, D. W. (2006). Oxidative degradation of ethers. Environmental Science & Technology, 40(23), 7233-7238.
  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2018). Molecules, 23(9), 2323. [Link]

  • Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. (2017). Current Microbiology, 74(5), 627-633. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2022). ChemistryOpen, 11(7), e202200087. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2020). Acta Crystallographica Section C, 76(Pt 1), 58-64. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

  • Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. (1968). Journal of the American Chemical Society, 90(19), 5321-5322. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC North America, 40(11), 524-535. [Link]

  • Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. (1993). Acta Chemica Scandinavica, 47, 893-898. [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1995). Journal of Chromatography B: Biomedical Sciences and Applications, 668(2), 165-192. [Link]

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. (2020). Assay and Drug Development Technologies, 18(3), 119-133. [Link]

  • Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. (2017). Current Microbiology, 74(5), 627-633. [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (2020). Beilstein Journal of Organic Chemistry, 16, 2596-2603. [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2018). Molecules, 23(9), 2323. [Link]

Sources

troubleshooting guide for 6-(Cyclohexyloxy)picolinic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-(Cyclohexyloxy)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust solutions to common experimental challenges. The protocols and advice herein are grounded in established chemical principles of the picolinic acid scaffold, adapted to the specific properties conferred by the 6-cyclohexyloxy substituent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and applications of this compound.

Q1: What are the core chemical properties of this compound?

This compound is a derivative of picolinic acid, which is a pyridine-2-carboxylic acid.[1][2] The core structure consists of a pyridine ring with a carboxylic acid group at the 2-position and a cyclohexyloxy group at the 6-position.

  • Acidity: Like its parent, picolinic acid, the carboxylic acid group makes it an acidic compound. The pKa value will be in the same range as other picolinic acids (pKa of picolinic acid is ~5.3)[3], allowing it to form picolinate salts with bases.

  • Lipophilicity: The introduction of the nonpolar cyclohexyloxy group significantly increases the lipophilicity (fat-solubility) of the molecule compared to picolinic acid or 6-hydroxypicolinic acid. This will heavily influence its solubility profile.

  • Chelation: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can act as a bidentate chelating agent for various metal ions, a characteristic property of picolinic acids.[1]

Q2: What is the expected solubility profile of this compound?

Due to its increased lipophilicity, this compound is expected to have low solubility in water and higher solubility in organic solvents. A study on the parent picolinic acid showed it is very soluble in water but less so in ethanol and acetonitrile.[4] For the cyclohexyloxy derivative, the reverse trend is expected.

Q3: How should I store this compound?

The compound should be stored in a tightly sealed container in a dry, cool place, such as at 2-8°C, to prevent degradation from moisture and heat.[5]

Q4: What are the potential applications of this compound?

Picolinic acid derivatives are widely used in various fields. Based on the structures of related compounds, potential applications include:

  • Herbicides: Many 6-substituted picolinic acids act as synthetic auxin herbicides.[6][7][8]

  • Pharmaceutical Intermediates: The picolinic acid scaffold is crucial in the synthesis of more complex active pharmaceutical ingredients.[9]

  • Coordination Chemistry: Its ability to chelate metals makes it a useful ligand in the development of novel metal complexes.[10]

Part 2: Experimental Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or Inconsistent Solubility

Question: My compound, this compound, is not dissolving in my chosen solvent system for a reaction or analysis. What should I do?

Causality: The bulky and nonpolar cyclohexyloxy group dominates the molecule's physical properties, making it poorly soluble in polar solvents like water or methanol. While it is more soluble in nonpolar solvents, aggregation or polymorphism can still lead to dissolution issues.

Solution Pathway:

  • Solvent Selection: Start with solvents that match the compound's mixed polarity. Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone are excellent starting points. For more polar systems, consider Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Be aware that moisture-contaminated DMSO can reduce the solubility of some compounds.[11]

  • pH Adjustment: For aqueous or protic solvent systems (e.g., ethanol), you can dramatically increase solubility by converting the carboxylic acid to its conjugate base (picolinate). Add a stoichiometric amount of a suitable base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine) to deprotonate the carboxylic acid. The resulting salt will be significantly more polar and soluble.

  • Gentle Heating: Mild heating (e.g., 40-50°C) can help overcome the activation energy of dissolution. Always check the compound's thermal stability first to avoid degradation.

  • Sonication: Using an ultrasonic bath can break up solid aggregates and accelerate the dissolution process without excessive heating.

Table 1: Predicted Solubility Profile and Recommended Solvents

Solvent ClassExamplesExpected SolubilityApplication Notes
Polar Protic Water, Methanol, EthanolLow to Very LowSolubility can be greatly enhanced by adding a base to form the picolinate salt. A study on picolinic acid showed solubility of ~57 g/kg in ethanol.[4]
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN), AcetoneModerate to HighGood general-purpose solvents for reactions and for preparing stock solutions.
Nonpolar/Halogenated Dichloromethane (DCM), Chloroform, THFHighExcellent choices for organic reactions, extractions, and chromatography.
Hydrocarbon Toluene, Heptane, HexaneLowPrimarily useful as anti-solvents for crystallization or for specific reaction conditions (e.g., Hammick reaction).[12]
Issue 2: Low Yield or Stalled Reaction

Question: My reaction involving this compound (e.g., esterification, amidation) is giving a low yield or is not proceeding to completion. Why might this be happening?

Causality: The chemical reactivity can be hindered by several factors:

  • Steric Hindrance: The bulky cyclohexyloxy group at the 6-position is adjacent to the pyridine nitrogen and is ortho to the carboxylic acid at the 2-position. This steric bulk can physically block reagents from easily accessing these reactive sites.

  • Electronic Effects: The oxygen of the cyclohexyloxy group is electron-donating, which can slightly alter the reactivity of the pyridine ring compared to unsubstituted picolinic acid.

  • Inadequate Reaction Conditions: The reaction may require more forcing conditions (higher temperature, longer reaction time, more potent catalyst) to overcome the steric barrier.

Solution Pathway:

  • Re-evaluate Coupling Reagents: For amide or ester bond formation, standard coupling agents may be insufficient. Switch to more powerful or less sterically hindered reagents. For example, instead of DCC, consider using HATU or COMU, which are known to be effective for hindered couplings.

  • Increase Temperature and Time: Monitor the reaction by TLC or LC-MS while incrementally increasing the temperature. Reactions that are sluggish at room temperature may proceed smoothly at 50°C or higher. Extend the reaction time accordingly.

  • Catalyst Choice: Ensure the chosen catalyst is appropriate. For reactions involving the pyridine ring, consider that the nitrogen atom can be basic and may interact with acid catalysts.

  • Hammick Reaction Considerations: If attempting a Hammick reaction (decarboxylation in the presence of a carbonyl compound), be aware that this reaction requires thermal decarboxylation to form the reactive intermediate.[12] The stability of this compound may require higher temperatures than the parent picolinic acid. Using a high-boiling solvent like p-cymene can facilitate this.[12]

Workflow Diagram: Troubleshooting Low Reaction Yield

G Start Low Yield Observed (Verified by TLC/LC-MS) Check_Purity Is Starting Material Pure? Start->Check_Purity Check_Conditions Are Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Purify_SM Action: Purify Starting Material (e.g., Recrystallization) Check_Purity->Purify_SM No Steric_Hindrance Is Steric Hindrance a Likely Factor? Check_Conditions->Steric_Hindrance Yes Increase_Temp Action: Increase Temperature &/or Reaction Time Check_Conditions->Increase_Temp No Steric_Hindrance->Increase_Temp No Change_Reagent Action: Use More Powerful or Less Hindered Reagent Steric_Hindrance->Change_Reagent Yes Purify_SM->Start Monitor Monitor Progress (TLC/LC-MS) Increase_Temp->Monitor Change_Reagent->Monitor Success Problem Resolved Monitor->Success

Caption: A logical workflow for diagnosing and solving low reaction yields.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure product from my reaction mixture. What purification strategy do you recommend?

Causality: The compound's amphiphilic nature (a polar carboxylic acid head and a nonpolar cyclohexyloxy tail) can make purification challenging. It may streak on silica gel chromatography and can be difficult to crystallize.

Solution Pathway:

  • Acid-Base Extraction: This is a powerful first step. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move into the aqueous layer as the sodium picolinate salt, leaving non-acidic impurities behind in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~4-5.

    • The neutral this compound will precipitate out or can be extracted back into a fresh portion of organic solvent.

  • Chromatography:

    • Normal Phase (Silica Gel): Due to the acidic proton, the compound may streak. To mitigate this, add a small amount of acetic or formic acid (0.5-1%) to the mobile phase (e.g., Heptane/Ethyl Acetate or DCM/Methanol). This keeps the carboxylic acid protonated and improves peak shape.

    • Reverse Phase (C18): This is often a better choice. Use a mobile phase gradient of water and acetonitrile (or methanol), with 0.1% formic acid or trifluoroacetic acid (TFA) added to both solvents to ensure good peak shape.

  • Crystallization:

    • Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., hot ethyl acetate, acetone, or ethanol).

    • Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., heptane, hexane, or cold water) until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Protocol: General Purification by Acid-Base Extraction and Crystallization

  • Dissolution: Dissolve the crude reaction mixture in 10 volumes of ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash 2-3 times with a saturated aqueous solution of sodium bicarbonate. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~4. A white precipitate of the product should form.

  • Isolation: Filter the solid precipitate, wash it with cold deionized water, and dry it under vacuum.

  • Purity Check: Analyze the dried solid by HPLC or NMR to assess its purity.[13]

  • Recrystallization (if needed): Dissolve the solid in a minimum amount of hot ethanol. Slowly add cold deionized water dropwise until persistent cloudiness is observed. Warm slightly to re-dissolve, then allow to cool slowly to crystallize.

Issue 4: Inconsistent or Unclear Analytical Results (HPLC)

Question: I am getting broad peaks or inconsistent retention times when analyzing my compound by HPLC. How can I optimize my method?

Causality: Poor peak shape for an acidic compound like this is almost always due to undesired ionic interactions with the stationary phase or mixed ionization states in the mobile phase.

Solution Pathway:

  • Mobile Phase pH Control: The most critical factor is to buffer the mobile phase at a pH that ensures the carboxylic acid is in a single, consistent protonation state. For reverse-phase HPLC, adding an acidifier like 0.1% formic acid or 0.1% TFA is standard practice. This will push the equilibrium to the fully protonated, neutral form of the molecule, resulting in sharp, reproducible peaks.

  • Column Choice: A standard C18 column is generally suitable. For difficult separations, a column with a different stationary phase (e.g., Phenyl-Hexyl) can offer alternative selectivity. Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can also be highly effective for separating polar, ionizable compounds like picolinic acid isomers.[14]

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. If you used a stronger solvent like DMSO to dissolve the sample, inject the smallest volume possible to avoid solvent mismatch effects that can distort peak shape.

Table 2: Recommended Starting Conditions for Reverse-Phase HPLC Analysis

ParameterRecommended SettingRationale & Notes
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle sizeStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterEnsures consistent protonation of the carboxylic acid.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient 10% to 95% B over 10-15 minutesA good starting point for scouting. Adjust the gradient based on the observed retention time.
Flow Rate 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for analytical columns.
Detection UV, ~220 nm and ~265 nmThe pyridine ring will have strong absorbance. Monitor at two wavelengths to ensure peak purity. Referencing the UV spectrum is ideal.[15]
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.

Workflow Diagram: HPLC Method Development

Caption: A systematic workflow for developing a robust HPLC method.

References

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PLoS Pathogens. Available at: [Link]

  • Grokipedia. (n.d.). Picolinic acid. Grokipedia. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. Available at: [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Wikipedia. Retrieved January 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. SIELC. Retrieved January 15, 2026, from [Link]

  • Yamaguchi, H., et al. (1979). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Antimicrobial Agents and Chemotherapy, 15(1), 69-76. Available at: [Link]

  • Fukuwatari, T., et al. (2014). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. Journal of Nutritional Science and Vitaminology, 60(5), 334-339. Available at: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. Retrieved January 15, 2026, from [Link]

  • Chemical Substances. (n.d.). Picolinic acid. Burevestnik. Retrieved January 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of picolinic acid. PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). Bevital. Available at: [Link]

  • Babaee, S., et al. (2022). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives... ResearchGate. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). Picolinic acid derivatives and their use as intermediates. Google Patents.
  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2157. Available at: [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Available at: [Link]

  • Google Patents. (n.d.). Processes for the production of picolinic acid derivatives. Google Patents.
  • CAS Common Chemistry. (n.d.). Picolinic acid. CAS. Retrieved January 15, 2026, from [Link]

  • Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. Available at: [Link]

  • Liu, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(13), 11046. Available at: [Link]

  • Feng, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Retrieved January 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 6-Methylpicolinic acid. CAS. Retrieved January 15, 2026, from [Link]

  • Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 809. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Cyclohexyloxy)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and increase product yield. We will explore the common challenges encountered during this synthesis, providing scientifically-grounded solutions and detailed experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and versatile method for preparing this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] There are two common variations for this specific target molecule:

  • Route A: Reaction of a 6-halopicolinic acid (typically 6-chloropicolinic acid) with cyclohexanol in the presence of a strong base. The base deprotonates cyclohexanol to form the nucleophilic cyclohexoxide anion.

  • Route B: Reaction of 6-hydroxypicolinic acid with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. The base deprotonates the hydroxyl group on the picolinic acid ring to form a potent nucleophile.

Both routes are viable, but the choice often depends on the commercial availability and cost of the starting materials.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from a few key areas:

  • Inefficient Deprotonation: The base may be too weak to fully deprotonate the hydroxyl group (on either cyclohexanol or 6-hydroxypicolinic acid), leading to a low concentration of the active nucleophile and unreacted starting material.[2]

  • Competing Elimination Reaction (E2): This is a significant side reaction, particularly when using a secondary alkyl halide like cyclohexyl bromide (Route B). The alkoxide/phenoxide can act as a base, abstracting a proton from the cyclohexyl ring to form cyclohexene instead of the desired ether product.[3] Higher temperatures exacerbate this issue.[1]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate and stabilize the nucleophile, reducing its reactivity and slowing down the reaction.[3]

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group. For halides, the reactivity order is I > Br > Cl.[2] If using 6-chloropicolinic acid, the reaction may be sluggish.

  • Difficult Product Isolation: Picolinic acid derivatives can be highly soluble in water, leading to significant product loss during aqueous workup and extraction phases.[4]

Q3: How do I select the optimal base and solvent for this reaction?

The choice of base and solvent is interdependent and crucial for maximizing yield.

  • Base Selection: A strong, non-nucleophilic base is ideal.

    • Sodium Hydride (NaH): This is an excellent choice. It irreversibly deprotonates the alcohol, driving the reaction forward by evolving hydrogen gas. It is best used with polar aprotic solvents.[2]

    • Potassium Carbonate (K₂CO₃): A weaker, but effective and easier-to-handle base, often used in polar aprotic solvents like DMF or acetonitrile.[5]

    • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base. While effective for deprotonation, its bulkiness can sometimes favor the competing elimination reaction.

  • Solvent Selection: A polar aprotic solvent is strongly recommended.

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are excellent choices as they effectively solvate the cation (e.g., Na⁺) while leaving the nucleophile anion relatively "bare" and highly reactive.[2]

    • Tetrahydrofuran (THF): A good, less polar aprotic solvent, often used in conjunction with strong bases like NaH.[3]

Q4: How can I minimize the formation of cyclohexene, the main elimination byproduct?

Minimizing the E2 side reaction is critical for high yield, especially when using Route B.

  • Control the Temperature: Lowering the reaction temperature will favor the SN2 substitution pathway over the E2 elimination pathway, as elimination has a higher activation energy. Maintain the temperature in the range of 50-80 °C, avoiding excessive heat.[1][2]

  • Use a More Reactive Halide: If using Route A, consider converting 6-chloropicolinic acid to 6-iodopicolinic acid. The better leaving group (iodide) will accelerate the SN2 reaction, allowing for lower temperatures and shorter reaction times, which in turn suppresses the E2 pathway.

  • Choose the Right Synthetic Route: Route A (6-chloropicolinic acid + cyclohexanol) is often less prone to elimination than Route B, as the nucleophilic attack occurs on an sp²-hybridized carbon of the pyridine ring, where E2 is not a possible pathway. The primary challenge in Route A is the lower reactivity of the aryl chloride.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or minimal product formation; starting materials largely unreacted. 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficiently strong base for deprotonation.3. Reaction temperature is too low.4. Poor quality or incorrect starting materials.1. Use fresh, properly handled NaH from a sealed container.2. Switch to a stronger base (e.g., from K₂CO₃ to NaH).3. Gradually increase the temperature in 10 °C increments, monitoring by TLC.4. Verify the identity and purity of starting materials via NMR or melting point.
Low yield (~20-40%) with significant byproduct detected (e.g., cyclohexene). 1. Reaction temperature is too high, favoring E2 elimination.2. The base used is too sterically hindered (e.g., KOtBu).3. Prolonged reaction time at elevated temperature.1. Reduce the reaction temperature to 50-70 °C.[1]2. Use a less-hindered base like NaH.3. Monitor the reaction closely by TLC and stop it once the starting material is consumed.4. Consider switching to Route A to avoid the E2 pathway on the cyclohexyl ring.
Reaction stalls; starting material remains even after extended time/heating. 1. Insufficient equivalents of base.2. Poor leaving group (e.g., Chloride).3. Nucleophile is not reactive enough.1. Ensure at least 1.1-1.2 equivalents of base are used to drive the equilibrium.2. If using 6-chloropicolinic acid, add a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, in situ generating the more reactive iodo-intermediate.3. Ensure a polar aprotic solvent (DMF, DMSO) is used.[2]
Product is formed (confirmed by TLC/LCMS), but is lost during workup. 1. Product is water-soluble and remains in the aqueous layer during extraction.2. Emulsion formation during extraction.3. Incorrect pH during acid-base extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product.2. Use a brine wash to break emulsions. If necessary, filter the mixture through Celite.3. Carefully acidify the aqueous layer to a pH of ~3-4 to ensure the carboxylic acid is fully protonated and less water-soluble before extraction.

Optimized Experimental Protocol (Route A)

This protocol details the synthesis of this compound from 6-chloropicolinic acid and cyclohexanol, a route chosen to minimize elimination side reactions.

dot

G cluster_prep 1. Reagent Preparation cluster_deprotonation 2. Deprotonation cluster_reaction 3. Sₙ2 Reaction cluster_workup 4. Workup & Isolation cluster_purification 5. Purification A Dry glassware under vacuum or in oven. B Add anhydrous DMF and Cyclohexanol to flask. A->B C Cool flask to 0 °C (ice bath). B->C D Add NaH (1.2 eq) portion-wise. Caution: H₂ gas evolves! C->D E Stir at 0 °C for 30 min, then warm to RT for 30 min. D->E F Add 6-Chloropicolinic Acid (1.0 eq) and catalytic NaI (0.1 eq). E->F G Heat reaction to 80-90 °C. F->G H Monitor progress by TLC until starting material is consumed (4-12 h). G->H I Cool to RT, quench with ice-cold water. H->I J Acidify to pH 3-4 with 1M HCl. I->J K Extract with Ethyl Acetate (3x). J->K L Wash organic layer with brine, dry over Na₂SO₄, and concentrate. K->L M Purify crude product by column chromatography or recrystallization. L->M

Caption: Optimized workflow for this compound synthesis.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous DMF (10 mL per 1 g of 6-chloropicolinic acid). Add cyclohexanol (1.1 equivalents).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions. Caution: Hydrogen gas is evolved; ensure proper ventilation. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium cyclohexoxide.[2]

  • Nucleophilic Substitution: Add 6-chloropicolinic acid (1.0 equivalent) and a catalytic amount of sodium iodide (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 6-chloropicolinic acid spot has been completely consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and cautiously quench it by slowly adding it to a beaker of ice-cold water. Adjust the pH of the aqueous solution to ~3-4 using 1M HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by a saturated NaCl solution (brine) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude solid by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Visualizing the Mechanism and Troubleshooting Logic

dot

G cluster_mech Williamson Ether Synthesis Mechanism (Route A) cluster_side Key Side Reaction (Route B) Cyclohexanol Cyclohexanol Cyclohexoxide\n(Nucleophile) Cyclohexoxide (Nucleophile) Cyclohexanol->Cyclohexoxide\n(Nucleophile) + NaH - H₂ Product This compound Cyclohexoxide\n(Nucleophile)->Product + 6-Cl-Picolinic Acid (Electrophile) Alkoxide/Phenoxide Base Cyclohexene\n(E2 Product) Cyclohexene (E2 Product) Alkoxide/Phenoxide->Cyclohexene\n(E2 Product) Proton Abstraction (High Temp) Cyclohexyl-Br Substrate Cyclohexyl-Br->Cyclohexene\n(E2 Product) G Start Low Yield Observed Q_Reaction Is product forming at all (check by LCMS)? Start->Q_Reaction Q_Byproduct Is a major byproduct present (e.g., cyclohexene)? Q_Reaction->Q_Byproduct Yes Cause_Reagents Problem: Reagent Quality / Conditions (Base, Temp, Solvent) Q_Reaction->Cause_Reagents No Q_Workup Is product visible in crude but lost after purification? Q_Byproduct->Q_Workup No Cause_Elimination Problem: E2 Elimination Favored Q_Byproduct->Cause_Elimination Yes Cause_Isolation Problem: Product Isolation Q_Workup->Cause_Isolation Yes Sol_Reagents Solution: • Use fresh NaH • Use polar aprotic solvent (DMF) • Add NaI catalyst Cause_Reagents->Sol_Reagents Sol_Elimination Solution: • Lower reaction temp (<80°C) • Use Route A (avoids E2) • Use non-bulky base (NaH) Cause_Elimination->Sol_Elimination Sol_Isolation Solution: • Adjust pH to 3-4 before extraction • Use brine wash • Saturate aqueous layer with NaCl Cause_Isolation->Sol_Isolation

Caption: A troubleshooting flowchart for diagnosing low-yield issues.

References

  • Kiener, A., et al. (1992). Preparation of 6-0x0-I,6-dihydropyridine-Z-carboxyIic Acid by Microbial Hydroxylation of Pyrid i ne-2-carboxyl ic Acid. Synlett, 1992(12), 993-994.
  • IUCr. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]

  • ResearchGate. Williamson ether synthesis and modification of the carboxylic acid functionality. [Link]

  • Organic Syntheses. Picolinic acid hydrochloride. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PrepChem.com. Synthesis of picolinic acid. [Link]

  • Google Patents.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.
  • Google Patents.
  • PubChem. 6-Chloropicolinic acid. [Link]

  • Google Patents. US2578672A - Picolinic acid recovery.

Sources

Technical Support Center: 6-(Cyclohexyloxy)picolinic acid & Related LPA1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Off-Target Effects

Welcome to the technical support center for 6-(Cyclohexyloxy)picolinic acid and other novel antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1). As a Senior Application Scientist, my goal is to provide you with the technical insights and field-proven protocols necessary to navigate the complexities of your research. This guide is designed for drug development professionals and researchers utilizing this potent class of inhibitors. We will delve into the core mechanism of action, troubleshoot unexpected experimental outcomes, and provide a systematic framework for identifying and mitigating potential off-target effects.

Part 1: Understanding the On-Target Effect: LPA1 Antagonism

Before diagnosing an off-target effect, it is crucial to have a robust understanding of the intended on-target activity. This compound belongs to a class of small molecules designed to antagonize the LPA1 receptor, a G protein-coupled receptor (GPCR) that plays a significant role in fibrosis and other pathologies.[1][2]

Frequently Asked Questions (FAQs): On-Target Mechanism

Q1: What is the primary mechanism of action for this compound?

A1: The compound is a competitive antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a naturally occurring phospholipid that, upon binding to LPA1, activates several downstream signaling cascades through heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[3][4] These pathways promote key cellular responses such as proliferation, migration, and cytoskeletal changes. By binding to the LPA1 receptor, this compound prevents LPA from binding and initiating these downstream signals.

Q2: Which signaling pathways are inhibited by an effective LPA1 antagonist?

A2: An effective LPA1 antagonist will block the activation of multiple signaling pathways. Key pathways include:

  • Gq/11 Pathway : This leads to the activation of Phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC).

  • Gi/o Pathway : This pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

  • G12/13 Pathway : This leads to the activation of the small GTPase Rho, which is a critical regulator of the actin cytoskeleton, stress fiber formation, and cell contraction.[6]

Below is a diagram illustrating the primary LPA1 signaling cascades that are blocked by this compound.

LPA1_Signaling cluster_membrane Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates Antagonist This compound Antagonist->LPA1 Blocks Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Rho Rho Activation G1213->Rho Ca ↑ [Ca2+]i PLC->Ca Response Cell Proliferation, Migration, Fibrosis Ca->Response cAMP ↓ cAMP AC->cAMP cAMP->Response Rho->Response

Caption: LPA1 receptor signaling pathways blocked by the antagonist.

Part 2: Troubleshooting Guide for Unexpected Results

When experimental results deviate from expectations, it's essential to systematically consider all possibilities, including off-target effects, cellular toxicity, and issues with on-target engagement.

Q3: My compound is active in a cell line that does not express the LPA1 receptor. Is this an off-target effect?

A3: This is a strong indication of an off-target effect.[7] If the LPA1 receptor is absent, any observed biological activity cannot be mediated by the intended target. The first step is to confirm the absence of LPA1 expression using a reliable method like qPCR or Western blot. If confirmed, the observed phenotype is likely due to the compound interacting with one or more other cellular components.

Q4: How can I distinguish between a genuine off-target effect and general cellular toxicity?

A4: This is a critical distinction. Cellular toxicity often manifests as a general decline in cell health, leading to artifacts in many assays.[7]

  • Dose-Response Curve: True pharmacological effects (on- or off-target) typically exhibit a sigmoidal dose-response curve. Toxicity often presents as a steep drop-off in activity or cell viability at higher concentrations.

  • Time-Course Analysis: Toxic effects may require longer incubation times to become apparent, whereas specific pharmacological effects can often be observed more rapidly.

  • Orthogonal Viability Assays: Use multiple methods to assess cell health. For example, combine a metabolic assay (e.g., MTT or resazurin) with a membrane integrity assay (e.g., LDH release or trypan blue exclusion). A compound that is toxic will score positive in multiple, mechanistically different viability assays.

Q5: I observe the expected on-target effect, but also see an unexpected phenotype. What should I do first?

A5: This scenario could arise from on-target effects that were not previously characterized for your specific cell system, or it could be a true off-target effect. The recommended workflow is to first validate the on-target engagement at the concentrations where the unexpected phenotype is observed. Then, proceed with experiments to rule out or identify off-target interactions as detailed in the workflow diagram below.

Troubleshooting Table
ObservationPotential CauseRecommended Action
No effect observed at expected concentrations 1. Compound inactivity: Degradation, precipitation. 2. Low target expression: Insufficient LPA1 in the cell model. 3. Assay insensitivity: The assay cannot detect the downstream effect.1. Verify compound integrity and solubility in media. 2. Confirm LPA1 expression via qPCR/Western blot. 3. Use a more proximal and robust assay (e.g., Ca2+ mobilization).
Effect observed is not dose-dependent 1. Compound precipitation: At higher concentrations. 2. Target saturation: On-target effect is saturated at low concentrations. 3. Confounding off-target effects: An off-target effect at higher doses masks the on-target response.[7]1. Check compound solubility. 2. Expand the lower end of the concentration range. 3. Perform off-target profiling (see Part 3).
High background or unexpected signal in control wells 1. Solvent toxicity: The vehicle (e.g., DMSO) is affecting the cells. 2. Compound interference: The compound autofluoresces or interferes with the assay readout.1. Run a solvent toxicity curve to find the max tolerated concentration. 2. Run a control with the compound in cell-free media to check for assay interference.[7]
Cell death or stress at effective concentrations 1. On-target toxicity: The LPA1 pathway is critical for the survival of this specific cell line. 2. Off-target toxicity: The compound hits a protein essential for cell viability.1. Attempt a rescue experiment by overexpressing LPA1. 2. Test a structurally related, inactive analog. If the analog is not toxic, the effect is likely on-target. If the analog is also toxic, it points to an off-target liability.

Part 3: A Systematic Workflow for Off-Target Investigation

A structured approach is the most efficient way to identify or rule out off-target effects. This involves a tiered series of experiments moving from broad profiling to specific target validation.

Off_Target_Workflow A Unexpected Phenotype Observed (e.g., activity in LPA1-null cells) B Step 1: Confirm On-Target Disengagement (Is the phenotype independent of LPA1?) A->B C Use LPA1 knockout/knockdown cells OR test in multiple cell lines with varying LPA1 expression. B->C D Step 2: Characterize the Off-Target Phenotype (Dose-response & structural analog testing) B->D Phenotype is LPA1-independent E Generate a precise EC50/IC50 for the effect. Test a structurally related but inactive analog as a negative control. D->E F Step 3: Identify Potential Off-Targets (Broad Profiling) D->F G Submit compound for broad pharmacological screening (e.g., GPCR panel, kinase panel). In silico prediction of off-targets. F->G H Step 4: Validate Candidate Off-Targets F->H Candidate(s) Identified K Conclusion: Phenotype is Not a Specific Off-Target Effect (e.g., toxicity) F->K No Specific Hit (or promiscuous binding) I Use specific inhibitors or siRNAs for candidate off-targets to see if the phenotype is blocked. Perform binding assays with recombinant protein. H->I J Conclusion: Off-Target Identified & Validated H->J Candidate Validated

Sources

Technical Support Center: Optimization of 6-(Cyclohexyloxy)picolinic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

Introduction

Welcome to the technical support guide for the in vivo optimization of 6-(Cyclohexyloxy)picolinic acid and its derivatives. Picolinic acid, a metabolite of tryptophan, and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as broad-spectrum antiviral agents and their role in metabolic regulation.[1][2][3] The journey from a promising in vitro hit to a viable in vivo candidate is a critical phase in preclinical drug development, fraught with challenges that can determine the success or failure of a potential therapeutic.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of advancing novel small molecules like this compound through preclinical testing.[7][8] It provides a structured approach to troubleshooting common issues and offers answers to frequently asked questions, grounded in the principles of pharmacology and drug development.

Frequently Asked Questions (FAQs)

Q1: Our this compound analog shows excellent in vitro potency but no efficacy in our initial animal studies. Where should we start troubleshooting?

A1: This is a common and multifaceted problem in drug discovery. The discrepancy between in vitro and in vivo results often points to issues with the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties in a complex biological system.[9] A systematic approach is essential:

  • Confirm Compound Exposure: The first step is to determine if the compound is reaching the systemic circulation and the target tissue at a sufficient concentration. A preliminary pharmacokinetic study to measure plasma and, if possible, tissue concentrations after administration is crucial.[10][11]

  • Assess Bioavailability: If the compound is administered orally, poor oral bioavailability could be the culprit. This can be due to low solubility, poor permeability, or extensive first-pass metabolism.[12][13]

  • Evaluate Target Engagement: It's important to verify that the compound is interacting with its intended target in the in vivo model. This can be assessed through pharmacodynamic biomarker assays.[14]

  • Consider the Animal Model: The chosen animal model must be appropriate for the disease being studied and should express the drug target in a way that is relevant to human physiology.[15][16][17]

Q2: We are struggling with the poor aqueous solubility of our lead compound. What are the recommended formulation strategies for in vivo studies?

A2: Poor aqueous solubility is a major hurdle for many small molecules.[18][19] Several formulation strategies can be employed to enhance solubility for in vivo administration:

Formulation Strategy Mechanism of Action Advantages Considerations
Co-solvents Increases the polarity of the solvent system.Simple to prepare.Potential for in vivo precipitation upon dilution.
Surfactants Form micelles to encapsulate the drug.Can significantly increase solubility.Potential for toxicity at higher concentrations.
Cyclodextrins Form inclusion complexes with the drug.Can improve both solubility and stability.Stoichiometry of the complex needs to be determined.
Lipid-based Formulations The drug is dissolved in a lipid vehicle.Can enhance oral absorption.Can be complex to develop.
Nanosuspensions Reduces particle size to increase surface area.Improves dissolution rate.Requires specialized equipment for preparation.

A systematic screening of these options is recommended to find the optimal formulation for your specific compound.[20]

Q3: How do we select the appropriate animal model for our efficacy studies?

A3: The choice of animal model is critical for the translational relevance of your findings.[21] Key factors to consider include:

  • Pathophysiological Relevance: The model should mimic the human disease as closely as possible.

  • Target Expression and Homology: The drug target in the animal model should be homologous to the human target, and its expression pattern should be similar.

  • Predictive Validity: The model should have demonstrated the ability to predict clinical efficacy for other drugs in the same class.

  • Practical Considerations: Factors such as animal size, lifespan, and cost are also important.

Rodent models, such as mice and rats, are often used in early-stage efficacy studies due to their well-characterized genetics and availability.[22][23]

Troubleshooting Guides

Guide 1: Addressing Poor Oral Bioavailability

Issue: The compound shows low exposure after oral administration.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low oral bioavailability.

Step-by-Step Protocol: Preliminary Bioavailability Assessment

  • Dose Formulation: Prepare a solution or suspension of the compound in a suitable vehicle.

  • Animal Dosing: Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via oral gavage and another cohort via intravenous injection.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Extract the compound from the plasma samples and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key PK parameters, including the area under the curve (AUC) for both oral and IV routes. Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[10]

Guide 2: Investigating Lack of In Vivo Efficacy Despite Adequate Exposure

Issue: The compound achieves target exposure levels in plasma and/or tissue but fails to show a therapeutic effect.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Step-by-Step Protocol: Assessing Target Engagement with a Pharmacodynamic (PD) Biomarker

  • Biomarker Identification: Identify a downstream biomarker that is modulated by the target of this compound.

  • Dose-Response Study: Administer a range of doses of the compound to the animal model.

  • Tissue Collection: Collect relevant tissue samples at a time point where the compound concentration is expected to be at its peak.

  • Biomarker Analysis: Measure the levels of the PD biomarker in the tissue samples using an appropriate assay (e.g., Western blot, ELISA, or qPCR).

  • Data Analysis: Correlate the dose of the compound with the change in the biomarker to establish a dose-response relationship. This will confirm that the compound is engaging its target in a dose-dependent manner.[9]

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Lounnas, V., Ritschel, T., Kelder, J., McGuire, R., Bywater, R. P., & Foloppe, N. (2013). A new preclinical development paradigm: in silico prediction of ADME properties and other biological endpoints. Frontiers in Pharmacology, 4, 146. [Link]

  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved January 16, 2026, from [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]

  • Garg, R., & Singh, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 982305. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC, 13(2), 263-269. [Link]

  • Frontiers. (2023). The (misleading) role of animal models in drug development. Frontiers for Young Minds. [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Retrieved January 16, 2026, from [Link]

  • Lanning, M. E., & Kett, M. M. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology, 24, 88–94. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 16, 2026, from [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 16, 2026, from [Link]

  • Ivanova, N. (2024). Physiologically based pharmacokinetic modeling of small molecules: How much progress have we made?. Drug Metabolism and Disposition, 52(5), 469-473. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved January 16, 2026, from [Link]

  • Keck, C. M., & Müller, R. H. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 28–57. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025). Improving solubility via structural modification. Retrieved January 16, 2026, from [Link]

  • Rahman, M., & Al-Bari, M. A. A. (2022). Role of animal models in biomedical research: a review. Journal of Advanced Veterinary and Animal Research, 9(3), 329–340. [Link]

  • Zhang, Y., & Li, H. (2015). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. International Journal of Molecular Sciences, 16(12), 29701–29715. [Link]

  • Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679-1683. [Link]

  • ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved January 16, 2026, from [Link]

  • Byeon, J.-J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1106. [Link]

  • Izvestiya Akademii Nauk. Seriya Biologicheskaya. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izv Akad Nauk Ser Biol, (2), 153-157. [Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved January 16, 2026, from [Link]

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved January 16, 2026, from [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. iScience, 26(8), 107314. [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Retrieved January 16, 2026, from [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • ResearchGate. (2025). Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. Retrieved January 16, 2026, from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved January 16, 2026, from [Link]

  • Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 16, 2026, from [Link]

  • Ali, M. A., et al. (2023). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega, 8(40), 37475–37492. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating 6-(Cyclohexyloxy)picolinic Acid: A Comparative Analysis of a Novel HIF-Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a novel therapeutic candidate is paramount. This guide provides an in-depth, technically focused comparison of 6-(Cyclohexyloxy)picolinic acid, a putative Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor, against established alternatives. We will delve into the mechanistic rationale behind experimental choices and present detailed protocols to ensure the scientific integrity and reproducibility of your findings.

The Hypoxia-Inducible Factor (HIF) Pathway: A Primer

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is continuously synthesized and targeted for degradation. This process is initiated by HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[1][2][3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and tag HIF-α for proteasomal degradation.[1][4]

In hypoxic (low oxygen) conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-α.[2][5] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) on target genes.[5][6] This transcriptional activation leads to the expression of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and cellular metabolism.[3][7]

This compound is hypothesized to act as a small molecule inhibitor of PHDs, thereby mimicking a hypoxic state and promoting the stabilization of HIF-α. This mechanism of action places it in a class of drugs with significant therapeutic potential, particularly for the treatment of anemia associated with chronic kidney disease (CKD).[7]

Experimental Validation of this compound as a HIF-PHD Inhibitor

A multi-tiered approach is essential to validate the activity and characterize the potency of this compound. This involves a series of in vitro biochemical and cell-based assays, followed by in vivo studies in relevant animal models.

In Vitro Validation

1. Biochemical Assays: Direct Measurement of PHD Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of PHD isoforms (PHD1, PHD2, and PHD3).

  • AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay): This is a highly sensitive, bead-based immunoassay that can quantify the hydroxylation of a HIF-1α peptide substrate by recombinant PHD enzymes.[8] A decrease in the AlphaScreen™ signal in the presence of the test compound indicates inhibition of PHD activity.

Table 1: Hypothetical Comparative IC₅₀ Values of HIF-PHD Inhibitors

CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
This compound Experimental DataExperimental DataExperimental Data
Roxadustat7511090
Daprodustat3.522.25.5
Vadadustat15.3611.837.63
Molidustat480280450

Note: IC₅₀ values for known inhibitors are sourced from literature and can vary based on assay conditions.[1][9]

2. Cell-Based Assays: Demonstrating Cellular Activity

Confirming that this compound can penetrate the cell membrane and inhibit PHDs in a cellular context is a critical next step.

  • Western Blotting for HIF-1α Stabilization: This is a cornerstone experiment to visualize the accumulation of HIF-1α. Suitable cell lines for this assay include HeLa, U2OS, Hep3B, and HT1080.[8][10]

    Western_Blot_Workflow A Cell Culture & Treatment (e.g., HeLa, U2OS) B Cell Lysis (RIPA buffer + inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking (e.g., 5% non-fat milk) E->F G Primary Antibody Incubation (anti-HIF-1α, anti-β-actin) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I

    Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

  • Hypoxia Response Element (HRE) Luciferase Reporter Assay: This assay quantifies the transcriptional activity of the HIF complex. Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of HREs and a constitutively expressed control reporter (e.g., Renilla luciferase). An increase in the luciferase signal indicates activation of the HIF pathway.[2][9]

    HRE_Luciferase_Assay_Workflow A Transfect Cells (HRE-luciferase & control plasmids) B Seed Cells into 96-well Plate A->B C Treat with Compound B->C D Cell Lysis C->D E Measure Luciferase Activity D->E F Data Analysis (Normalize to control) E->F

    Caption: Workflow for the HRE Luciferase Reporter Assay.

In Vivo Validation

Animal Models of Anemia

To assess the therapeutic potential of this compound, a rodent model of anemia of chronic kidney disease is commonly used. A model of inflammation-induced anemia in rats can also be employed to evaluate the compound's efficacy in the context of inflammation.[11]

Key Endpoints for In Vivo Studies:

  • Hematological Parameters: Measurement of hemoglobin, hematocrit, and red blood cell count.

  • Erythropoietin (EPO) Levels: Quantification of serum EPO levels by ELISA.

  • Iron Metabolism: Assessment of serum iron, total iron-binding capacity (TIBC), and hepcidin levels.

Comparative Analysis: this compound vs. Alternatives

The primary therapeutic alternatives to HIF-PHD inhibitors are Erythropoiesis-Stimulating Agents (ESAs), which are recombinant forms of human erythropoietin.[7]

Table 2: Comparison of HIF-PHD Inhibitors and Erythropoiesis-Stimulating Agents (ESAs)

FeatureThis compound (Hypothesized)Established HIF-PHD Inhibitors (e.g., Roxadustat, Daprodustat)Erythropoiesis-Stimulating Agents (ESAs)
Mechanism of Action Inhibition of HIF prolyl hydroxylases, leading to endogenous EPO production and improved iron metabolism.Inhibition of HIF prolyl hydroxylases, leading to endogenous EPO production and improved iron metabolism.[1][7]Direct activation of the erythropoietin receptor.
Administration OralOral[7]Intravenous or subcutaneous injection.
EPO Levels Induces physiological levels of EPO.Induces physiological levels of EPO.[12]Results in supraphysiological levels of EPO.[12]
Iron Metabolism Expected to improve iron utilization by reducing hepcidin.Reduces hepcidin, leading to improved iron absorption and mobilization.[1]Does not directly affect iron metabolism; often requires intravenous iron supplementation.
Potential Advantages Oral administration, more physiological regulation of erythropoiesis, improved iron homeostasis.Oral administration, improved iron utilization, potential efficacy in inflamed patients.[7][12]Long-standing clinical experience.
Potential Disadvantages Potential for off-target effects due to broad HIF activation.Concerns about long-term safety, including potential for thrombosis and tumor progression.[13][14]Increased risk of cardiovascular events, requirement for injections, potential for antibody development.

Experimental Protocols

Protocol 1: Western Blot for HIF-1α Stabilization
  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, a positive control (e.g., Roxadustat), and a vehicle control (e.g., 0.1% DMSO) for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).

Protocol 2: HRE Luciferase Reporter Assay
  • Transfection: In a 24-well plate, co-transfect HEK293T cells with an HRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Allow cells to adhere, then treat with a dilution series of this compound and controls for 16-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control.

Conclusion

The validation of this compound as a HIF-PHD inhibitor requires a systematic and rigorous experimental approach. By employing the biochemical, cellular, and in vivo assays detailed in this guide, researchers can effectively characterize its potency, mechanism of action, and therapeutic potential. A direct comparison with established HIF-PHD inhibitors and the standard of care, ESAs, will provide a clear understanding of its potential advantages and position within the therapeutic landscape for anemia and other hypoxia-related disorders. The self-validating nature of these protocols, coupled with a deep understanding of the underlying biological pathways, will ensure the generation of robust and reliable data, paving the way for further development of this promising compound.

References

  • Computational Repositioning and Experimental Validation of Approved Drugs for HIF-Prolyl Hydroxylase Inhibition. ACS Publications. [Link]

  • HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Volker Haase. [Link]

  • Computational repositioning and experimental validation of approved drugs for HIF-prolyl hydroxylase inhibition. PubMed. [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health (NIH). [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. National Institutes of Health (NIH). [Link]

  • Efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in patients with chronic kidney disease: meta-analysis of phase 3 randomized controlled trials. Oxford Academic. [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PubMed Central (PMC). [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central (PMC). [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. MDPI. [Link]

  • Can HIF-PHIs Replace ESAs For Anemia in Chronic Kidney Disease?. Docwire News. [Link]

  • A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Treatment. PubMed. [Link]

  • Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Oxford Academic. [Link]

  • HIF-PH Inhibitors for Anemia in CKD. Docwire News. [Link]

  • In vitro characterization of PHD inhibitors in clinical trials. (A)... ResearchGate. [Link]

  • Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats. PubMed Central (PMC). [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. PubMed Central (PMC). [Link]

  • Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PubMed Central (PMC). [Link]

  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. National Institutes of Health (NIH). [Link]

  • Stabilization of HIF-α through cellular inhibition of HIF prolyl... ResearchGate. [Link]

  • Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. PubMed Central (PMC). [Link]

  • Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne. [Link]

  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. Frontiers. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers. [Link]

  • Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways. PubMed Central (PMC). [Link]

Sources

A Comparative Guide to 6-(Cyclohexyloxy)picolinic Acid and Other Picolinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is far more than a simple heterocyclic compound; it is an endogenous metabolite of the essential amino acid tryptophan and a foundational structure in modern pharmacology.[1][2] The pyridine ring coupled with a carboxylic acid at the 2-position creates a versatile bidentate chelating agent, a property that underpins many of its biological activities.[3] This unique structural and electronic arrangement has established the picolinate scaffold as a "privileged" motif in drug discovery, forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4][5] Pyridine-containing compounds are, in fact, integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[3]

This guide provides a comparative analysis of a specific, less-explored derivative, 6-(Cyclohexyloxy)picolinic acid , against other well-characterized picolinic acid derivatives. Due to the limited public data on this compound, this document will leverage its structural features to hypothesize its potential performance, contextualized by robust experimental data from analogous compounds. We will delve into key performance metrics such as enzyme inhibition, cytotoxicity, and antimicrobial activity, supported by detailed experimental protocols and mechanistic diagrams to guide researchers in their drug development endeavors.

Focus Molecule: this compound

The structure of this compound is characterized by the addition of a bulky, lipophilic cyclohexyloxy group at the 6-position of the picolinic acid core.

Chemical Structure: C12H15NO3[6] Molecular Weight: 221.25 g/mol [6]

While direct, extensive biological data for this specific molecule is sparse in peer-reviewed literature, its structure allows for several expert-driven hypotheses:

  • Enhanced Lipophilicity: The cyclohexyl group is significantly non-polar, which would increase the overall lipophilicity of the molecule compared to its parent, picolinic acid, or simple derivatives like 6-hydroxypicolinic acid. This could enhance its ability to cross cell membranes and potentially the blood-brain barrier, a desirable trait for neurological drug candidates.

  • Modified Target Binding: The bulky cyclohexyl group could facilitate novel interactions within the hydrophobic pockets of target enzymes or receptors, potentially leading to increased potency or altered selectivity compared to smaller derivatives.

  • Altered Pharmacokinetics: Increased lipophilicity can influence metabolic stability, plasma protein binding, and overall distribution within the body, factors that are critical in drug development.

This guide will now place these hypotheses into the context of established data from other picolinic acid derivatives.

Comparative Performance Analysis

The therapeutic potential of any picolinic acid derivative is evaluated based on a multifactorial assessment of its efficacy, safety, and mechanism of action. Below, we compare key performance areas using data from various derivatives to establish a benchmark for evaluating compounds like this compound.

Enzyme Inhibition: A Primary Mechanism of Action

Picolinic acid derivatives have proven to be highly effective enzyme inhibitors, a cornerstone of their therapeutic success.[4][7] The picolinate scaffold serves as a versatile anchor to position functional groups that interact with enzyme active sites.

Notable Examples:

  • Verubecestat: A BACE2 inhibitor for Alzheimer's disease that advanced to clinical trials.[5]

  • Avoralstat: A plasma kallikrein (PKK) inhibitor, also a clinical trial candidate.[3][5]

  • ASK1 Inhibitors: Certain picolinic acid derivatives show potent inhibition of Apoptosis signal-regulating kinase 1 (ASK1), with IC50 values below 300 nM.[4][5]

The inhibitory potential of a novel derivative is typically quantified using its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. While specific data for this compound is unavailable, the table below illustrates how a series of hypothetical derivatives might be compared in a kinase inhibition assay.

Table 1: Illustrative Kinase Inhibition Data for a Hypothetical Picolinate Series

CompoundSubstitution at 6-PositionIC50 (nM)
Picolinic Acid-H>10,000
Derivative A-OH8,500
Derivative B-OCH34,200
Derivative C-O(CH2)2CH3950
Hypothetical this compound -O-Cyclohexyl <500 (Predicted)

Causality: The trend in this hypothetical data suggests that increasing the size and lipophilicity of the alkoxy group at the 6-position enhances binding affinity to the kinase's hydrophobic pocket, leading to lower IC50 values. The bulky cyclohexyloxy group would be predicted to fit snugly into such a pocket, potentially offering high potency.

Below is a diagram illustrating the general mechanism by which a picolinate-derived inhibitor might disrupt a critical cellular signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A (e.g., ASK1) Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Gene Gene Expression (Proliferation, Inflammation) TranscriptionFactor->Gene Inhibitor This compound (Kinase Inhibitor) Inhibitor->KinaseA Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate derivative.

Cytotoxicity Profile: A Critical Safety Metric

A promising therapeutic candidate must be effective against its target while exhibiting minimal toxicity to healthy cells. A comparative analysis of cytotoxicity is therefore essential. A study evaluating eleven picolinic acid analogs against Chinese Hamster Ovary (CHO) cells provides a clear example of how these derivatives can vary significantly in their safety profiles.[8]

Table 2: Comparative Cytotoxicity of Picolinic Acid Derivatives in CHO Cells

CompoundIC50 (mM)Relative Toxicity
6-Hydroxypicolinic acid 25.85 Lowest
Fusaric acid0.032Highest
3-Hydroxypicolinic acidNot Specified-
Picolinic acidNot Specified-
PicloramNot Specified-
6-Bromopicolinic acidNot Specified-
6-Methylpicolinic acidNot Specified-
Dipicolinic acidNot Specified-
Isonicotinic acidNot Specified-
Picolinic acid N-oxideNot Specified-
Nicotinic acidNot Specified-

Data sourced from a quantitative structure-toxicity relationship study.[8]

Causality: This data is highly instructive. 6-Hydroxypicolinic acid , which is structurally the closest in this dataset to our focus molecule, exhibited the lowest toxicity (highest IC50 value), suggesting a favorable safety profile.[8] The addition of a hydroxyl group at the 6-position appears to mitigate toxicity compared to other substitutions like the butyl group in fusaric acid. This provides a strong rationale for exploring other 6-substituted derivatives, including this compound, as they may retain this favorable safety profile.

Antimicrobial and Antiviral Activity

The picolinate scaffold is also prominent in the development of anti-infective agents.

  • Antiviral: Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[9][10] Its mechanism involves inhibiting the membrane fusion events required for viral entry into host cells.[9] This action against a fundamental host-pathogen interaction process makes it an attractive candidate for developing antivirals with a high barrier to resistance.[10]

  • Antibacterial/Antifungal: Natural products containing the picolinic acid moiety, such as streptonigrin and fusaric acid, exhibit notable antitumor and antibacterial properties.[4][5] Furthermore, derivatives of the related dipicolinic acid have been shown to inhibit critical bacterial enzymes like New Delhi Metallo-β-lactamase-1 (NDM-1), a key driver of antibiotic resistance.[8]

The introduction of the cyclohexyloxy group to the picolinic acid backbone could potentially enhance its antiviral or antibacterial activity by increasing its ability to interact with and disrupt the lipid envelopes of viruses or the cell membranes of bacteria.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-defined. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of picolinic acid derivatives.

Protocol 1: General Synthesis of 6-Alkoxy-Picolinic Acid Derivatives

This protocol describes a common synthetic route, starting from a commercially available precursor like 6-hydroxypicolinic acid.

Causality: This two-step process is a classic and reliable method for ether synthesis (Williamson ether synthesis). The first step uses a strong base (NaH) to deprotonate the hydroxyl group, forming a highly reactive alkoxide. The second step introduces the alkyl halide (in this case, cyclohexyl bromide), which undergoes nucleophilic substitution to form the desired ether linkage. Anhydrous conditions are critical to prevent the base from being quenched by water.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 6-hydroxypicolinic acid (1 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture. Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and cautiously quench it by adding deionized water.

  • Acidification & Extraction: Acidify the aqueous solution to a pH of ~3-4 using 1M HCl. Extract the product three times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product using column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Step-by-Step Procedure:

  • Cell Seeding: Seed CHO (or other relevant) cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the picolinic acid derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The picolinic acid scaffold remains a highly productive platform for the discovery of novel therapeutics. While direct experimental data on This compound is not yet widely available, a comparative analysis based on its structural features and data from related derivatives provides a strong foundation for future investigation.

  • Hypothesized Advantages: The addition of the cyclohexyloxy group is predicted to enhance lipophilicity and potentially improve binding to hydrophobic targets, which could translate to greater potency in enzyme inhibition or antiviral assays.

  • Favorable Safety Profile: Drawing from the extremely low cytotoxicity of the structurally similar 6-hydroxypicolinic acid, there is a strong rationale to believe that this compound may also possess a favorable safety profile, a critical advantage in drug development.[8]

For researchers and drug development professionals, this compound represents an intriguing candidate for screening. The logical next step is to synthesize this compound and subject it to the standardized biological assays described herein, including kinase inhibition panels, broad-spectrum antiviral screening, and comprehensive cytotoxicity profiling. The resulting data will definitively place its performance within the broader landscape of picolinic acid derivatives and determine its potential as a next-generation therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
  • Yaqoob, S., Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • BenchChem. (2025).
  • Yaqoob, S., Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline.
  • Narayan, R., Sharma, M., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine.
  • Guillemin, G. J. (2009). The physiological action of picolinic Acid in the human brain.
  • EurekAlert!. (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. AAAS.
  • ChemScene. (n.d.). This compound. ChemScene.
  • PubChem. (n.d.). Picolinic acid.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metabolic reprogramming is a hallmark of cancer, providing the necessary building blocks for rapid cell proliferation and survival.[1] One of the key enzymes in this process is Fatty Acid Synthase (FASN), which catalyzes the de novo synthesis of palmitate, a crucial saturated fatty acid.[2] In most normal human tissues, FASN expression is low, as cells primarily rely on circulating fatty acids. However, many cancers, including those of the breast, prostate, colon, and lung, exhibit significant upregulation of FASN, correlating with increased aggressiveness and poor prognosis.[1] This selective overexpression makes FASN a compelling therapeutic target for oncology.[3]

This guide provides a comparative analysis of several key FASN inhibitors, including a representative alkoxy-substituted picolinic acid derivative, which shares a structural class with 6-(Cyclohexyloxy)picolinic acid. We will delve into their mechanisms of action, comparative potency, and the experimental protocols used to evaluate their efficacy. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts in targeting cancer metabolism.

The Central Role of FASN in Cancer Metabolism

FASN is a large, multi-domain enzyme that synthesizes palmitate from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent.[2][4] In cancer cells, the upregulation of FASN is not merely for energy storage but is critical for several processes that support tumorigenesis:

  • Membrane Biogenesis: Rapidly proliferating cancer cells require a constant supply of fatty acids for the synthesis of phospholipids, the primary components of cellular membranes.

  • Signaling Molecules: Palmitate and its derivatives can be modified to create signaling lipids that regulate various cellular processes, including cell growth and survival pathways.[5]

  • Protein Modification: The attachment of palmitate to proteins (palmitoylation) can alter their localization and function, impacting key signaling cascades.

Inhibition of FASN disrupts these processes, leading to an accumulation of the substrate malonyl-CoA, which can be toxic, and a depletion of downstream lipid products.[6] This dual effect can induce cell cycle arrest, apoptosis, and ultimately, inhibit tumor growth.[1][6]

FASN Catalytic Cycle and Inhibition Points

The FASN homodimer is a complex molecular machine with multiple catalytic domains. Understanding this process is key to appreciating the different mechanisms of the inhibitors discussed.

FASN_Cycle cluster_FASN FASN Domains Substrates Acetyl-CoA + Malonyl-CoA + NADPH FASN Fatty Acid Synthase (FASN) Substrates->FASN Enters Cycle Palmitate Palmitate (C16:0) FASN->Palmitate Product Release KS Ketoacyl Synthase (KS) KR Ketoacyl Reductase (KR) KS->KR Condensation & Elongation Steps TE Thioesterase (TE) KR->TE Final Reduction Cerulenin Cerulenin (Covalent) Cerulenin->KS TVB_2640 TVB-2640 (Reversible) TVB_2640->KR Orlistat Orlistat (Covalent) Orlistat->TE Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrates) B 2. Pre-incubate Enzyme + Inhibitor (15 min @ 37°C) A->B C 3. Initiate Reaction with Substrates (Acetyl-CoA, Malonyl-CoA, NADPH) B->C D 4. Kinetic Read (Absorbance @ 340nm) C->D E 5. Calculate Rate (ΔA340/min) & Determine IC50 D->E

Caption: Workflow for the NADPH consumption-based FASN activity assay.

Cell-Based Lipogenesis Assay

This assay measures the effect of an inhibitor on de novo fatty acid synthesis within living cancer cells. It typically uses a radiolabeled precursor, like [14C]-acetate, which is incorporated into newly synthesized lipids.

Causality: A reduction in the incorporation of the radiolabel into the lipid fraction of cells treated with an inhibitor provides direct evidence of target engagement in a cellular context, validating that the compound can cross the cell membrane and act on its intracellular target.

Protocol:

  • Cell Culture: Plate cancer cells known to overexpress FASN (e.g., HepG2, PC-3, SKBR3) in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the FASN inhibitor for a predetermined time (e.g., 24-48 hours). [7]3. Radiolabeling: Add [14C]-acetate to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized fatty acids.

  • Lipid Extraction:

    • Wash the cells with cold PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract total lipids using a solvent mixture like hexane:isopropanol (3:2).

  • Quantification: Measure the radioactivity in the lipid extracts using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Compare the results from inhibitor-treated cells to vehicle-treated controls to determine the extent of inhibition.

Cell Viability and Apoptosis Assays

Ultimately, a successful anti-cancer agent must kill cancer cells or halt their proliferation. Standard assays are used to measure these downstream effects of FASN inhibition.

Causality: While the lipogenesis assay confirms the mechanism, these assays confirm the desired therapeutic outcome. A potent FASN inhibitor should induce a dose-dependent decrease in cell viability and an increase in markers of apoptosis.

Protocols:

  • Cell Viability (CCK-8/MTT Assay): Treat cells with the inhibitor for 48-72 hours. Add CCK-8 or MTT reagent, which is converted into a colored formazan product by metabolically active cells. [7]The amount of formazan, measured by absorbance, is proportional to the number of viable cells.

  • Apoptosis (Flow Cytometry): Treat cells with the inhibitor, then stain with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker of late apoptosis/necrosis). Analyze the cell populations using a flow cytometer to quantify the percentage of apoptotic cells.

Conclusion and Future Directions

The selective upregulation of FASN in cancer cells presents a validated and promising therapeutic window. The journey from early, non-specific inhibitors like Cerulenin to highly selective, orally bioavailable compounds like TVB-2640 highlights significant progress in the field. [8]While compounds in the alkoxy-substituted picolinic acid class, such as this compound, represent an area of active investigation, their clinical potential will be determined by rigorous preclinical and clinical evaluation.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to FASN inhibition and exploring combination therapies that pair FASN inhibitors with other targeted agents or standard chemotherapies to overcome resistance and enhance antitumor efficacy. [1][8]The continued development of potent and selective FASN inhibitors remains a critical endeavor in the pursuit of new metabolic therapies for cancer.

References
  • Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • FASN Inhibitor TVB-2640. (2019). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • What FAS inhibitors are in clinical trials currently? (2025). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • Loomba, R., et al. (2021). TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial. Gastroenterology. Retrieved January 15, 2026, from [Link]

  • Falchook, G., et al. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. Critical Reviews in Oncology/Hematology. Retrieved January 15, 2026, from [Link]

  • Study of TVB-2640 in Subjects With Nonalcoholic Steatohepatitis (NASH). (n.d.). ClinicalTrials.gov. Retrieved January 15, 2026, from [Link]

  • Johansson, P., et al. (2008). Inhibition of the fungal fatty acid synthase type I multienzyme complex. Proceedings of the National Academy of Sciences. Retrieved January 15, 2026, from [Link]

  • Brenner, A. J., et al. (2022). Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma. Clinical Cancer Research. Retrieved January 15, 2026, from [Link]

  • Sagimet Biosciences Announces Positive Interim Phase 2b Clinical Trial Data with Denifanstat (TVB-2640). (2022). Sagimet Biosciences. Retrieved January 15, 2026, from [Link]

  • Vazquez-Martin, A., et al. (2022). Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology. Molecular Aspects of Medicine. Retrieved January 15, 2026, from [Link]

  • tvb-2640. (n.d.). My Cancer Genome. Retrieved January 15, 2026, from [Link]

  • Pizer, E. S., et al. (2000). Pharmacological Inhibition of Fatty Acid Synthase Activity Produces Both Cytostatic and Cytotoxic Effects Modulated by p53. Cancer Research. Retrieved January 15, 2026, from [Link]

  • Jones, S. F., et al. (2015). Abstract C175: FASN inhibition studies in preclinical tumor models identify biomarkers that align with in vitro and in vivo sensitivity to TVB-2640. Molecular Cancer Therapeutics. Retrieved January 15, 2026, from [Link]

  • Fatty acid synthase inhibitors: New directions for oncology. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Pizer, E. S., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences. Retrieved January 15, 2026, from [Link]

  • Jensen, T. I., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites. Retrieved January 15, 2026, from [Link]

  • Jones, S. F., & Infante, J. R. (2015). Fatty acid synthase as a potential therapeutic target in cancer. Future Oncology. Retrieved January 15, 2026, from [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (2020). Metabolites. Retrieved January 15, 2026, from [Link]

  • Grube, S., et al. (2012). Determination of Orlistat IC50 in the glioblastoma cell line LN229. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cheng, C., et al. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Journal of Visualized Experiments. Retrieved January 15, 2026, from [Link]

  • Cheng, C., et al. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Journal of Visualized Experiments. Retrieved January 15, 2026, from [Link]

  • Kridel, S. J., et al. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research. Retrieved January 15, 2026, from [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Benjamin, D., et al. (2013). Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. Bioinformation. Retrieved January 15, 2026, from [Link]

  • Liu, Y., et al. (2019). Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway. Annals of Hepatology. Retrieved January 15, 2026, from [Link]

  • Lupu, R., & Menendez, J. A. (2018). Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy. Expert Opinion on Investigational Drugs. Retrieved January 15, 2026, from [Link]

  • Bays, N., et al. (2009). Titration of fatty acid synthase (FAS) inhibitors using the scintillation proximity assay (SPA). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and antitumor activity of an inhibitor of fatty acid synthase. (2000). Proceedings of the National Academy of Sciences. Retrieved January 15, 2026, from [Link]

  • An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. (2016). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • What are the new molecules for FAS inhibitors? (2025). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. (2003). Bioorganic & Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]

  • Fatty acid synthase inhibitors. (2017). Google Patents.

Sources

Confirming the Inhibitory Activity of 6-(Cyclohexyloxy)picolinic Acid: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated inhibitor is both an art and a science. This guide provides a comprehensive framework for confirming the inhibitory activity of 6-(Cyclohexyloxy)picolinic acid, a compound of interest due to its structural relation to a class of known enzyme inhibitors. We will navigate the process of hypothesis generation, experimental validation, and comparative analysis, using a well-characterized inhibitor as our benchmark.

Introduction: The Picolinic Acid Scaffold and a Hypothesis-Driven Approach

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, known to interact with a variety of metalloenzymes.[1][2][3] These compounds have shown inhibitory activity against targets ranging from metallo-β-lactamases to botulinum neurotoxin.[1][2] Given this precedent, when presented with a novel derivative such as this compound, a logical first step is to hypothesize its potential targets based on its structural motifs.

The picolinic acid core is a known chelating agent for metal ions, a feature that is critical for the catalytic activity of many enzymes.[4][5] One such family of enzymes are the Jumonji C (JmjC) domain-containing histone demethylases, which are iron (II) and 2-oxoglutarate dependent oxygenases.[6] Within this family, the KDM5 subfamily (also known as JARID1) has emerged as a significant target in oncology due to its role in transcriptional regulation and drug resistance.[6][7] Several potent and selective inhibitors of KDM5 enzymes have been developed, some of which feature a picolinic acid-like scaffold.[8][9]

Therefore, we hypothesize that This compound is an inhibitor of the KDM5 family of histone demethylases. This guide will outline the experimental workflow to test this hypothesis, comparing its performance against the known, potent, and selective pan-KDM5 inhibitor, KDOAM-25.[6][9]

The Comparator: KDOAM-25, a Validated KDM5 Inhibitor

To rigorously assess the inhibitory potential of this compound, a well-characterized comparator is essential. KDOAM-25 is a potent, cell-permeable, and selective pan-inhibitor of the KDM5 family (KDM5A-D) with IC50 values in the nanomolar range.[9] It has been shown to increase global levels of H3K4me3 in cells and inhibit the proliferation of multiple myeloma cells.[6][9] Its established mechanism of action and selectivity profile make it an ideal benchmark for our investigation.

Experimental Workflow for Inhibitory Activity Confirmation

The following experimental workflow is designed to first screen for and then confirm the inhibitory activity of this compound against the KDM5 family of enzymes, both in vitro and in a cellular context.

experimental_workflow cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays biochemical_screening Primary Screening: Pan-KDM5 Assay (e.g., KDM5B) ic50_determination IC50 Determination: KDM5A, KDM5B, KDM5C, KDM5D biochemical_screening->ic50_determination If active selectivity_panel Selectivity Profiling: Other JmjC demethylases (e.g., KDM4C) Other enzyme classes ic50_determination->selectivity_panel target_engagement Target Engagement: Western Blot for H3K4me3 levels selectivity_panel->target_engagement cellular_potency Cellular Potency: Cell Proliferation Assay (e.g., MCF-7, MM1S) target_engagement->cellular_potency data_analysis Data Analysis & Comparison with KDOAM-25 cellular_potency->data_analysis start Start: Synthesize/Acquire This compound start->biochemical_screening conclusion Conclusion: Confirm/Refute Inhibitory Activity data_analysis->conclusion

Caption: Experimental workflow for confirming KDM5 inhibitory activity.

In Vitro Biochemical Assays

The initial step is to determine if this compound directly interacts with and inhibits the catalytic activity of KDM5 enzymes.

Protocol 1: In Vitro KDM5 Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, no-wash assay to measure the demethylation of a biotinylated histone H3 peptide by a recombinant KDM5 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against KDM5A, KDM5B, KDM5C, and KDM5D.

  • Materials:

    • Recombinant human KDM5A, KDM5B, KDM5C, KDM5D enzymes

    • Biotinylated H3K4me3 peptide substrate

    • AlphaLISA anti-H3K4me2 acceptor beads

    • Streptavidin-coated donor beads

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate, 100 µM 2-Oxoglutarate)

    • 384-well microplates

    • This compound and KDOAM-25 (serial dilutions)

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound and KDOAM-25) and a vehicle control (e.g., DMSO).

    • Add the recombinant KDM5 enzyme to the wells of the 384-well plate.

    • Add the test compound dilutions to the respective wells.

    • Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and 2-oxoglutarate.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the AlphaLISA acceptor beads and streptavidin donor beads.

    • Incubate in the dark to allow for bead proximity binding.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The AlphaLISA signal is inversely proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays

Once in vitro activity is confirmed, the next crucial step is to determine if the compound can penetrate the cell membrane and engage its target in a cellular environment.

Protocol 2: Western Blot for Histone H3 Lysine 4 Trimethylation (H3K4me3)

  • Objective: To assess the ability of this compound to increase cellular levels of H3K4me3, the direct substrate of KDM5 enzymes.

  • Materials:

    • Breast cancer cell line with known KDM5B overexpression (e.g., MCF-7).[6]

    • Cell culture medium and supplements.

    • This compound and KDOAM-25.

    • Lysis buffer, protease, and phosphatase inhibitors.

    • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound, KDOAM-25, or vehicle control for 24-48 hours.

    • Harvest the cells and prepare whole-cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for H3K4me3 and total H3. Normalize the H3K4me3 signal to the total H3 signal. Compare the normalized H3K4me3 levels in treated cells to the vehicle control.

Protocol 3: Cell Proliferation Assay

  • Objective: To determine the effect of this compound on the proliferation of cancer cells that are dependent on KDM5 activity.

  • Materials:

    • Multiple myeloma cell line (e.g., MM1S) or other KDM5-dependent cancer cell line.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of this compound and KDOAM-25.

    • Incubate for 5-7 days.[9]

    • Add the cell viability reagent and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundKDM5A IC50 (nM)KDM5B IC50 (nM)KDM5C IC50 (nM)KDM5D IC50 (nM)KDM4C IC50 (nM)MCF-7 H3K4me3 Increase (at 10 µM)MM1S GI50 (µM)
This compound TBDTBDTBDTBDTBDTBDTBD
KDOAM-25 (Reference) <100<100<100<100>10,000Significant~30[9]

TBD: To Be Determined by experimentation.

A successful outcome for our hypothesis would be if this compound demonstrates low nanomolar to micromolar IC50 values against the KDM5 isoforms, shows selectivity over other demethylases like KDM4C, leads to a dose-dependent increase in cellular H3K4me3 levels, and inhibits the proliferation of KDM5-dependent cancer cells.

KDM5 Signaling Pathway and Mechanism of Inhibition

The KDM5 family of enzymes are key epigenetic regulators that remove methyl groups from histone H3 at lysine 4 (H3K4me3/me2/me1), a mark generally associated with active gene transcription.[9] By inhibiting KDM5, compounds like this compound would be expected to increase global H3K4me3 levels, leading to alterations in gene expression that can impact cell proliferation and survival.

signaling_pathway cluster_0 Epigenetic Regulation cluster_1 Cellular Processes H3K4me3 H3K4me3 (Active Transcription Mark) H3K4me2 H3K4me2/me1 H3K4me3->H3K4me2 GeneExpression Altered Gene Expression H3K4me3->GeneExpression KDM5 KDM5 Enzymes (A, B, C, D) KDM5->H3K4me3 CellProliferation Cell Proliferation GeneExpression->CellProliferation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->KDM5 Inhibition

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This guide provides a robust, hypothesis-driven framework for the initial characterization of a novel compound, this compound. By following the outlined experimental workflow and comparing the results to a well-validated inhibitor like KDOAM-25, researchers can confidently confirm its inhibitory activity, determine its potency and selectivity, and validate its mechanism of action in a cellular context. This systematic approach is fundamental to the successful identification and development of new therapeutic agents.

References

  • A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives. Benchchem.
  • Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. PubMed Central.
  • Picolinic acid | C6H5NO2. PubChem.
  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed Central.
  • Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PubMed Central.
  • KDM5 Inhibitor, Degrader, Gene. MedchemExpress.com.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. National Institutes of Health.
  • CPI-455 | KDM5 Inhibitor. MedchemExpress.com.
  • Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. National Institutes of Health.
  • KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance. PubMed Central.
  • Picolinic acid. Wikipedia.
  • Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). PubMed.
  • Hammick reaction. Wikipedia.
  • Various reactions of compound 6 to afford the target compound series... ResearchGate.
  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. MDPI.
  • Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Wiley Online Library.
  • Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed.
  • The Physiological Action of Picolinic Acid in the Human Brain. PubMed Central.
  • Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds. PubMed.
  • Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. National Institutes of Health.
  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PubMed Central.
  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. PubMed.
  • Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives. PubMed.
  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca 2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. PubMed.

Sources

A Comparative Guide to the Cross-Reactivity of 6-Substituted Picolinic Acid Analogs as Synthetic Auxins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of 6-substituted picolinic acid analogs, a prominent class of synthetic auxin herbicides. We will explore the underlying molecular mechanisms, detail robust experimental protocols for assessing target selectivity, and present a framework for understanding structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel herbicides.

Introduction: The Quest for Selectivity in Auxin Herbicides

For over 75 years, synthetic auxin herbicides have been cornerstones of modern agriculture, valued for their efficacy in controlling broadleaf weeds.[1] Picolinic acid derivatives, such as picloram, clopyralid, and the newer arylpicolinates like halauxifen-methyl, represent a critical chemical class within this group.[2][3] Their herbicidal action stems from mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[4]

The central challenge in developing new auxin herbicides is achieving high target selectivity. An ideal herbicide must effectively control a wide spectrum of weeds while ensuring the safety of crops and minimizing off-target environmental effects.[5] This selectivity is governed by the compound's "cross-reactivity"—its differential interaction with the various auxin receptors within and across plant species. This guide focuses on analogs of the 6-substituted picolinic acid scaffold, using compounds like 6-(cyclohexyloxy)picolinic acid as a structural reference point to dissect the principles of selective herbicidal action.

The Molecular Target: The TIR1/AFB Auxin Co-Receptor System

The perception of auxin occurs via a sophisticated signaling pathway that is initiated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[4] These proteins act as substrate-binding components of an SCF E3 ubiquitin ligase complex (SCFTIR1/AFB).[4]

The mechanism proceeds as follows:

  • Auxin as a 'Molecular Glue' : Auxin binds to a pocket on the TIR1/AFB protein.[4]

  • Co-Receptor Complex Formation : This binding event stabilizes the interaction between the TIR1/AFB protein and a transcriptional co-repressor from the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) family.[6]

  • Ubiquitination and Degradation : The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[1]

  • Gene Expression : The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which then modulate the expression of auxin-responsive genes, leading to the physiological effects associated with auxin action.[4]

Crucially, plants possess a family of TIR1/AFB receptors (e.g., in Arabidopsis, TIR1 and AFB1-5). Different synthetic auxins exhibit varying binding affinities for these different receptor paralogs, which is a primary basis for their selective herbicidal activity.[1][7] For instance, the picolinate herbicide picloram shows a preference for the AFB5 receptor.[7] Understanding how structural changes in an analog, such as modifying the 6-position of the picolinic acid ring, alter this binding profile is key to rational herbicide design.

AuxinSignaling cluster_nucleus Cell Nucleus Auxin Auxin Analog (e.g., Picolinate) TIR1_AFB TIR1/AFB Receptor (SCF Complex Component) Auxin->TIR1_AFB Binds (Molecular Glue) p1 TIR1_AFB->p1 Aux_IAA Aux/IAA Repressor Aux_IAA->p1 Forms Ternary Complex p2 Aux_IAA->p2 ARF ARF Transcription Factor DNA Auxin Response Element (ARE) ARF->DNA Binds ARF->p2 Proteasome 26S Proteasome Proteasome->Aux_IAA Degrades Gene_Exp Auxin-Responsive Gene Expression DNA->Gene_Exp Activates p1->Proteasome Targets for Ubiquitination p2->DNA Represses p3

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach combining in vitro biophysical assays with in vivo whole-plant studies is essential for a comprehensive cross-reactivity assessment.

In Vitro Target Affinity: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying the binding kinetics between molecules in real-time.[8] It provides a direct measure of an analog's affinity for different TIR1/AFB receptors, which is the foundational data for any cross-reactivity study.

Causality Behind Experimental Design: The assay is designed to mimic the formation of the ternary co-receptor complex. Instead of immobilizing the small molecule auxin analog (which can be technically challenging and may obstruct its binding site), a biotinylated peptide fragment of an Aux/IAA protein (the "degron") is immobilized on a streptavidin-coated sensor chip.[1][6] Purified TIR1/AFB protein and the auxin analog are then co-injected. A binding signal is generated only when the auxin successfully "glues" the TIR1/AFB protein from the solution to the immobilized Aux/IAA peptide.[1] This approach directly and elegantly measures the formation of the biologically relevant complex.

Detailed Experimental Protocol: SPR-Based Co-Receptor Binding Assay

  • Protein Expression and Purification:

    • Express recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB5) and their partner SKP1 protein (e.g., AtASK1) in an appropriate system (e.g., insect cells).[6]

    • Purify the resulting TIR1/AFB-ASK1 protein complexes using affinity chromatography (e.g., His-Trap columns).[6]

    • Confirm protein purity and concentration via SDS-PAGE and A280 measurement.

  • Sensor Chip Preparation:

    • Use a streptavidin-coated SPR sensor chip (e.g., Biacore SA chip).

    • Synthesize or procure a biotinylated peptide corresponding to the degron motif of a representative Aux/IAA protein (e.g., AtIAA7).[1]

    • Immobilize the biotinylated Aux/IAA peptide onto the chip surface according to the manufacturer's instructions to achieve a stable baseline.

  • Binding Analysis:

    • Prepare a dilution series of the this compound analog and other comparators in a suitable running buffer (e.g., HBS-EP+).

    • For each concentration, create a co-injection solution containing a fixed concentration of the purified TIR1/AFB-ASK1 protein complex and the auxin analog.

    • Inject the solutions over the sensor chip surface at a constant flow rate.

    • Control Injections (Self-Validation):

      • Inject buffer only to establish a baseline and check for drift.

      • Inject the TIR1/AFB protein complex without any auxin analog to confirm that binding is auxin-dependent.

      • Inject the auxin analog alone to ensure it does not bind non-specifically to the immobilized peptide.

  • Data Acquisition and Analysis:

    • Record the sensorgrams, which plot the change in response units (RU) over time.

    • Measure the response at equilibrium for each analog concentration.

    • Fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (KD), a measure of binding affinity. Lower KD values indicate stronger binding.

    • Repeat the entire experiment using different purified TIR1/AFB paralogs (e.g., TIR1 vs. AFB5) to build the cross-reactivity profile.

SPR_Workflow Start Start PrepChip 1. Prepare Sensor Chip (Streptavidin-Coated) Start->PrepChip Immobilize 2. Immobilize Biotinylated Aux/IAA Degron Peptide PrepChip->Immobilize PrepareSamples 3. Prepare Analytes - TIR1/AFB Protein - Picolinate Analog Series Immobilize->PrepareSamples Inject 4. Co-Inject Analytes Over Chip Surface PrepareSamples->Inject Measure 5. Measure Binding (Change in Response Units) Inject->Measure Analyze 6. Data Analysis (Calculate KD) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for the SPR-based auxin co-receptor assay.

In Vivo and Whole-Plant Bioassays

While SPR provides precise data on target binding, whole-plant assays are crucial for confirming biological efficacy, as they integrate the contributions of compound uptake, transport, and metabolism.[1]

  • Root Growth Inhibition Assay: Typically performed on Arabidopsis thaliana seedlings grown on agar plates containing a concentration gradient of the test compound. The concentration required to inhibit root growth by 50% (IC50) is a sensitive measure of auxinic activity.[2]

  • Foliar Phytotoxicity Assay: Involves spraying the compound onto target weed species and desired crop species at various application rates.[2] Symptoms such as epinasty (twisting), chlorosis (yellowing), and necrosis are visually scored over time to determine herbicidal efficacy and crop safety.[9]

Comparative Cross-Reactivity and SAR

The primary goal of these studies is to establish a Structure-Activity Relationship (SAR) that links chemical modifications to changes in receptor selectivity and herbicidal performance. For 6-substituted picolinic acids, the nature of the group at the 6-position is a critical determinant of activity and selectivity.

While specific public data on this compound is limited, we can infer its likely behavior by comparing related structures from the literature, such as 6-aryl and 6-heterocyclic picolinates.[3][10][11]

Table 1: Hypothetical Cross-Reactivity Data for Picolinic Acid Analogs

Compound ID6-Position SubstituentAtTIR1 Binding (KD, nM)AtAFB5 Binding (KD, nM)Selectivity Ratio (TIR1/AFB5)A. thaliana Root IC50 (nM)Broadleaf Weed Control (at 150 g/ha)
PCA-1 -Cl (Picloram)150012012.595Excellent
PCA-2 -Phenyl800958.470Excellent
PCA-3 -Cyclohexyloxy (Hypothetical)9502503.8150Good
PCA-4 -Pyrazolyl650758.755Excellent

This table is illustrative. Actual values require experimental determination.

SAR Insights:

  • Aryl and Heterocyclic Groups: Introducing aryl or pyrazolyl groups at the 6-position often enhances binding affinity, particularly for the AFB5 receptor, compared to a simple chloro-substituent like in picloram.[2][3] This can lead to potent herbicidal activity.

  • Bulky Aliphatic Groups: A bulky, non-aromatic group like a cyclohexyloxy moiety (PCA-3) might offer a different steric and electronic profile. It could potentially alter the binding orientation within the receptor pocket, possibly reducing the preference for AFB5 over TIR1 (lower selectivity ratio) and resulting in slightly lower overall whole-plant activity (higher IC50). This modulation, however, could be exploited to fine-tune the weed control spectrum and improve safety in certain crops.

SAR_Logic Core Picolinic Acid Core Mod1 6-Aryl Group (e.g., -Phenyl) Core->Mod1 Mod2 6-Cyclohexyloxy (Bulky/Aliphatic) Core->Mod2 Mod3 6-Heterocycle (e.g., -Pyrazolyl) Core->Mod3 Outcome1 Strong AFB5 Affinity Mod1->Outcome1 Outcome2 Potent Broadleaf Activity Mod1->Outcome2 Outcome3 Balanced TIR1/AFB5 Affinity Mod2->Outcome3 Outcome5 Enhanced AFB5 Selectivity Mod3->Outcome5 Outcome4 Altered Weed Spectrum Outcome3->Outcome4 Outcome5->Outcome2

Caption: Structure-Activity Relationship (SAR) logic for 6-substituted picolinates.

Environmental and Non-Target Cross-Reactivity

A comprehensive analysis must extend beyond the intended plant targets. Off-target movement via spray drift or runoff can impact sensitive non-target crops and native flora.[5][9] Furthermore, while herbicides are designed to target plant-specific pathways, potential effects on non-target organisms like invertebrates must be considered.[12] While the primary mode of action is not present in animals, high concentrations or specific formulations could have unintended ecological consequences.[12] Therefore, cross-reactivity studies should ideally be supplemented with ecotoxicological data to build a complete safety and selectivity profile.

Conclusion

The cross-reactivity profile of a 6-substituted picolinic acid analog is a complex function of its differential binding to TIR1/AFB receptor family members. This profile dictates the compound's ultimate utility as a selective herbicide. By combining precise in vitro binding assays like SPR with whole-plant bioassays, researchers can establish clear structure-activity relationships. Modifying the 6-position substituent—whether with aryl, heterocyclic, or aliphatic groups like cyclohexyloxy—provides a powerful strategy to modulate receptor affinity and selectivity. This rational, data-driven approach is indispensable for designing the next generation of effective, safe, and environmentally responsible auxin herbicides.

References

  • Busi, R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]

  • Paque, S., & Weijers, D. (2016). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 67(16), 4763-4782. [Link]

  • Quareshy, M., et al. (2017). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 1497, 159-191. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Available via ResearchGate. [https://www.researchgate.net/publication/270287114_Assaying_Auxin_Receptor_Activity_Using_SPR_Assays_with_F-Box_Proteins_and_AuxIAA_Degrons]([Link]_ Proteins_and_AuxIAA_Degrons)

  • UT Institute of Agriculture. (n.d.). Preventing Off-target Herbicide Problems in Tobacco Fields. UT Extension Publications. [Link]

  • Israel, T. D., & Rhodes, G. N. Jr. (n.d.). Diagnosing Suspected Off-target Herbicide Damage to Tobacco. UT Extension Publications. [Link]

  • Albanese, D. (2019). Negative Effects of Common Herbicides on Non-target Invertebrates. Electronic Theses and Dissertations. Georgia Southern University. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2004). Public Release Summary on Evaluation of the new active PICOLINAFEN. [Link]

  • Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 723-733. [Link]

  • California Invasive Plant Council. (n.d.). Minimizing non-target effects of herbicide use. Cal-IPC. [Link]

  • Miller, L. M., et al. (2019). Structure-activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Supporting Information. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • Feng, T., et al. (2023). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. ResearchGate. [Link]

  • Chen, K., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]

Sources

Efficacy Analysis of 6-(Cyclohexyloxy)picolinic acid in Comparison to Known KDM5 Inhibitors: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: January 2026

To our valued community of researchers, scientists, and drug development professionals,

As a trusted partner in advancing scientific discovery, we are committed to providing comprehensive and accurate technical guidance. In this communication, we address the topic of comparing the efficacy of the novel compound 6-(Cyclohexyloxy)picolinic acid against well-established inhibitors of the KDM5 family of histone demethylases.

Following an extensive review of the current scientific literature and available databases, we must report that there is no publicly available scientific data to characterize this compound as an inhibitor of KDM5 enzymes or to detail its biological efficacy for any specific target. Our comprehensive searches for its mechanism of action, target protein, and any efficacy studies have yielded no relevant results. Furthermore, investigations into the structure-activity relationships of its structural analogs have not provided a clear rationale for its potential activity as a KDM5 inhibitor.

The KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression through the demethylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[1] The dysregulation of KDM5 activity has been implicated in various diseases, most notably in cancer, making them a significant target for therapeutic intervention.[2][3]

In contrast to the lack of information on this compound, a substantial body of research exists for several known KDM5 inhibitors. These compounds have been rigorously characterized, and their mechanisms of action and efficacy have been documented in numerous publications. Two prominent examples include:

  • CPI-455: A potent and specific pan-inhibitor of the KDM5 family.[2] It has been shown to increase global levels of H3K4 trimethylation (H3K4me3) and reduce the survival of drug-tolerant cancer cells.[2]

  • GSK-J4: A cell-permeable prodrug of GSK-J1, which is a potent inhibitor of the KDM6 subfamily of H3K27 demethylases, but has also been reported to inhibit the KDM5 family.

The evaluation of a novel compound's efficacy necessitates a direct comparison with established agents under standardized experimental conditions. This would typically involve a series of biochemical and cell-based assays to determine key parameters such as:

  • In vitro inhibitory activity (IC50): To measure the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

  • Cellular target engagement: To confirm that the compound interacts with the intended target within a cellular context.

  • Modulation of histone methylation: To assess the inhibitor's effect on the levels of H3K4 methylation.

  • Anti-proliferative effects: To determine the inhibitor's impact on the growth of cancer cell lines.

Without any foundational data on the biological activity of this compound, it is not possible to construct a meaningful and scientifically valid comparison guide as originally intended. The core principles of scientific integrity and evidence-based analysis prevent us from speculating on the potential efficacy of this compound in the absence of experimental support.

We remain dedicated to providing our audience with the most current and reliable scientific information. Should data regarding the biological targets and efficacy of this compound become available in the future, we will revisit this topic and provide a comprehensive analysis.

References

[3] Labis, G., et al. (2019). Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. International Journal of Molecular Sciences, 20(23), 5986. [Link]

[4] Tumber, A., et al. (2017). Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. Cell Chemical Biology, 24(3), 371-380. [Link]

[2] Vinogradova, M., et al. (2016). An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nature Chemical Biology, 12(7), 531-538. [Link]

[5] Tumber, A., et al. (2017). Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. Cell Chemical Biology, 24(3), 371-380. [Link]

[6] Gehling, V. S., et al. (2016). Identification of Potent, Selective KDM5 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4350-4354. [Link]

[7] Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. iScience, 26(8), 107279. [Link]

[8] Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

[9] Galy, A. M., et al. (1996). Synthesis and biological evaluation of 6-(9-hydroxy-5-methyl (and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazol-1-yl)picolinic amides as new olivacine derivatives. Chemical & Pharmaceutical Bulletin, 44(11), 2169-2172. [Link]

[10] Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]

[11] Al-Aamri, K. M., et al. (2023). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2020. [Link]

[12] Pérez-García, M., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(22), 16491. [Link]

[13] Chen, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8104. [Link]

[14] Keri, R. S., et al. (2015). Structure – Activity Relationships of PDE5 Inhibitors. Current Medicinal Chemistry, 22(19), 2333-2348. [Link]

[15] Chen, X., et al. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 17(9), 10651-10666. [Link]

[16] Aboutorabzadeh, S. M., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 14(6), 522-532. [Link]

[17] Shaik, A. B., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Scientific Reports, 13(1), 10450. [Link]

Sources

The Reproducibility of Experiments Using 6-(Cyclohexyloxy)picolinic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of 6-(Cyclohexyloxy)picolinic acid, a potential modulator of the Hypoxia-Inducible Factor (HIF) pathway, with established alternatives. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip scientists with the necessary tools to conduct robust and reproducible experiments in the pursuit of novel therapeutics.

Introduction: The Promise of Picolinic Acid Derivatives in Cellular Hypoxia

Picolinic acid and its derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including enzyme inhibition.[1][2] A particularly promising application lies in their ability to inhibit HIF prolyl-hydroxylases (PHDs), enzymes that play a critical role in the cellular response to oxygen levels.[3][4] By inhibiting PHDs, these compounds can stabilize HIF-α, a transcription factor that upregulates genes involved in erythropoiesis, angiogenesis, and cell metabolism. This mechanism forms the basis for novel treatments for conditions such as renal anemia.[4][5]

This compound, with its distinct cyclohexyloxy moiety, represents a rationally designed analogue within this class. The lipophilic nature of the cyclohexyl group is anticipated to influence cell permeability and interaction with the hydrophobic pockets of the PHD active site, potentially offering a unique efficacy and selectivity profile compared to existing PHD inhibitors.

Comparative Analysis: Performance Against Established HIF Prolyl-Hydroxylase Inhibitors

To contextualize the potential of this compound, a direct comparison with clinically relevant PHD inhibitors such as Roxadustat, Daprodustat, and Vadadustat is essential. The following data, presented for illustrative purposes, is based on established structure-activity relationships for this class of molecules and provides a framework for evaluating novel compounds.[3][6]

Table 1: Comparative In Vitro Potency (IC50, nM) Against Human PHD Isoforms

CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Roxadustat765998
Daprodustat3.522.25.5
Vadadustat15.411.87.6
This compound (Hypothetical) 25 15 18

Table 2: Comparative Cellular Activity - HIF-1α Stabilization (EC50, µM) in HEK293 Cells

CompoundEC₅₀ (µM)
Roxadustat5.1
Daprodustat0.8
Vadadustat2.3
This compound (Hypothetical) 3.5

The hypothetical data suggests that this compound may exhibit potent, non-isoform-selective inhibition of PHDs, leading to robust stabilization of HIF-1α in cellular models. The subsequent sections detail the experimental protocols required to generate and validate such comparative data.

The HIF Prolyl-Hydroxylase Signaling Pathway

The mechanism of action of this compound and its comparators is centered on the inhibition of PHD enzymes, preventing the degradation of HIF-1α and allowing its translocation to the nucleus to activate target gene transcription.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition O2 Oxygen (O₂) PHD_active Active PHD O2->PHD_active Activates HIF HIF-1α PHD_active->HIF Hydroxylates HIF->PHD_active Substrate VHL VHL HIF->VHL Binds to hydroxylated HIF-1α Proteasome Proteasome VHL->Proteasome Targets for degradation Degradation Degradation Proteasome->Degradation Inhibitor This compound PHD_inhibited Inhibited PHD Inhibitor->PHD_inhibited Inhibits HIF_stable Stable HIF-1α Nucleus Nucleus HIF_stable->Nucleus Translocates to HRE Hypoxia Response Elements (HRE) HIF_stable->HRE Binds to Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental Protocols for Reproducible Results

To ensure the reproducibility of experiments with this compound and its alternatives, the following detailed protocols are provided.

In Vitro PHD2 Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the test compound on the target enzyme.

PHD2_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - α-ketoglutarate, Fe(II), Ascorbate - Test Compound Dilutions start->reagents incubation Incubate at 37°C reagents->incubation detection Detect Product Formation (e.g., TR-FRET) incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ detection->analysis end End analysis->end

Caption: Workflow for the in vitro PHD2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM KCl, 0.01% Tween-20).

    • Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of recombinant human PHD2 enzyme.

    • Prepare a solution of a biotinylated HIF-1α peptide substrate.

    • Prepare a solution of co-factors: α-ketoglutarate, ferrous sulfate, and sodium ascorbate.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the PHD2 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the HIF-1α peptide and co-factors.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

  • Detection and Analysis:

    • Add a detection reagent mixture (e.g., europium-labeled anti-hydroxylation antibody and streptavidin-allophycocyanin for TR-FRET).

    • Incubate at room temperature to allow for detection reagent binding.

    • Read the plate on a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This cell-based assay validates the in vitro findings by measuring the accumulation of HIF-1α in response to the test compound.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 or Hep3B) to approximately 80% confluency.

    • Treat the cells with serial dilutions of this compound or control compounds for a specified duration (e.g., 4-6 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the HIF-1α signal to the loading control.

    • Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value.

Trustworthiness and Reproducibility: A Self-Validating System

To ensure the trustworthiness of the experimental outcomes, a self-validating system should be inherent in the experimental design. This includes:

  • Orthogonal Assays: Employing both biochemical (in vitro) and cell-based assays provides complementary data. A compound that is potent in the enzyme assay should also demonstrate activity in the cellular assay.

  • Positive and Negative Controls: The inclusion of well-characterized inhibitors (positive controls) and vehicle-only controls (negative controls) in every experiment is crucial for validating assay performance.

  • Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of potency (IC50/EC50) and can reveal potential off-target effects at higher concentrations.

  • Statistical Analysis: Performing multiple independent experiments and applying appropriate statistical analysis is essential to confirm the significance of the observed effects.

By adhering to these principles and detailed protocols, researchers can confidently evaluate the performance of this compound and contribute to the generation of reproducible and high-quality scientific data.

References

  • PubMed. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Available from: [Link].

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link].

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link].

  • PubMed Central. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Available from: [Link].

  • EurekAlert!. Study unveils picolinic acid's broad-spectrum antiviral abilities. Available from: [Link].

  • Google Patents. WO 03/011853 A1.
  • Google Patents. (12) United States Patent.
  • PubMed. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism. Available from: [Link].

  • Wikipedia. HIF prolyl-hydroxylase inhibitor. Available from: [Link].

  • ResearchGate. Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Available from: [Link].

  • RSC Publishing. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available from: [Link].

  • Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • MDPI. Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. Available from: [Link].

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2015/0246139 A1.
  • PubMed Central. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Available from: [Link].

Sources

A Structural Comparison of 6-(Cyclohexyloxy)picolinic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive structural and functional comparison of 6-(cyclohexyloxy)picolinic acid and its analogous 6-alkoxypicolinic acid derivatives. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this class of compounds. We will delve into their synthesis, comparative biological activities, and the underlying principles that govern their efficacy, supported by illustrative experimental data and detailed protocols.

Introduction: The Picolinic Acid Scaffold and the Significance of 6-Position Substitution

Picolinic acid, a pyridine-2-carboxylic acid, is a naturally occurring metabolite of tryptophan with a diverse range of biological activities, including immunomodulatory and antiviral effects.[1][2] Its ability to chelate metal ions is a key feature contributing to its biological functions. The picolinic acid scaffold has served as a versatile template in medicinal chemistry for the development of various therapeutic agents.[3]

Substitution at the 6-position of the picolinic acid ring offers a strategic avenue for modulating the molecule's physicochemical properties and biological activity. The introduction of an alkoxy group at this position, in particular, can significantly impact lipophilicity, which in turn influences cell permeability, target engagement, and overall potency.[4] This guide focuses on the structural comparison of a series of 6-alkoxypicolinic acids, with a special emphasis on this compound, to elucidate the role of the alkoxy substituent in defining the biological profile of these compounds.

Structural Comparison of 6-Alkoxypicolinic Acid Analogs

The core structure of the compounds discussed in this guide is 6-alkoxypicolinic acid. The primary point of variation is the nature of the alkyl group in the alkoxy chain at the 6-position. This seemingly subtle modification can lead to significant differences in the molecule's three-dimensional shape, electronic distribution, and lipophilicity.

Below is a DOT language script to generate a diagram illustrating the structural relationship between picolinic acid and its 6-alkoxy derivatives.

G Picolinic_Acid Picolinic Acid 6_Hydroxy 6-Hydroxypicolinic Acid Picolinic_Acid->6_Hydroxy Hydroxylation 6_Alkoxy 6-Alkoxypicolinic Acid (General Structure) 6_Hydroxy->6_Alkoxy Alkylation Methoxy 6-Methoxypicolinic Acid 6_Alkoxy->Methoxy Ethoxy 6-Ethoxypicolinic Acid 6_Alkoxy->Ethoxy Isopropoxy 6-Isopropoxypicolinic Acid 6_Alkoxy->Isopropoxy Cyclohexyloxy This compound 6_Alkoxy->Cyclohexyloxy

Caption: Structural relationship of 6-alkoxypicolinic acid analogs.

Comparative Biological Activity: An Illustrative Analysis

It is crucial to note that the following data is illustrative and intended to demonstrate expected trends based on physicochemical properties. Actual experimental values may vary.

CompoundR GroupLogP (Calculated)Illustrative IC50 (µM) vs. Metallo-β-lactamaseIllustrative MIC (µg/mL) vs. Gram-Negative Bacteria
1 -H (Picolinic Acid)0.79>100>128
2 -CH₃ (Methoxy)1.235064
3 -CH₂CH₃ (Ethoxy)1.673532
4 -CH(CH₃)₂ (Isopropoxy)2.022016
5 -Cyclohexyl3.5154

The trend suggested in this table aligns with the principle that increasing the lipophilicity of the 6-alkoxy substituent enhances the inhibitory activity. The larger, more lipophilic cyclohexyl group in this compound is expected to provide more extensive hydrophobic interactions with the target enzyme's binding pocket, leading to a lower IC50 value.[4] This increased lipophilicity can also facilitate better penetration through the bacterial cell wall, resulting in a lower Minimum Inhibitory Concentration (MIC).

Experimental Protocols

To facilitate further research and validation of the structure-activity relationships discussed, we provide detailed protocols for the synthesis of 6-alkoxypicolinic acids and for the evaluation of their biological activity.

Synthesis of 6-Alkoxypicolinic Acids

The synthesis of 6-alkoxypicolinic acids can be achieved through a two-step process starting from 2-bromo-6-hydroxypyridine. The first step involves the carboxylation of the pyridine ring, followed by etherification of the hydroxyl group.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Williamson Ether Synthesis A 2-Bromo-6-hydroxypyridine B 6-Hydroxypicolinic Acid A->B 1. i-PrMgCl, THF 2. n-BuLi 3. CO2 C 6-Hydroxypicolinic Acid D 6-Alkoxypicolinic Acid C->D NaH, R-X (Alkyl Halide)

Caption: Synthetic workflow for 6-alkoxypicolinic acids.

Step 1: Synthesis of 6-Hydroxypicolinic Acid [7][8]

  • To a solution of 2-bromo-6-hydroxypyridine (1.0 eq) in dry tetrahydrofuran (THF) at 0°C, add a solution of isopropylmagnesium chloride (1.0 eq) in THF dropwise.

  • Stir the solution at 0°C for 10 minutes.

  • Add a solution of n-butyllithium (2.0 eq) in hexanes dropwise, maintaining the temperature below -15°C.

  • Stir the resulting mixture at -20°C for 30 minutes.

  • Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 6-hydroxypicolinic acid.

Step 2: Synthesis of 6-Alkoxypicolinic Acids (General Procedure)

  • To a suspension of sodium hydride (1.2 eq) in dry dimethylformamide (DMF), add 6-hydroxypicolinic acid (1.0 eq) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (e.g., cyclohexyl bromide for this compound) (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and acidify with HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkoxypicolinic acid.

Biological Evaluation Protocols

Protocol 1: Metallo-β-Lactamase Inhibition Assay [9]

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of a metallo-β-lactamase by 50% (IC50).

  • Reagents and Materials:

    • Purified metallo-β-lactamase (e.g., NDM-1)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 50 µM ZnCl₂)

    • Substrate (e.g., 100 µM CENTA or nitrocefin)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 5 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 45 µL of the substrate solution to each well.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) for 10 minutes.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination [10]

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Reagents and Materials:

    • Bacterial strain (e.g., E. coli expressing a metallo-β-lactamase)

    • Mueller-Hinton broth (MHB)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: Cytotoxicity Assay (MTT Assay) [9][11]

This assay assesses the effect of the compounds on the viability of mammalian cells.

  • Reagents and Materials:

    • Mammalian cell line (e.g., HEK293)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds (dissolved in DMSO)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Structure-Activity Relationship (SAR) Discussion

The illustrative data presented in the comparative table highlights a clear trend: increasing the size and lipophilicity of the 6-alkoxy substituent leads to enhanced biological activity. This can be rationalized by considering the following factors:

  • Hydrophobic Interactions: Larger, more lipophilic groups like the cyclohexyl moiety can engage in more extensive van der Waals and hydrophobic interactions with nonpolar residues within the enzyme's active site. This enhanced binding affinity translates to a lower IC50 value.[4]

  • Membrane Permeability: Increased lipophilicity can facilitate the passage of the compound across the bacterial cell membrane, leading to higher intracellular concentrations and, consequently, a lower MIC.

  • Conformational Rigidity: The cyclohexyl group is more conformationally restricted than a linear alkyl chain. This pre-organization can reduce the entropic penalty upon binding to the target, contributing to a more favorable binding free energy.

It is important to consider that while lipophilicity is a key driver of activity, an optimal range often exists. Excessively lipophilic compounds may exhibit poor solubility, increased non-specific binding, and potential toxicity. Therefore, a balance between lipophilicity and other physicochemical properties is crucial for developing a successful drug candidate.

Conclusion

This guide has provided a framework for understanding the structural and functional relationships of this compound and its analogs. The substitution at the 6-position of the picolinic acid scaffold with various alkoxy groups presents a promising strategy for modulating biological activity. The bulky and lipophilic cyclohexyloxy group, in particular, is predicted to confer potent inhibitory activity due to enhanced hydrophobic interactions and favorable binding energetics.

The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds, enabling the generation of robust data to validate the SAR principles discussed. Further exploration of a wider range of alkoxy substituents and detailed mechanistic studies will be instrumental in optimizing this promising class of molecules for various therapeutic applications.

References

  • MTT Assay protocol. Protocols.io. Available at: [Link].
  • Antimicrobial activity some transition metal picolinates. Sci-Hub. Available at: [Link].
  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed. Available at: [Link].
  • Synthesis and Evaluation of Anticancer Activity of 6-pyrazolinylcoumarin Derivatives. PubMed. Available at: [Link].
  • (PDF) Antimicrobial activity of Picolinic acid. ResearchGate. Available at: [Link].
  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. PMC. Available at: [Link].
  • QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. PubMed. Available at: [Link].
  • Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition*. PubMed. Available at: [Link].
  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine. Available at: [Link]00266-9).
  • Bioisostere. Wikipedia. Available at: [Link].
  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC. Available at: [Link].
  • The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands. PMC. Available at: [Link].
  • Mechanistic Investigations of Metallo‐β‐lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition. NIH. Available at: [Link].
  • (PDF) Antimicrobial activity some transition metal picolinates. ResearchGate. Available at: [Link].
  • Bioisosteres of Common Functional Groups. Available at: [Link].
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link].
  • Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin. PMC. Available at: [Link].
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link].
  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. eScholarship.org. Available at: [Link].
  • Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. Available at: [Link].
  • Study unveils picolinic acid's broad-spectrum antiviral abilities. EurekAlert!. Available at: [Link].
  • Picolinic acid | C6H5NO2 | CID 1018. PubChem. Available at: [Link].
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link].
  • Bioisosterism. Drug Design Org. Available at: [Link].
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link].
  • What is the role of bioisosterism in drug design?. Patsnap Synapse. Available at: [Link].
  • Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. PubMed. Available at: [Link].

Sources

A Comparative Guide to the In Vivo and In Vitro Efficacy of 6-(Cyclohexyloxy)picolinic Acid and Related Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Picolinic Acid, a Versatile Scaffold for Drug Discovery

Picolinic acid, a metabolite of the amino acid tryptophan, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have been explored for their potential as antiviral, anticancer, and immunomodulatory agents.[2][3][4] The core structure of picolinic acid, a pyridine ring with a carboxylic acid at the 2-position, allows for diverse chemical modifications, leading to compounds with tailored therapeutic properties. This guide provides a comparative analysis of the known in vivo and in vitro efficacy of picolinic acid and its derivatives, with a forward-looking perspective on the potential of 6-(Cyclohexyloxy)picolinic acid. While direct experimental data for this compound is not yet prevalent in the public domain, by examining the structure-activity relationships of related compounds, we can infer its likely biological activities and propose a robust framework for its preclinical evaluation.

The Antiviral Potential of Picolinic Acid: A Focus on Enveloped Viruses

Recent groundbreaking research has highlighted the broad-spectrum antiviral activity of picolinic acid, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus.[3][5][6] This activity is primarily attributed to its ability to inhibit viral entry into host cells.

Mechanism of Action: Disrupting the Viral Envelope and Host Cell Fusion

In vitro studies have demonstrated that picolinic acid compromises the integrity of the viral membrane and interferes with the fusion between the viral envelope and the host cell membrane.[3][7] This mechanism effectively blocks the initial and critical step of infection for a wide range of enveloped viruses. Time-of-addition assays have confirmed that the antiviral effect is most potent when the compound is present before or during viral infection, indicating that it targets the entry stage.[3]

In Vivo Efficacy in Preclinical Models

The promising in vitro results have been successfully translated into preclinical animal models. In studies involving mice and Syrian golden hamsters, picolinic acid has demonstrated significant antiviral efficacy against both influenza A virus and SARS-CoV-2, respectively.[3] Treatment with picolinic acid led to a reduction in viral load and protection from disease-associated weight loss.[3]

Anticancer and Immunomodulatory Properties of Picolinic Acid Derivatives

Beyond its antiviral effects, the picolinic acid scaffold has been a fertile ground for the development of novel anticancer and immunomodulatory agents.

Targeting Cancer Cell Proliferation and Survival

Several derivatives of picolinic acid have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2][8] One study reported that a novel derivative induced apoptosis in human non-small cell lung cancer cells (A549) by triggering endoplasmic reticulum (ER) stress.[2] This was evidenced by the activation of caspases 3, 4, and 9, and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key marker of the ER stress response.[2]

Modulating the Immune Response

Picolinic acid and its derivatives have also been shown to possess immunomodulatory properties.[9][10][11] These compounds can influence the production of cytokines and the activity of immune cells, suggesting their potential application in inflammatory and autoimmune diseases. The ability of certain phytochemicals to modulate signaling pathways like NF-κB is a key aspect of their immunomodulatory effects.[9]

This compound: A Novel Derivative with Untapped Potential

The introduction of a cyclohexyloxy group at the 6-position of the picolinic acid ring is a strategic modification that can significantly influence its physicochemical and biological properties. The bulky and lipophilic cyclohexyl group can enhance membrane permeability and potentially alter the compound's interaction with biological targets.

Hypothesized Advantages:

  • Enhanced Lipophilicity: The cyclohexyloxy moiety is expected to increase the lipophilicity of the molecule, which could lead to improved oral bioavailability and better penetration into tissues.

  • Modified Target Binding: The substitution at the 6-position may alter the binding affinity and selectivity of the compound for its molecular targets, potentially leading to enhanced potency or a novel mechanism of action.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to ester or amide bonds, which could result in a longer half-life in vivo.

Proposed Experimental Workflow for Evaluating this compound

To systematically evaluate the in vitro and in vivo efficacy of this compound, a phased experimental approach is recommended.

Phase 1: In Vitro Characterization

This initial phase will focus on assessing the fundamental biological activities of the compound in cell-based assays.

Experimental Protocols:

  • Cytotoxicity Assays:

    • Objective: To determine the concentration range at which the compound is non-toxic to various cell lines.

    • Method: Utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a panel of cell lines, including relevant cancer cell lines (e.g., A549 for lung cancer) and normal cell lines (e.g., MCF10A for non-tumorigenic breast epithelial cells).[2]

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values to establish the therapeutic window.

  • Antiviral Assays:

    • Objective: To evaluate the antiviral activity against a panel of enveloped viruses.

    • Methods:

      • Plaque Reduction Assay: To quantify the reduction in viral plaques in the presence of the compound.

      • Viral Entry Assay: Employ pseudotyped viruses expressing the envelope proteins of interest (e.g., SARS-CoV-2 Spike) to specifically assess the inhibition of viral entry.[3]

      • Time-of-Addition Assay: To pinpoint the stage of the viral life cycle targeted by the compound.[3]

  • Mechanism of Action Studies (Anticancer):

    • Objective: To elucidate the molecular mechanisms underlying any observed anticancer activity.

    • Methods:

      • Apoptosis Assays: Use techniques like DAPI staining for nuclear fragmentation and flow cytometry for Annexin V/Propidium Iodide staining.[2]

      • Western Blotting: To probe for the activation of key apoptotic and stress-response proteins (e.g., caspases, PARP, p-eIF2α).[2]

Phase 2: In Vivo Efficacy and Pharmacokinetics

Following promising in vitro results, the investigation will move to preclinical animal models.

Experimental Protocols:

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Method: Administer the compound to rodents (e.g., mice or rats) via different routes (e.g., oral, intravenous) and collect plasma samples at various time points for LC-MS/MS analysis.

  • In Vivo Efficacy Models:

    • Antiviral Efficacy:

      • Model: Use established animal models of viral infection, such as BALB/c mice for influenza A virus or Syrian golden hamsters for SARS-CoV-2.[3]

      • Endpoints: Monitor body weight, survival rates, and viral titers in relevant tissues (e.g., lungs).

    • Anticancer Efficacy:

      • Model: Employ xenograft models where human cancer cells are implanted into immunocompromised mice.

      • Endpoints: Measure tumor volume and weight over time.

Data Presentation

Table 1: Comparative In Vitro Antiviral Activity of Picolinic Acid

VirusCell LineAssayIC50 / EC50Reference
Influenza A Virus (PR8)A549Viral Titer~1.5 mM[3]
SARS-CoV-2Vero E6Viral RNA~0.5 mM[3]
Herpes Simplex VirusVeroPlaque AssayData not specified[3]
FlavivirusesVariousVariousData not specified[3]

Table 2: In Vitro Cytotoxicity of a Picolinic Acid Derivative (Compound 5)

Cell LineCell TypeIC50 (µM)Reference
A549Human Lung Cancer99.93[2]
MCF-7Human Breast Cancer> 50 µg/mL[2]
MCF10ANon-tumorigenic Breast> 50 µg/mL[2]

Visualizing the Mechanisms

To better understand the proposed mechanisms of action, the following diagrams illustrate the key pathways.

Antiviral_Mechanism cluster_virus Enveloped Virus cluster_host Host Cell Virus Virus Host_Cell_Membrane Host Cell Membrane Virus->Host_Cell_Membrane Attachment & Entry Endosome Endosome Host_Cell_Membrane->Endosome Endocytosis Viral_Replication Viral Replication Endosome->Viral_Replication Viral Genome Release Picolinic_Acid Picolinic Acid Picolinic_Acid->Virus Disrupts Viral Envelope Integrity Picolinic_Acid->Endosome Inhibits Membrane Fusion

Caption: Proposed antiviral mechanism of picolinic acid.

Anticancer_Mechanism Picolinic_Acid_Derivative Picolinic Acid Derivative ER_Stress Endoplasmic Reticulum (ER) Stress Picolinic_Acid_Derivative->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR eIF2a_Phosphorylation p-eIF2α UPR->eIF2a_Phosphorylation Caspase_Activation Caspase-9, -4, -3 Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed anticancer mechanism of a picolinic acid derivative.

Conclusion and Future Directions

While direct efficacy data for this compound is currently unavailable, the extensive research on the parent picolinic acid and its derivatives provides a strong foundation for its investigation as a potential therapeutic agent. The addition of the cyclohexyloxy group is a rational design strategy to enhance its drug-like properties. The proposed experimental workflow offers a comprehensive and logical path for elucidating its in vitro and in vivo efficacy, mechanism of action, and preclinical potential. Further research into this and other novel picolinate derivatives is warranted and holds the promise of delivering new treatments for a range of diseases.

References

  • Abbas AH, Razzak Mahmood AA, Tahtamouni LH, Al-Mazaydeh ZA, Rammaha MS, Alsoubani F, Al-bayati RI (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia 68(3): 679–692. [Link]

  • Narayan R, Sharma M, Yadav R, et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine 4(8): 101127. [Link]

  • Paruszewski R, Strupińska M, Rostafińska-Suchar G, Stables JP (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters 12(7): 701-704. [Link]

  • News-Medical.Net (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • EurekAlert! (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. [Link]

  • Zeidan et al. (2019). Picolinic acid derivatives exhibited considerable antitumor and anti-angiogenic effects. (As cited in Abbas et al., 2021).
  • Cockhill J, Jhamandas K, Beninger R (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research 599(1): 1-8.
  • Rana, A., & Sharma, E. (2019). Immunomodulatory effects of a concoction of natural bioactive compounds—Mechanistic insights. Journal of food biochemistry, 43(10), e12999. [Link]

  • Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2016). Immunomodulatory activity of oenothein B isolated from Epilobium angustifolium. Journal of immunology (Baltimore, Md. : 1950), 197(3), 934–944. [Link]

  • Lorincz, R., Schirrmacher-Memmel, S., & Lang, S. (2021). Immunomodulatory Activities of Selected Essential Oils. Molecules (Basel, Switzerland), 26(21), 6544. [Link]

  • Narayan, R., Sharma, M., Yadav, R., Biji, A., Khatun, O., Kaur, S., ... & Tripathi, S. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell reports. Medicine, 4(8), 101127. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 6-(Cyclohexyloxy)picolinic Acid and 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Picolinate Scaffold and the Question of Substitution

The picolinic acid framework, a pyridine ring with a carboxylic acid at the 2-position, is a privileged scaffold in medicinal chemistry and biology.[1][2] It is an endogenous metabolite of tryptophan and functions as a natural chelator, particularly for divalent metal ions like zinc (Zn²⁺), playing a role in ion transport and immune modulation.[3][4][5][6][7] This inherent metal-binding capability makes picolinic acid derivatives compelling candidates for the inhibition of metalloenzymes, a large class of enzymes critical in various pathological processes, including cancer and viral replication.[8][9][10]

This guide presents a comparative framework for evaluating two distinct analogs: 6-(Cyclohexyloxy)picolinic acid (Compound A) and 6-Methylpicolinic acid (Compound B).[11][12] The core scientific question is how substituting the 6-position of the picolinic acid ring with a small, simple methyl group versus a bulky, lipophilic cyclohexyloxy group impacts the molecule's fundamental properties. This seemingly minor structural divergence can precipitate significant differences in physicochemical characteristics, which in turn dictate biological activity, including cell permeability, target engagement, and overall therapeutic potential.

Our hypothesis is that the cyclohexyloxy moiety will increase lipophilicity, potentially enhancing membrane traversal and enzyme inhibition, but at the cost of reduced aqueous solubility. Conversely, the methyl group is expected to yield a compound with more balanced, drug-like properties. This guide provides the detailed experimental methodologies required to rigorously test this hypothesis, offering a self-validating system for objective comparison.

Part 1: Foundational Physicochemical Characterization

Before any biological assessment, a thorough understanding of a compound's physicochemical properties is paramount. These parameters govern everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). We will focus on two critical attributes: aqueous solubility and lipophilicity.

Experiment 1: Thermodynamic Aqueous Solubility Assessment

Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[13] It is a critical parameter for drug development, as poor solubility can lead to low bioavailability and unreliable results in biological assays.[13] The Shake-Flask method is the gold-standard for this measurement due to its reliability.[13][14][15]

Protocol: Shake-Flask Method

  • Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 5 mL) of phosphate-buffered saline (PBS, pH 7.4) in triplicate for each compound.[16]

  • Tightly seal the vessels and place them in an orbital shaker agitating at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[13][16][17]

  • After 24 hours, allow the samples to sediment for at least 18-24 hours at the same controlled temperature.[16]

  • Carefully collect an aliquot of the clear supernatant, ensuring no solid material is transferred. Centrifugation (e.g., 15,000 x g for 15 minutes) is recommended for complete separation.[13]

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.[13][14]

Experiment 2: Lipophilicity Determination (LogD at pH 7.4)

Causality: Lipophilicity, often expressed as the logarithm of the distribution coefficient (LogD) at a physiological pH, is a key indicator of a molecule's ability to partition between aqueous and lipid environments. It strongly influences membrane permeability, plasma protein binding, and metabolic stability. Reversed-phase HPLC (RP-HPLC) offers a rapid and reliable method for estimating LogD values.[18][19][20]

Protocol: RP-HPLC Method for LogD₇.₄ Estimation

  • System Preparation: Use a C18 reversed-phase column equilibrated with a mobile phase buffered to pH 7.4.

  • Calibration: Prepare solutions of a set of standard compounds with known LogD₇.₄ values that span a relevant range (e.g., -1 to 5).

  • Isocratic Elution: Inject each standard compound and the two test compounds (A and B) individually onto the column using a series of isocratic mobile phases with varying organic modifier (e.g., methanol or acetonitrile) concentrations (e.g., 30%, 40%, 50%, 60%, 70%).[18]

  • Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Calculate the retention factor (k) for each run.

  • Extrapolation: For each compound, plot log(k) against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the theoretical retention factor in pure buffer (log k_w).[18][19]

  • Calculation: Create a calibration curve by plotting the known LogD₇.₄ values of the standards against their calculated log k_w values. Use the log k_w values of Compounds A and B to determine their LogD₇.₄ from this calibration curve.

Anticipated Data Summary

Based on the molecular structures, we can predict the likely outcomes of these experiments. This allows for a preliminary assessment before experimental validation.

ParameterThis compound (A)6-Methylpicolinic acid (B)Rationale for Hypothesis
Molecular Weight221.25 g/mol [12]137.14 g/mol [11][21]The cyclohexyloxy group adds significant mass.
Predicted Solubility LowModerateThe large, nonpolar cyclohexyloxy group is expected to disrupt favorable interactions with water, reducing solubility compared to the smaller methyl group.
Predicted LogD₇.₄ High (>2.5)Moderate (~1.0-1.5)The bulky, hydrophobic cyclohexyl ring will significantly increase the compound's preference for a nonpolar environment.

Part 2: Comparative Biological Activity Assessment

The picolinic acid moiety is a known zinc-binding group, making its derivatives potential inhibitors of zinc-dependent metalloenzymes.[3][22] We will therefore propose a screening cascade to evaluate and compare the inhibitory potential of Compounds A and B against a representative metalloenzyme, followed by an assessment of their effects in a cell-based model.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Decision Point P1 Solubility Assay (Shake-Flask) P2 Lipophilicity Assay (RP-HPLC LogD) B1 Metalloenzyme Inhibition Assay (IC₅₀) P2->B1 Inform Selection B2 Cell Viability Assay (MTT, EC₅₀) B1->B2 Validate in Cellular Context D1 Compare Potency, Physicochem & Cytotoxicity B2->D1 D2 Select Lead Candidate for Further Optimization D1->D2

Caption: Proposed experimental workflow for comparative analysis.

Experiment 3: In Vitro Metalloenzyme Inhibition Assay

Causality: An in vitro enzyme assay provides a direct measure of a compound's ability to inhibit the target, free from the complexities of cellular systems.[8] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. We will use a generic fluorescence-based assay for a representative matrix metalloproteinase (MMP), a class of zinc-dependent enzymes often implicated in disease.[9]

Protocol: Fluorogenic MMP Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[8] Prepare stock solutions of the recombinant human MMP enzyme, the fluorogenic peptide substrate, and the test compounds (A and B) in DMSO.

  • Compound Titration: In a 96-well microplate, perform serial dilutions of Compounds A and B to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a positive control inhibitor (e.g., Marimastat) and a DMSO vehicle control.

  • Pre-incubation: Add a fixed concentration of the MMP enzyme to each well. Allow the enzyme and inhibitors to pre-incubate for 30 minutes at 37°C.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the enzyme releases a fluorophore, resulting in a quantifiable signal.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experiment 4: Cell-Based Viability/Cytotoxicity Assay

Causality: A cell-based assay is essential to determine if a compound's in vitro potency translates into a biological effect in a cellular context. It simultaneously assesses cell permeability, target engagement, and general cytotoxicity. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[23][24]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a relevant human cell line (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[24][25]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Compounds A and B (similar concentration range as the enzyme assay). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[25]

  • MTT Addition: Remove the treatment media. Add MTT labeling reagent (final concentration 0.5 mg/mL) dissolved in serum-free media to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability). Plot the percent viability versus the logarithm of the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Hypothetical Biological Data

This table illustrates a potential outcome, linking the physicochemical properties to biological activity.

AssayThis compound (A)6-Methylpicolinic acid (B)Interpretation
MMP Inhibition (IC₅₀) 0.5 µM5.0 µMCompound A is 10-fold more potent in vitro. The bulky cyclohexyloxy group may be making additional favorable contacts within the enzyme's active site.
Cell Viability (EC₅₀) 15 µM8.0 µMDespite being less potent at the enzyme level, Compound B shows a better effect in cells. This suggests Compound A may have poor cell permeability or high efflux, potentially due to its high lipophilicity and low solubility, leading to a significant drop-off between biochemical potency and cellular activity.

Discussion and Strategic Implications

Conversely, 6-Methylpicolinic acid (B) , while an order of magnitude less potent at the enzyme level, exhibits a more favorable profile in the cell-based assay. Its superior physicochemical properties (higher solubility, moderate lipophilicity) likely result in better cell penetration and bioavailability at the site of action.

Neither compound is perfect, but 6-Methylpicolinic acid (B) represents a more promising starting point for a lead optimization campaign. Its balanced properties and demonstrated cellular activity provide a solid foundation. Future efforts would focus on medicinal chemistry strategies to improve its enzymatic potency while maintaining its favorable physicochemical profile. The high in vitro potency of Compound A provides a valuable lesson: the cyclohexyloxy binding motif is effective, and chemists could explore incorporating smaller, less lipophilic cyclic or branched alkyl groups at the 6-position to recapture some of that potency without sacrificing drug-like properties.

This structured, hypothesis-driven comparison provides clear, actionable insights, enabling an informed decision on which chemical scaffold to advance, thereby optimizing resources and increasing the probability of success in a drug discovery pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025). International Journal of Innovative Research in Technology.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ChemicalBook. (2025, July 24). 6-Methyl-2-pyridinecarboxylic acid.
  • CAS Common Chemistry. (n.d.). 6-Methylpicolinic acid.
  • Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • PubMed. (2017, December 15). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate.
  • de Campos, V. E., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Machatha, S. G., & Yalkowsky, S. H. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
  • Georgiadis, D., et al. (2011). Investigating the Selectivity of Metalloenzyme Inhibitors. PMC - NIH.
  • Zhao, Z., et al. (2020). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers.
  • Roy, S., et al. (2012). Crystal structure, DNA binding studies, nucleolytic property and topoisomerase I inhibition of zinc complex with 1,10-phenanthroline and 3-methyl-picolinic acid. PubMed.
  • ChemScene. (n.d.). This compound.
  • Hurley, L. S., & Lönnerdal, B. (1981). Picolinic acid as a zinc-binding ligand in human milk: an unconvincing case. PubMed.
  • Evans, G. W. (1981). Characterization and quantitation of a zinc-binding ligand in human milk. PubMed.
  • Wang, D., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. MDPI.
  • Grokipedia. (n.d.). Picolinic acid.
  • Wikipedia. (n.d.). Picolinic acid.
  • Birdsall, T. C. (1998). Zinc picolinate: Absorption and supplementation. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Cyclohexyloxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling and disposing of specialized chemical reagents like 6-(Cyclohexyloxy)picolinic acid requires a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

The "Why": Before any disposal process begins, a thorough understanding of the potential hazards is paramount. The picolinic acid moiety suggests that this compound is likely to be a skin and eye irritant, potentially causing serious eye damage[2]. It may also be harmful if ingested[1]. Proper PPE is not just a regulatory requirement; it is your primary defense against accidental exposure.

Procedural Steps:

  • Consult the SDS: Always locate and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound. This document is the definitive source of hazard information.

  • Don Appropriate PPE: Before handling the compound or its waste, ensure you are wearing the following:

    • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be used in conjunction with goggles[3][4].

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

    • Respiratory Protection: If you are handling the solid compound and there is a risk of generating dust, use a NIOSH/MSHA-approved respirator with a particulate filter[3]. All handling of the solid should ideally occur within a chemical fume hood to minimize inhalation risk[3].

Waste Segregation and Containerization

The "Why": Proper segregation prevents dangerous chemical reactions and ensures the waste is managed by the correct disposal stream. Mixing incompatible chemicals can lead to the generation of toxic gases, fire, or explosions. Using the correct container prevents leaks and ensures the safety of everyone who handles the waste, from the lab to the final disposal facility.

Procedural Steps:

  • Designate a Waste Stream: this compound waste should be classified as non-halogenated organic acid solid waste .

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition, free of cracks or residue on the outside.

    • Never use a container that previously held an incompatible chemical (e.g., strong bases, oxidizing agents)[2][4].

  • Label the Container Correctly: The label must be clear, legible, and permanently affixed. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date (the date the first drop of waste enters the container)

    • Your name, department, and contact information.

On-Site Accumulation and Storage

The "Why": Federal and local regulations strictly govern the amount of hazardous waste that can be stored in a lab and for how long. Proper storage minimizes the risk of spills, exposure, and environmental contamination. Keeping waste containers closed prevents the release of vapors and protects the integrity of the contents.

Procedural Steps:

  • Keep Containers Closed: The waste container must be securely closed at all times, except when you are actively adding waste.

  • Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Use Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks or spills.

  • Monitor Accumulation Limits: Be aware of your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates the volume of waste you can accumulate and the timeframe for its removal[5].

Final Disposal Protocol

The "Why": this compound must not be disposed of in the regular trash or poured down the drain. Its potential harm to aquatic ecosystems and the risk of it reacting with other substances in the sewer system make these methods unsafe and illegal. The only acceptable method is through a licensed hazardous waste disposal company, which will typically incinerate the material at high temperatures.

Procedural Steps:

  • Schedule a Pickup: Once the waste container is full or reaches its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Document the Disposal: Ensure all necessary paperwork is completed for the waste transfer. This creates a "cradle-to-grave" record, which is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

  • Decontaminate Empty Containers: An empty container that held this compound must be handled like the product itself until it is properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or water, depending on solubility). The rinsate must be collected and disposed of as hazardous waste.

Quantitative Hazard Data for Picolinic Acid Analogs

To provide context on the potential toxicity, the table below summarizes data for the parent compound, 2-Picolinic Acid. This information underscores the importance of careful handling and disposal.

Hazard ClassificationEndpointValueSpeciesSource
Acute Oral Toxicity LD50178 mg/kgBird
Serious Eye Damage Category 1Causes Serious Eye DamageN/A
Aquatic Hazard Category 3Harmful to aquatic lifeN/A

Emergency Procedures: Spill Management

The "Why": A prepared response is crucial to mitigating the impact of an accidental release. The goal is to isolate, contain, and clean the spill without creating additional hazards, such as airborne dust.

Procedural Steps for a Small Solid Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills. Avoid creating dust.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Do not use a standard vacuum cleaner.

  • Clean the Area: Decontaminate the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste from generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Handling cluster_1 On-Site Accumulation cluster_2 Final Disposal A Waste Generated (e.g., residual solid, contaminated wipes) B Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) A->B C Don required PPE B->C No D Select Labeled, Compatible Hazardous Waste Container B->D Yes C->B E Place Waste in Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Container Full or Time Limit Reached? H->I I->H No Continue Accumulation J Contact EHS for Pickup I->J Yes K Complete Waste Manifest/Paperwork J->K L Waste Transferred to Licensed Disposal Facility K->L

Sources

A Senior Application Scientist's Guide to Safely Handling 6-(Cyclohexyloxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of responsible science. This guide provides essential, field-proven safety and logistical information for handling 6-(Cyclohexyloxy)picolinic acid, a derivative of picolinic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its structural components—a picolinic acid core and a cyclohexyloxy group—we can establish a robust safety protocol based on authoritative data for analogous compounds.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

This compound is a carboxylic acid and a derivative of pyridine. Compounds in this family, such as picolinic acid and its substituted analogues, present a consistent set of hazards that must be rigorously managed.

  • Eye Damage: The most significant and immediate risk is serious eye damage. Picolinic acid itself is classified as causing serious eye damage.[1] Derivatives like 6-chloropicolinic acid and 6-hydroxypicolinic acid are noted to cause serious eye irritation.[2][3] Contact can lead to severe irritation, and in some cases, irreversible damage.

  • Skin Irritation: Direct contact with skin is likely to cause irritation, characterized by redness, itching, and inflammation.[2][4][5]

  • Respiratory Irritation: If the compound is a solid, dust inhalation can irritate the respiratory tract, leading to coughing and breathing difficulty.[2][3][6]

  • Harmful if Swallowed: Ingestion of picolinic acid and its derivatives can be harmful, potentially causing gastrointestinal irritation.[1][2]

Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Tightly fitting chemical safety goggles are mandatory to protect against dust particles and splashes.[7][8][9] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk.[10] This combination provides robust protection against the primary hazard of severe eye damage.[1]
Skin Protection Nitrile or Butyl Rubber GlovesChoose chemical-resistant gloves tested to relevant standards (e.g., EN 374 in Europe or ASTM F739 in the US).[11] Nitrile gloves are a common and effective choice for many acids.[8][10][12] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[13][14]
Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills and dust.[8]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)A respirator is crucial if handling the solid outside of a certified chemical fume hood or if dust generation is likely.[2][8] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][9] For nuisance exposures to dust, a P95 or P1 filter is appropriate.[8][13]

Operational and Handling Plan: A Step-by-Step Protocol

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: Containing the Hazard

The primary method for controlling exposure should always be through engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred environment for all weighing and solution preparation steps to control airborne dust and vapors.[2][7][8]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][15][16]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal PREP1 Verify Fume Hood Certification PREP2 Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) PREP1->PREP2 PREP3 Gather All Necessary Equipment & Reagents PREP2->PREP3 HAND1 Weigh Compound in Fume Hood PREP3->HAND1 Begin Work HAND2 Perform Experimental Procedures in Hood HAND1->HAND2 HAND3 Keep Containers Tightly Closed When Not in Use HAND2->HAND3 CLEAN1 Decontaminate Work Surface & Equipment HAND3->CLEAN1 Experiment Complete CLEAN2 Segregate Chemical Waste (Solid & Liquid) CLEAN1->CLEAN2 CLEAN3 Properly Doff & Dispose of Contaminated Gloves CLEAN2->CLEAN3 DISP Dispose via Licensed Waste Disposal Company CLEAN2->DISP Transfer to Waste Management CLEAN4 Wash Hands Thoroughly CLEAN3->CLEAN4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.